molecular formula C12H12Fe2O18 B1599040 Ferric tartrate CAS No. 2944-68-5

Ferric tartrate

Katalognummer: B1599040
CAS-Nummer: 2944-68-5
Molekulargewicht: 555.90 g/mol
InChI-Schlüssel: SFOKDWPZOYRZFF-YDXPQRMKSA-H
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ferric tartrate is a useful research compound. Its molecular formula is C12H12Fe2O18 and its molecular weight is 555.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2944-68-5

Molekularformel

C12H12Fe2O18

Molekulargewicht

555.90 g/mol

IUPAC-Name

(2R,3R)-2,3-dihydroxybutanedioate;iron(3+)

InChI

InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1

InChI-Schlüssel

SFOKDWPZOYRZFF-YDXPQRMKSA-H

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3]

Isomerische SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3]

Kanonische SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3]

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Ferric Tartrate: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferric tartrate, a complex of iron (III) and tartaric acid. The document details its chemical structure, physicochemical properties, and synthesis, with a focus on its relevance to research and potential applications in drug development. Experimental protocols and data are presented to facilitate laboratory work and further investigation into this compound.

Chemical Structure and Nomenclature

This compound is not a simple salt but rather a coordination complex. The tartrate ion, derived from tartaric acid, acts as a ligand, binding to the ferric iron (Fe³⁺) center. The exact structure can vary depending on the pH, the molar ratio of iron to tartrate, and the presence of other cations, leading to the formation of various monomeric and polymeric species in solution.[1]

The most common form is diiron tritartrate, with a chemical formula of Fe₂(C₄H₄O₆)₃.[2] However, other stoichiometries exist, and the tartrate ligand can coordinate to the iron center through the oxygen atoms of both its carboxylate and hydroxyl groups.

Synonyms: Iron(III) tartrate, Diiron tritartrate, Iron tartrate (2:3)[2][3]

Molecular Formula: C₁₂H₁₂Fe₂O₁₈[2][3]

Related Compounds:

  • Ferrous Tartrate: The iron(II) salt of tartaric acid (FeC₄H₄O₆).[4][5]

  • Ferric Sodium Tartrate: A double salt complex, with a reported crystal structure of Fe(C₄H₂O₆)₂Na₅·14H₂O.

  • Ferric Ammonium Tartrate: Another double salt with the formula C₈H₁₂FeNO₁₂.[3][6]

A representation of the coordination of tartrate to a ferric iron center is depicted below.

G Coordination of Tartrate to Ferric Iron cluster_tartrate1 Tartrate Ligand cluster_tartrate2 Tartrate Ligand Fe Fe³⁺ O1_1 O⁻ (carboxyl) Fe->O1_1 O2_1 O (hydroxyl) Fe->O2_1 O1_2 O⁻ (carboxyl) Fe->O1_2 O2_2 O (hydroxyl) Fe->O2_2

Figure 1: Chelation of Ferric Iron by Tartrate Ligands.

Physicochemical Properties

The physicochemical properties of this compound can vary based on its specific form and hydration state. The available data for the common diiron tritartrate form are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight555.90 g/mol [2][3]
AppearanceBrown to dark brown powder/granules[7][8]
Solubility in Water (20 °C)< 1 g/L[7]
pH (1% solution)~3.5[7]
DecompositionDecomposes upon heating. Anhydrous form is produced from the hydrate, followed by decomposition to ferric oxide at higher temperatures.[9]

Stability: The stability of this compound complexes in solution is highly dependent on pH. In acidic solutions (pH 3-6), a complex of the form Fe(Tar)₃ has been reported.[10] The stability of iron-tartrate complexes is a critical factor in various applications, including in the prevention of tartrate crystallization in wine.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a ferric salt with tartaric acid or a tartrate salt. The following protocol is adapted from literature procedures for the synthesis of related iron-tartrate complexes.

Materials:

  • Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)

  • L-Tartaric acid (C₄H₆O₆)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Distilled or deionized water

  • Ethanol

Procedure:

  • Prepare an aqueous solution of the ferric salt (e.g., 0.3 M FeCl₃).

  • Prepare a separate aqueous solution of L-tartaric acid (e.g., 0.9 M).

  • Slowly add the tartaric acid solution to the ferric salt solution with constant stirring.

  • Adjust the pH of the mixture to the desired range (typically between 2 and 11 for complex formation) by the dropwise addition of a base (e.g., NaOH or NH₄OH).[11] The formation of a precipitate indicates the formation of the this compound complex.

  • The precipitate can be collected by filtration (e.g., using a Buchner funnel).

  • Wash the precipitate with distilled water to remove any unreacted salts.

  • Further wash the precipitate with ethanol to aid in drying.

  • Dry the resulting solid in a desiccator or a vacuum oven at a low temperature to obtain the final product.

G General Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification and Isolation FeCl3 Prepare Ferric Chloride Solution Mix Mix Solutions FeCl3->Mix TartaricAcid Prepare Tartaric Acid Solution TartaricAcid->Mix AdjustpH Adjust pH with Base Mix->AdjustpH Filter Filter Precipitate AdjustpH->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry the Product Wash->Dry Product This compound Dry->Product

Figure 2: Workflow for the laboratory synthesis of this compound.

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 2: Analytical Techniques for this compound Characterization

TechniquePurposeExpected ResultsReference(s)
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the coordination of tartrate to iron.Shifts in the characteristic vibrational bands of the carboxylate and hydroxyl groups of tartaric acid upon complexation with iron.[10]
Thermogravimetric Analysis (TGA) To determine the thermal stability and the presence of water of hydration.Weight loss at specific temperatures corresponding to the loss of water molecules and the decomposition of the tartrate ligand.[9]
X-ray Diffraction (XRD) To determine the crystalline structure of the solid.A characteristic diffraction pattern that can be used to identify the crystal phase and determine lattice parameters.
UV-Vis Spectroscopy To study the formation and stability of the complex in solution.Absorbance maxima that are characteristic of the iron-tartrate complex, which can be monitored as a function of pH or reactant concentration.[10]
Potentiometric Titration To determine the stability constants of the complex in solution.Titration curves that allow for the calculation of the formation constants of the different iron-tartrate species.[10]

Applications in Drug Development and Cellular Interactions

While specific applications of this compound in drug development are not extensively documented, its properties as an iron complex suggest potential utility as an iron supplement for treating iron deficiency anemia.[12] The bioavailability of iron from such complexes is a key area of research.

The cellular uptake of iron is a complex process. While transferrin-mediated endocytosis is the primary pathway for iron uptake, non-transferrin-bound iron (NTBI) can also be taken up by cells. Studies on other ferric complexes, such as ferric citrate, suggest that the uptake of NTBI can occur through separate pathways for ferric (Fe³⁺) and ferrous (Fe²⁺) iron.[13][14] The uptake of ferric iron may involve membrane proteins, and it is often reduced to ferrous iron before or during transport into the cell.[13][14]

G Generalized Cellular Iron Uptake Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FerricTartrate This compound DMT1 DMT1 FerricTartrate->DMT1 Reduction to Fe²⁺ Transferrin Transferrin TfR Transferrin Receptor Transferrin->TfR Endosome Endosome TfR->Endosome Endocytosis Fe2_pool Labile Iron Pool (Fe²⁺) DMT1->Fe2_pool Ferroportin Ferroportin Endosome->Fe2_pool Fe³⁺ release and reduction Fe2_pool->Ferroportin Efflux Ferritin Ferritin (Storage) Fe2_pool->Ferritin

Figure 3: A simplified diagram of potential cellular iron uptake pathways.

It is important to note that the specific mechanisms and signaling pathways involved in the cellular uptake and metabolism of this compound require further investigation.

Conclusion

This compound is a coordination complex with a rich and varied chemistry. This guide has provided a foundational understanding of its structure, properties, and synthesis for researchers and professionals in related fields. While its application in drug development is an area that warrants more in-depth research, the information presented here serves as a valuable starting point for further exploration of this intriguing iron compound. The detailed experimental protocols and characterization methods outlined will aid in the preparation and analysis of this compound for a range of scientific investigations.

References

An In-depth Technical Guide to the Laboratory Synthesis of Ferric Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive, technically detailed protocols for the laboratory synthesis of ferric tartrate. It includes two distinct and reliable methods, quantitative data summaries, detailed experimental procedures, and visualizations of the chemical pathways and workflows involved. The information is curated for professionals requiring precise and reproducible synthesis for research and development applications.

Core Synthesis Methodologies

Two primary methods for the synthesis of this compound are presented: a direct complexation reaction using a soluble ferric salt and a tartrate salt, and a precipitation-chelation method involving the reaction of freshly prepared ferric hydroxide with tartaric acid. The second method is often preferred for achieving a higher purity product, free from counter-ions like chloride or nitrate.

Method 1: Synthesis via Direct Complexation of Ferric Chloride and Sodium Tartrate

This method relies on the direct reaction between a trivalent iron salt and a tartrate salt in an aqueous solution. The this compound complex is then precipitated from the solution using a water-miscible organic solvent.

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a 0.62 M aqueous solution of ferric chloride (FeCl₃). For a typical batch, 48 mL of this solution can be used.

  • Addition of Tartrate: To the ferric chloride solution, add 21.8 g of sodium tartrate (Na₂C₄H₄O₆) while stirring. This corresponds to a molar ratio of ferric salt to tartrate of approximately 1.0:3.15. The final concentration of the ferric salt in the starting mixture should be around 0.5 mole/liter.

  • pH Adjustment: Adjust the pH of the reaction mixture to 5.5 by the controlled addition of a sodium hydroxide solution.

  • Reaction: Vigorously stir the mixture for 10-15 minutes. The reaction forms a solution containing the iron-sodium tartrate complex.

  • Precipitation: Precipitate the desired product from the reaction mass by adding ethanol. The recommended volume ratio of ethanol to the reaction mass is between 0.7:1.0 and 1.5:1.0.

  • Isolation: Separate the resulting precipitate from the mother liquor by filtration (e.g., using a Buchner funnel).

  • Drying: Dry the isolated product at a temperature ranging from 30°C to 105°C. The theoretical yield for this procedure is reported to be high, around 92%.[1]

ParameterValueReference
Ferric SaltFerric Chloride (FeCl₃)[1]
Tartrate SaltSodium Tartrate (Na₂C₄H₄O₆)[1]
Molar Ratio (Fe³⁺:Tartrate)1.0 : 3.0 - 3.3[1]
Ferric Salt Concentration0.5 - 0.7 mole/liter[1]
Reaction pH0.8 - 5.5[1]
Precipitation AgentEthanol, Methanol, or Acetone[1]
Precipitant:Reaction Mass Ratio0.7:1.0 to 1.5:1.0 (v/v)[1]
Drying Temperature30°C - 105°C[1]
Reported Yield~92% of theoretical[1]
Method 2: Synthesis via Ferric Hydroxide Intermediate

This protocol involves two main stages. First, ferric hydroxide is precipitated from a ferric salt solution. Second, the purified ferric hydroxide is reacted with tartaric acid to form the this compound complex. This method avoids the presence of spectator ions (like Cl⁻ or Na⁺) in the final reaction mixture, simplifying purification.

This protocol is based on a general and widely used method for preparing metal-organic complexes.[2][3]

  • Preparation of Ferric Hydroxide:

    • Dissolve a ferric salt, such as ferric chloride hexahydrate (FeCl₃·6H₂O), in deionized water to create a concentrated solution (e.g., 1 M).

    • Slowly add a base, such as 1 M sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to the stirred ferric chloride solution at room temperature (20-40°C).[3]

    • Continue adding the base until the pH of the solution is between 7.0 and 8.5 to ensure complete precipitation of ferric hydroxide (Fe(OH)₃) as a reddish-brown gelatinous solid.[2]

    • Isolate the ferric hydroxide precipitate by centrifugation or filtration.

    • Wash the precipitate thoroughly with deionized water multiple times to remove residual salts (e.g., NaCl). A test for the absence of chloride in the washings can be performed using silver nitrate.

  • Formation of this compound:

    • Prepare an aqueous solution of tartaric acid (C₄H₆O₆). The stoichiometry of the this compound complex is typically diiron tritartrate, Fe₂(C₄H₄O₆)₃.[4][5] Therefore, a molar ratio of 2 moles of Fe(OH)₃ to 3 moles of tartaric acid should be used.

    • Add the washed ferric hydroxide paste to the tartaric acid solution with stirring.

    • Gently heat the mixture (e.g., to 60-80°C) to facilitate the reaction between the ferric hydroxide and tartaric acid. The solid Fe(OH)₃ will dissolve as it reacts to form the soluble this compound complex.

    • After the reaction is complete (indicated by the dissolution of the ferric hydroxide), the resulting clear, colored solution can be filtered to remove any unreacted solids.

    • The final product can be isolated by evaporating the water under reduced pressure or by precipitation with an organic solvent like ethanol, followed by filtration and drying.

ParameterValueReference
Ferric Salt (for Hydroxide)Ferric Chloride (FeCl₃·6H₂O)[3]
Precipitating BaseNaOH or NH₄OH[2][3]
Precipitation pH7.0 - 8.5[2]
Carboxylic AcidTartaric Acid (C₄H₆O₆)[4][5]
Molar Ratio (Fe(OH)₃:Tartaric Acid)2 : 3 (Recommended)[4][5]
Reaction Temperature60°C - 80°C (Recommended)
Isolation MethodEvaporation or Precipitation

Visualizations: Reaction Pathway and Experimental Workflow

The following diagrams illustrate the core chemical reaction and the general laboratory procedure for the synthesis of this compound.

G cluster_reactants Reactants cluster_product Product Fe3 2 Fe³⁺ (from Ferric Salt) Product Fe₂(C₄H₄O₆)₃ (this compound Complex) Fe3->Product + Tartrate 3 C₄H₄O₆²⁻ (from Tartaric Acid/Salt) Tartrate->Product

Caption: Chemical reaction scheme for the formation of this compound.

G start Start prep_reactants Prepare Aqueous Solutions of Iron(III) Salt and Tartrate start->prep_reactants mix Mix Reactants Under Controlled pH prep_reactants->mix react Stir for Reaction (Complex Formation) mix->react precipitate Add Anti-Solvent (e.g., Ethanol) to Precipitate react->precipitate filter Isolate Product by Vacuum Filtration precipitate->filter wash Wash Precipitate with Ethanol/Water Mixture filter->wash dry Dry Product in Oven or Desiccator wash->dry end Final Product: This compound Powder dry->end

Caption: General experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to Ferric Tartrate: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferric tartrate, a complex of iron (III) and tartaric acid. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its relevance in biological systems, particularly concerning cellular iron uptake and associated signaling pathways. The information is tailored for professionals in research and drug development who are interested in iron supplementation, iron-mediated cellular processes, and the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is an iron (III) salt of tartaric acid. Its chemical formula is generally represented as Fe₂(C₄H₄O₆)₃, though its hydrated forms are also common.

PropertyValueReference(s)
CAS Number 2944-68-5[1][2][3][4]
Molecular Formula C₁₂H₁₂Fe₂O₁₈[5]
Molecular Weight 555.90 g/mol [1][2][3][5]
Appearance Brown to dark brown powder[1]
Iron Content Approximately 20%[1][2]
Solubility in Water < 1 g/L at 20°C[6]
pH (1% solution) Approximately 3.5[6]
Stability Stable under recommended storage conditions.[7] The stability of iron chelates is pH-dependent, with Fe(III)-tartrate species being predominant at a pH range of 2.5 to 4.0.[8]

Experimental Protocols

Synthesis of Iron Tartrate Crystals

This protocol is adapted from a gel growth method for producing iron tartrate crystals, which is suitable for obtaining high-purity crystalline products for research purposes.

Materials:

  • Ferric chloride (FeCl₃)

  • Disodium tartrate

  • Ammonium chloride (NH₄Cl)

  • Agar-agar

  • Distilled water

Equipment:

  • Glass test tubes

  • Beakers

  • Magnetic stirrer

  • pH meter

  • Filtration apparatus

Procedure:

  • Gel Preparation: A 1% agar-agar gel is prepared in distilled water. This gel serves as the crystallization medium.

  • Reaction Setup: A solution of 1M ferric chloride is mixed into the agar-agar gel. A 4M solution of ammonium chloride is used as an additive to control the crystal growth.

  • Crystallization: A 1M solution of disodium tartrate is carefully layered on top of the gel containing the ferric chloride. The setup is left undisturbed to allow for the diffusion of the tartrate solution into the gel.

  • Crystal Growth: Pale-yellow, shiny crystals of iron tartrate will form within the gel over a period of several days.

  • Harvesting and Washing: The grown crystals are carefully removed from the gel, washed with distilled water to remove any soluble impurities, and then dried.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of tartrate ligands and the coordination with iron.

  • Powder X-ray Diffraction (XRD): To determine the crystal structure. Studies have shown that iron tartrate crystals can exhibit a hexagonal system.[9]

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition of the crystals and determine the presence of water of hydration. Iron tartrate is thermally stable up to 200°C and decomposes into iron oxide above 500°C.[9]

Caption: Workflow for the synthesis and characterization of iron tartrate crystals.

Biological Significance and Cellular Interactions

Iron is an essential micronutrient for numerous cellular processes. However, its free form can be toxic. Therefore, iron is tightly regulated within biological systems. This compound, as a source of iron, interacts with cellular machinery responsible for iron uptake and metabolism.

Cellular Uptake of Iron

The cellular uptake of iron is a complex process involving multiple pathways. While ferrous iron (Fe²⁺) is primarily absorbed via the Divalent Metal Transporter 1 (DMT1), ferric iron (Fe³⁺), as found in this compound, is taken up through separate mechanisms.[10][11][12] One proposed pathway for non-transferrin-bound ferric iron involves the β3-integrin and mobilferrin pathway (IMP).[10][11][12] Additionally, endocytosis has been identified as a mechanism for the uptake of iron from various iron compounds.[13]

G cluster_membrane Cell Membrane This compound (Fe³⁺) This compound (Fe³⁺) IMP Pathway (β3-Integrin/Mobilferrin) IMP Pathway (β3-Integrin/Mobilferrin) This compound (Fe³⁺)->IMP Pathway (β3-Integrin/Mobilferrin) Endocytosis Endocytosis This compound (Fe³⁺)->Endocytosis Ferrous Iron (Fe²⁺) Ferrous Iron (Fe²⁺) DMT1 Transporter DMT1 Transporter Ferrous Iron (Fe²⁺)->DMT1 Transporter Intracellular Iron Pool Intracellular Iron Pool IMP Pathway (β3-Integrin/Mobilferrin)->Intracellular Iron Pool DMT1 Transporter->Intracellular Iron Pool Endocytosis->Intracellular Iron Pool

Caption: Simplified diagram of cellular iron uptake mechanisms.

Impact on Cellular Signaling

Once inside the cell, iron can influence various signaling pathways. While specific studies on this compound are limited, research on other ferric iron complexes, such as ferric citrate and ferric EDTA, has shown that they can modulate signaling cascades involved in cell growth and proliferation. For instance, ferric citrate has been observed to increase the levels of amphiregulin and its receptor (EGFr), leading to the activation of the MAP kinase ERK pathway in gut epithelial cancer cells.[14] It is plausible that this compound could have similar effects due to the delivery of ferric iron to the cell.

Iron chelation, the opposite of iron supplementation, has been shown to impact a wide range of signaling pathways, including AKT, ERK, JNK, and Wnt, which are crucial in cancer progression.[15][16] This highlights the central role of iron in regulating these fundamental cellular processes.

Applications in Drug Development

Iron Supplementation

This compound can be considered as a source of iron for the treatment of iron deficiency anemia.[17] The choice of iron salt in supplements is crucial, as different forms have varying bioavailability and side effect profiles.[18] Ferrous salts are generally more bioavailable due to their higher solubility.[18] However, research into different ferric complexes continues in an effort to develop supplements with improved tolerability.

Drug Delivery Systems

The cellular mechanisms for iron uptake can be exploited for targeted drug delivery. Siderophores, which are small molecules with a high affinity for ferric iron, are naturally used by microbes to acquire iron.[19] By conjugating drugs to siderophores, it is possible to hijack these microbial iron transport systems to deliver therapeutic agents specifically to pathogenic cells.[19] This "Trojan horse" approach is a promising strategy for developing novel antibiotics. While not directly involving this compound, this principle underscores the potential of leveraging ferric iron transport pathways for therapeutic benefit.

References

Spectroscopic Characterization of Ferric Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize ferric tartrate complexes. This compound, a complex of Iron(III) and tartaric acid, is of significant interest in fields ranging from pharmaceutical formulation to food science and environmental chemistry. Understanding its structure, stability, and coordination chemistry is crucial for its application and development. This document details the experimental protocols and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mössbauer Spectroscopy, and Circular Dichroism (CD), presenting quantitative data in accessible formats and illustrating key workflows and concepts through diagrams.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the formation and electronic properties of this compound complexes in solution. The absorption of UV or visible light by the complex corresponds to the excitation of electrons, particularly the d-d transitions of the Fe(III) center and ligand-to-metal charge transfer (LMCT) bands. The formation of this compound is highly pH-dependent, which is readily observed through changes in the absorption spectrum.

Experimental Protocol

A typical experimental setup for the UV-Vis analysis of this compound involves the following steps:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of a ferric salt (e.g., 0.1 M Ferric Perchlorate, Fe(ClO₄)₃) in deionized water.

    • Prepare a stock solution of tartaric acid (e.g., 0.1 M C₄H₆O₆) in deionized water.

  • Sample Preparation:

    • In a series of volumetric flasks, mix aliquots of the ferric and tartaric acid stock solutions to achieve the desired molar ratios (e.g., 1:1, 1:2, 1:3).

    • Adjust the pH of each solution systematically (e.g., from pH 1 to 9) using dilute HClO₄ or NaOH.

    • Dilute the solutions to a final volume with deionized water to achieve a final Fe(III) concentration in the micromolar to low millimolar range, suitable for absorbance measurements.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectra over a wavelength range of 200–800 nm.

    • Use a solution containing all components except the iron salt as a reference blank to correct for ligand and buffer absorbance.

    • Perform measurements in a 1 cm path length quartz cuvette at a controlled temperature (e.g., 25°C).

Data Presentation and Interpretation

The UV-Vis spectrum of this compound is characterized by distinct absorption bands that shift in wavelength and intensity with pH, indicating the formation of different complex species. Studies on similar iron(III)-carboxylate systems show that lower-order complexes may form at low pH, while higher-order complexes dominate at neutral or slightly alkaline pH.[1]

Spectroscopic ParameterWavelength (nm)Conditions / AssignmentReference
λ_max_ (Lower Complex) ~290 nmCharacteristic of lower acetato-complexes of Fe(III) in acidic medium.[1]
λ_max_ (Higher Complex) ~340 - 380 nmCharacteristic of higher acetato- and tartrate complexes of Fe(III) as pH increases.[1][2]
Isosbestic Point ~266 nmObserved in Fe(III)-citrate systems at pH 0.5-1.4, indicating equilibrium between free Fe³⁺ and a 1:1 complex.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing the coordination environment of the tartrate ligand to the ferric ion. By analyzing the vibrational frequencies of functional groups, particularly the carboxylate (-COO⁻) and hydroxyl (-OH) groups, one can confirm the mode of binding.

Experimental Protocol
  • Sample Preparation:

    • Synthesize solid this compound complex by reacting an aqueous solution of a ferric salt with tartaric acid, followed by precipitation (e.g., by adding ethanol) or lyophilization.

    • For analysis, prepare a KBr pellet by grinding a small amount of the dried this compound sample (1-2 mg) with spectroscopic grade potassium bromide (100-200 mg).

    • Press the mixture into a thin, transparent disk using a hydraulic press.

  • Instrumentation and Data Acquisition:

    • Use an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

    • Record the spectrum in the mid-infrared range (4000–400 cm⁻¹).

    • Collect a background spectrum of a pure KBr pellet and ratio it against the sample spectrum to remove atmospheric (H₂O, CO₂) and instrumental contributions.

    • Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

Data Presentation and Interpretation

Coordination of the tartrate ligand to the Fe(III) ion is primarily identified by shifts in the stretching frequencies of the C=O and O-H bonds. The deprotonation and coordination of the carboxylate group lead to a characteristic shift in its symmetric and asymmetric stretching vibrations.

Vibrational ModeWavenumber (cm⁻¹) (Free Ligand)Wavenumber (cm⁻¹) (this compound Complex)Interpretation of ShiftReference
ν(O-H) stretch ~3400 (broad)3100 - 3600 (broad)Indicates involvement of hydroxyl groups and presence of hydration water.
ν(C=O) stretch (acid) ~1730-Disappearance of the carboxylic acid C=O stretch.[4]
ν_as (COO⁻) stretch ~1600< 1600A shift to lower frequency indicates coordination of the carboxylate group to the Fe(III) ion.[4]
ν(Fe-O) stretch -400 - 600Appearance of new bands in the low-frequency region confirms the formation of iron-oxygen bonds.[5]

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for investigating the oxidation state, spin state, and local coordination environment of the iron nucleus in this compound. It measures the resonant absorption of gamma rays by ⁵⁷Fe nuclei, providing distinct parameters such as isomer shift (δ) and quadrupole splitting (ΔE_Q_).

Experimental Protocol
  • Sample Preparation:

    • The sample should be a solid, powdered form of the this compound complex.

    • The sample is placed in a sample holder (absorber) with a thickness corresponding to approximately 5-10 mg of natural iron per cm².

  • Instrumentation and Data Acquisition:

    • Use a Mössbauer spectrometer in a constant acceleration transmission mode.

    • The gamma-ray source is typically ⁵⁷Co diffused in a rhodium or palladium matrix.

    • Spectra are recorded at various temperatures, commonly at room temperature (295 K) and cryogenic temperatures (e.g., liquid nitrogen, 77 K, or liquid helium, 4.2 K) to study magnetic effects and vibrational dynamics.

    • The velocity scale is calibrated using a standard absorber, such as α-iron foil at room temperature.

Data Presentation and Interpretation

For high-spin Fe(III) complexes like this compound, the Mössbauer spectrum typically consists of a quadrupole doublet.

  • Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and provides information about the oxidation state and covalency of the iron center. High-spin Fe(III) complexes typically have δ values in the range of +0.2 to +0.5 mm/s (relative to α-Fe).

  • Quadrupole Splitting (ΔE_Q_): This arises from the interaction between the nuclear quadrupole moment and a non-spherically symmetric electric field gradient at the nucleus. A non-zero ΔE_Q_ indicates a distorted coordination geometry around the iron atom.

ParameterTypical Value (mm·s⁻¹)TemperatureInterpretationReference
Isomer Shift (δ) 0.287325 KCharacteristic for high-spin Fe(III) in an octahedral environment.[6]
Quadrupole Splitting (ΔE_Q_) 0.640325 KIndicates a distorted coordination geometry (non-cubic electric field).[6]
Isomer Shift (δ) 0.3877 KValue characteristic of high-spin Fe(III) ions at low temperature.
Quadrupole Splitting (ΔE_Q_) 0.8577 KIncreased splitting at lower temperatures can be due to reduced lattice vibrations.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively sensitive to chiral molecules. Since tartaric acid is an intrinsically chiral ligand (L-(+)-tartaric acid and D-(-)-tartaric acid are common enantiomers), its complexation with an achiral metal ion like Fe(III) induces chiroptical properties that can be monitored by CD spectroscopy.

Note: Specific experimental CD data for this compound complexes are not widely available in published literature. The following sections describe the potential application and a generalized protocol based on studies of similar metal-ligand systems.

Potential Applications
  • Conformational Analysis: The CD spectrum is highly sensitive to the conformation of the chelate rings formed by the tartrate ligand upon binding to the iron center.

  • Stoichiometry and Binding: Titrating the tartrate ligand with Fe(III) while monitoring the CD signal can provide information on the stoichiometry of the chiral complex formed.

  • Electronic Transitions: CD spectroscopy can help resolve and assign the d-d electronic transitions of the Fe(III) center, which may be weak or overlapping in the standard absorption spectrum.

Generalized Experimental Protocol
  • Sample Preparation:

    • Prepare aqueous solutions of the this compound complex, ensuring high optical purity of the tartaric acid enantiomer used.

    • Solutions should be prepared in a suitable buffer and filtered to remove any particulate matter.

    • Concentrations should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of interest to ensure a good signal-to-noise ratio.

  • Instrumentation and Data Acquisition:

    • Use a CD spectropolarimeter equipped with a xenon lamp source.

    • Scan the appropriate wavelength range. For d-d transitions of Fe(III), this would typically be in the visible and near-UV regions (300-700 nm).

    • Data is typically recorded in millidegrees (mdeg) and can be converted to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

Mandatory Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the techniques and the information they provide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Processing & Interpretation prep Synthesis & Purification of this compound solution Solution Preparation (pH, Concentration) prep->solution solid Solid Sample Prep (KBr Pellet / Powder) prep->solid uv_vis UV-Vis Spectrometer solution->uv_vis cd CD Spectropolarimeter solution->cd ftir FT-IR Spectrometer solid->ftir mossbauer Mössbauer Spectrometer solid->mossbauer data_acq Data Acquisition (Spectra) uv_vis->data_acq ftir->data_acq mossbauer->data_acq cd->data_acq data_proc Data Analysis (Peak Fitting, etc.) data_acq->data_proc interpretation Structural & Electronic Characterization data_proc->interpretation

Caption: General experimental workflow for the spectroscopic characterization of this compound.

logical_relationships cluster_input Analyte cluster_techniques Spectroscopic Techniques cluster_output Derived Information ferric_tartrate This compound Complex uv_vis UV-Vis ferric_tartrate->uv_vis ftir FT-IR ferric_tartrate->ftir mossbauer Mössbauer ferric_tartrate->mossbauer cd Circular Dichroism ferric_tartrate->cd info1 Electronic Transitions (d-d, LMCT) uv_vis->info1 info2 Coordination Geometry (Distortion) uv_vis->info2 info6 Complex Stoichiometry & Stability (pH) uv_vis->info6 info3 Ligand Binding Modes (Carboxylate, Hydroxyl) ftir->info3 mossbauer->info2 info4 Fe Oxidation & Spin State mossbauer->info4 cd->info1 info5 Chiroptical Properties & Chelate Conformation cd->info5

Caption: Relationship between spectroscopic techniques and the structural information derived.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Iron Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of iron tartrate. Due to the limited availability of a complete, publicly accessible crystal structure for simple ferric (Fe³⁺) tartrate (Fe₂(C₄H₄O₆)₃), this document focuses on the detailed structural analysis of the closely related and well-characterized iron(II) tartrate hemi-pentahydrate (FeC₄H₄O₆·2.5H₂O) . The methodologies and principles described herein are broadly applicable to the crystallographic study of related organometallic compounds.

Crystallographic Data Analysis

The most complete crystal structure determination for an iron tartrate compound reported in the surveyed literature is for iron(II) tartrate hemi-pentahydrate. Single-crystal X-ray diffraction analysis reveals an orthorhombic crystal system. The structure consists of distorted FeO₆ octahedra, tartrate molecules (C₄H₄O₆), and water molecules, forming chains linked by Fe-O bonds and stabilized by O-H···O hydrogen-bonding frameworks.[1][2] The iron atom is coordinated by six oxygen atoms: five from three different tartrate molecules and one from a water molecule.[2]

The quantitative crystallographic data for FeC₄H₄O₆·2.5H₂O are summarized in the table below.

Parameter Value Reference
Chemical Formula FeC₄H₄O₆·2.5H₂O[2]
Crystal System Orthorhombic[2]
Space Group P2₁2₁2₁[1][2]
Unit Cell Parameters
a (Å)Value not explicitly provided in abstract[2]
b (Å)Value not explicitly provided in abstract[2]
c (Å)Value not explicitly provided in abstract[2]
    α, β, γ (°)90, 90, 90[3]
Coordination Geometry Distorted Octahedral (FeO₆)[1][2]
Key Bond Lengths (Fe-O) (Å) 2.060 – 2.188[2]
Average Bond Length (Fe-O) (Å) 2.117[2]

Note: While the referenced study determined the lattice parameters, the specific values for a, b, and c were not available in the abstract. The study confirms the orthorhombic system where all angles are 90°.

Experimental Protocols

Synthesis of Iron(II) Tartrate Single Crystals (Gel Growth Method)

The growth of high-quality single crystals suitable for X-ray diffraction is paramount. The single diffusion gel technique is a widely used method for growing crystals of sparingly soluble compounds like iron tartrate.[2][3]

Methodology:

  • Gel Preparation:

    • A solution of sodium metasilicate (Na₂SiO₃·9H₂O) is prepared in double-distilled water.

    • Tartaric acid (C₄H₆O₆) is added to the sodium metasilicate solution to acidify it, which initiates the gelling process. The pH is a critical parameter that must be optimized.

    • The mixture is transferred to clean glass test tubes and left undisturbed for several days to allow the silica gel to set completely.

  • Reactant Addition:

    • Once the gel has set, an aqueous solution of iron(II) sulfate (FeSO₄) is carefully layered on top of the gel surface.[3] This creates a concentration gradient.

  • Crystal Growth:

    • The Fe²⁺ ions from the supernatant slowly diffuse into the gel matrix.

    • As they diffuse, they react with the tartrate ions (C₄H₄O₆²⁻) present within the gel.

    • The expected reaction is: FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄.[3]

    • Over a period of days to weeks, slow nucleation and growth occur within the gel, leading to the formation of well-defined single crystals.

  • Crystal Harvesting:

    • Once the crystals have reached a suitable size, they are carefully extracted from the gel, washed with deionized water to remove any residual reactants, and dried.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Methodology:

  • Crystal Selection and Mounting:

    • A high-quality single crystal, free of cracks and defects, is selected under a microscope.

    • The crystal is mounted on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

    • A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.

  • Data Processing:

    • The collected images are processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group).

    • The intensities of the thousands of measured diffraction spots (reflections) are integrated and corrected for experimental factors.

  • Structure Solution and Refinement:

    • The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell (phasing).

    • The initial atomic model is then refined using least-squares methods. This process adjusts the atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

    • Hydrogen atoms are typically located from the difference electron density maps and refined isotropically.[2]

    • The final result is a complete three-dimensional model of the atomic arrangement, including precise bond lengths and angles.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural analysis of iron tartrate crystals.

G cluster_synthesis Crystal Synthesis (Gel Growth) cluster_analysis Structural Analysis (SCXRD) cluster_output Final Output prep 1. Gel Preparation (Sodium Metasilicate + Tartaric Acid) set 2. Gel Setting (Test Tubes, Ambient Temp) prep->set add 3. Reactant Addition (Aqueous FeSO₄ Solution) set->add grow 4. Crystal Growth (Slow Diffusion & Reaction) add->grow harvest 5. Crystal Harvesting & Washing grow->harvest mount 6. Crystal Mounting (Goniometer Head) harvest->mount collect 7. Data Collection (X-ray Diffractometer) mount->collect process 8. Data Processing (Unit Cell & Intensity Integration) collect->process solve 9. Structure Solution (Phase Determination) process->solve refine 10. Structure Refinement (Least-Squares Fitting) solve->refine cif Crystallographic Data (CIF File) refine->cif model 3D Atomic Model (Bond Lengths, Angles) cif->model

Workflow for Iron Tartrate Crystal Synthesis and Structural Analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) tartrate, a complex of ferric iron with tartaric acid, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. Its ability to chelate iron in a soluble form makes it a candidate for oral iron supplementation and potentially for other drug delivery applications. This technical guide provides a comprehensive overview of the physical and chemical properties of iron(III) tartrate, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in drug development.

Physicochemical Properties

Iron(III) tartrate is typically encountered as a hydrated complex. The anhydrous form has the general formula Fe₂(C₄H₄O₆)₃.[1][2] The properties of this compound can vary depending on its specific stoichiometry and hydration state.

Physical Properties

The key physical properties of iron(III) tartrate are summarized in the table below.

PropertyValueReferences
Molecular Formula Fe₂(C₄H₄O₆)₃ (anhydrous)[1][2]
Molecular Weight 555.90 g/mol (anhydrous)[1][2][3][4]
CAS Number 2944-68-5 (anhydrous)[1][2][3][5]
Appearance Brown to black powder or crystals[6]
Solubility Sparingly soluble in water. Solubility is influenced by pH and the presence of other ions.[6]
pH (1% solution) Approximately 3.5[7]
Chemical Properties

Iron(III) tartrate exhibits chemical properties characteristic of a coordination complex.

PropertyDescriptionReferences
Coordination Chemistry Iron(III) is coordinated by the carboxylate and hydroxyl groups of the tartrate ligand. The stoichiometry of the complex can vary.[8]
Stability The stability of the iron(III) tartrate complex is pH-dependent. It is more stable in acidic to neutral conditions.[8]
Redox Activity The ferric (Fe³⁺) center can be reduced to the ferrous (Fe²⁺) state. This property is relevant in biological systems.[9][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of iron(III) tartrate, compiled from various sources.

Synthesis of Iron(III) Tartrate

This protocol describes a general method for the synthesis of iron(III) tartrate by precipitation.

Materials:

  • Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)

  • L-Tartaric acid (C₄H₆O₆)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a ferric salt (e.g., 0.1 M FeCl₃).

    • Prepare an aqueous solution of L-tartaric acid (e.g., 0.15 M).

  • Complexation:

    • In a beaker, add the tartaric acid solution to the ferric salt solution with continuous stirring. A molar ratio of tartrate to iron of at least 1.5:1 is recommended to ensure complete complexation.

    • Adjust the pH of the solution to between 3 and 6 by the slow addition of a base (e.g., 1 M NaOH) while monitoring with a pH meter. A color change to deep brown or reddish-brown indicates the formation of the iron(III) tartrate complex.

  • Precipitation and Isolation:

    • Continue stirring for 30-60 minutes to ensure the reaction is complete.

    • If a precipitate forms, it can be collected by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with distilled water to remove any unreacted salts.

    • Dry the collected solid in an oven at a low temperature (e.g., 50-60 °C) to obtain the final product.

Characterization Methods

UV-Vis spectroscopy can be used to confirm the formation of the iron(III) tartrate complex and to study its stability.

Protocol:

  • Prepare a series of solutions with a constant concentration of iron(III) and varying concentrations of tartaric acid.

  • Adjust the pH of each solution to the desired value.

  • Record the UV-Vis spectrum of each solution over a wavelength range of 200-800 nm.

  • The formation of the complex is indicated by the appearance of a characteristic absorption band, typically in the visible region.

  • The stability constant of the complex can be determined by analyzing the absorbance data at different ligand concentrations.[8][11]

FTIR spectroscopy is used to identify the functional groups involved in the coordination of iron by the tartrate ligand.

Protocol:

  • Mix a small amount of the dried iron(III) tartrate sample with potassium bromide (KBr) powder.

  • Press the mixture into a thin pellet.

  • Record the FTIR spectrum of the pellet over a wavenumber range of 4000-400 cm⁻¹.

  • Analyze the spectrum for shifts in the characteristic absorption bands of the carboxylate (-COO⁻) and hydroxyl (-OH) groups of tartaric acid upon coordination to iron.[12][13]

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and decomposition of the complex.

Protocol:

  • Place a small, accurately weighed amount of the iron(III) tartrate sample into an appropriate crucible (e.g., alumina).

  • Heat the sample in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • The TGA curve will show weight loss steps corresponding to the loss of water of hydration and decomposition of the tartrate ligand.[14][15] The DSC curve will indicate endothermic or exothermic transitions associated with these processes.

Relevance in Drug Development

Iron(III) tartrate's primary role in the pharmaceutical field is as an oral iron supplement for the treatment of iron deficiency anemia.[16][17] Its formulation as a complex can improve the solubility and bioavailability of iron.

Mechanism of Intestinal Iron Absorption

The therapeutic effect of oral iron supplements, including iron(III) tartrate, is dependent on the physiological mechanisms of intestinal iron absorption. A simplified overview of this pathway is presented below.

Intestinal_Iron_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary Fe(III) Dietary Fe(III) Fe(II) Fe(II) Dietary Fe(III)->Fe(II) Dcytb (reductase) Fe(III)-Tartrate Fe(III)-Tartrate Fe(III)-Tartrate->Fe(II) Reduction DMT1 DMT1 Fe(II)->DMT1 Cellular Iron Pool Cellular Iron Pool DMT1->Cellular Iron Pool Ferritin Ferritin Ferroportin Ferroportin Fe(III)-Transferrin Fe(III)-Transferrin Ferroportin->Fe(III)-Transferrin Hephaestin (oxidation) Cellular Iron Pool->Ferritin Storage Cellular Iron Pool->Ferroportin Export

Dietary non-heme iron is predominantly in the ferric (Fe³⁺) state and must be reduced to the ferrous (Fe²⁺) state by duodenal cytochrome B (Dcytb) before it can be transported into the enterocyte by the divalent metal transporter 1 (DMT1).[1][4][18] Iron(III) tartrate would likely undergo reduction to Fe²⁺ in the intestinal lumen to be absorbed via the same pathway. Once inside the enterocyte, iron can be stored in ferritin or transported across the basolateral membrane into the bloodstream by ferroportin.[1][18] In the circulation, it is re-oxidized to Fe³⁺ by hephaestin and binds to transferrin for transport to various tissues.[19]

Iron-Based Nanoparticles in Drug Delivery

While iron(III) tartrate itself is primarily used for iron supplementation, the broader field of iron-based nanomaterials holds significant promise for drug delivery. Iron oxide nanoparticles (IONPs) are being extensively investigated as carriers for targeted drug delivery due to their magnetic properties, biocompatibility, and ease of functionalization.[3][5][6][20] These nanoparticles can be coated with various polymers and conjugated with therapeutic agents to facilitate targeted delivery to specific tissues or cells, often guided by an external magnetic field.[20]

Logical Relationships and Experimental Workflows

The synthesis and characterization of iron(III) tartrate follow a logical workflow, as depicted in the diagram below.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Determination Reactants Fe(III) Salt + Tartaric Acid Complexation pH Adjustment (3-6) Reactants->Complexation Isolation Precipitation & Filtration Complexation->Isolation Product Iron(III) Tartrate Powder Isolation->Product UV_Vis UV-Vis Spectroscopy Product->UV_Vis FTIR FTIR Spectroscopy Product->FTIR Thermal Thermal Analysis (TGA/DSC) Product->Thermal Complex_Formation Complex Formation & Stability Constant UV_Vis->Complex_Formation Functional_Groups Coordination Sites FTIR->Functional_Groups Thermal_Stability Decomposition Profile Thermal->Thermal_Stability

Conclusion

Iron(III) tartrate is a coordination complex with well-defined physicochemical properties that make it suitable for use as an oral iron supplement. The experimental protocols outlined in this guide provide a framework for its synthesis and comprehensive characterization. While its direct application in advanced drug delivery systems is not yet established, the underlying principles of iron metabolism and the development of iron-based nanoparticles offer exciting avenues for future research. A thorough understanding of the properties of iron(III) tartrate is crucial for its effective utilization in both current pharmaceutical applications and the development of novel therapeutic strategies.

References

A Legacy in Three Dimensions: An In-depth Technical Guide to the Historical Applications of Ferric Tartrate in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted historical applications of ferric tartrate and its related compounds in the annals of chemistry. From its foundational role in the birth of stereochemistry to its use in medicine, textile dyeing, and the development of analytical reagents, the story of this iron salt is intrinsically linked to pivotal moments in scientific discovery. This document provides a comprehensive overview of these historical applications, complete with detailed experimental protocols where historical records permit, quantitative data summarized for clarity, and visualizations of key chemical processes and workflows.

The Dawn of a New Dimension: Tartaric Acid and the Birth of Stereochemistry

The history of this compound is inextricably linked to the groundbreaking work on its parent molecule, tartaric acid, which laid the foundation for our understanding of stereochemistry. The pioneering investigations of Jean-Baptiste Biot and Louis Pasteur in the 19th century revealed the three-dimensional nature of molecules, a concept that is now fundamental to drug design and development.

In 1815, the French physicist Jean-Baptiste Biot discovered that solutions of certain organic substances, including tartaric acid derived from wine, could rotate the plane of polarized light.[1][2][3] This phenomenon, which he termed "optical activity," was a puzzle.[1] He observed that some substances rotated light to the right (dextrorotatory) and others to the left (levorotatory).[1]

Decades later, in 1848, a young Louis Pasteur, while working with the salts of tartaric acid, made a remarkable discovery.[4][5] He noticed that the sodium ammonium salt of racemic tartaric acid (an optically inactive form) crystallized into two distinct types of crystals that were mirror images of each other.[6] With painstaking effort, using tweezers, he manually separated the two crystal forms.[6] When he dissolved each type of crystal in water, he found that one solution was dextrorotatory, just like the naturally occurring tartaric acid, while the other was levorotatory to the same degree.[6] This seminal experiment provided the first evidence that molecules could exist as non-superimposable mirror images, which he termed "dissymmetry" and we now call enantiomers.

Experimental Protocol: Pasteur's Resolution of Racemic Acid

While Pasteur's original equipment was rudimentary by modern standards, the principles of his experiment remain a cornerstone of stereochemistry. A generalized protocol to replicate his foundational observation is as follows:

Objective: To resolve a racemic mixture of sodium ammonium tartrate by manual separation of enantiomeric crystals.

Materials:

  • Racemic tartaric acid

  • Sodium carbonate

  • Ammonia solution

  • Beakers and flasks

  • Heating apparatus

  • Microscope or magnifying glass

  • Tweezers

  • Polarimeter

Methodology:

  • Preparation of Sodium Ammonium Tartrate: Neutralize a solution of racemic tartaric acid with sodium carbonate, and then add an equivalent amount of ammonia solution.

  • Crystallization: Concentrate the solution by slow evaporation at a temperature below 28°C. This temperature is crucial as above it, the two enantiomers crystallize together as a racemate.

  • Crystal Separation: Carefully observe the resulting crystals under a microscope. Identify the two distinct crystal forms that are mirror images of each other (hemihedral facets).

  • Manual Separation: Using a fine pair of tweezers, physically separate the "left-handed" and "right-handed" crystals into two separate groups.

  • Polarimetry: Prepare aqueous solutions of each crystal type and measure their optical rotation using a polarimeter. An equal and opposite rotation should be observed for the two solutions.

References

Methodological & Application

using ferric tartrate for cellulose dissolution protocol

Author: BenchChem Technical Support Team. Date: December 2025

An advanced protocol for the dissolution of cellulose using a ferric tartrate (FeTNa) complex is detailed in this application note. This method provides an alternative to traditional, often hazardous, solvents used for cellulose processing. The FeTNa solvent system is particularly useful for applications requiring the analysis of cellulose molecular weight and for the regeneration of cellulose into various forms such as fibers and films.

Principle and Application

Cellulose, a polymer of β(1→4) linked D-glucose units, is notoriously difficult to dissolve due to its extensive network of intra- and intermolecular hydrogen bonds. The alkaline this compound solvent, commonly abbreviated as FeTNa, is a complexing agent that can effectively break these hydrogen bonds, leading to the dissolution of cellulose without significant degradation of the polymer chains.[1] This makes it a valuable tool for researchers in materials science, biotechnology, and drug development for applications such as:

  • Determination of cellulose molecular weight and degree of polymerization.[2]

  • Formation of regenerated cellulose fibers, films, and hydrogels.[3][4]

  • Studying the swelling and dissolution mechanisms of cellulosic materials.[5]

Materials and Reagents

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) or other trivalent iron salts like ferric sulfate or ferric nitrate.[6][7]

  • Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) or tartaric acid.[7]

  • Sodium hydroxide (NaOH)

  • Cellulose source (e.g., cotton linters, wood pulp, microcrystalline cellulose)

  • Deionized water

  • Acetic acid (for regeneration)

  • Sodium gluconate (for regeneration)[3][4]

Experimental Protocols

Preparation of the this compound (FeTNa) Solvent

The preparation of a stable and effective FeTNa solvent is crucial for the successful dissolution of cellulose. The molar ratio of the components is a key factor influencing the solvent's dissolving power.[2][7]

Protocol:

  • Prepare a ferric salt solution: Dissolve a calculated amount of a trivalent iron salt (e.g., ferric chloride) in deionized water to achieve a concentration between 0.5 and 0.7 mole/liter.[7]

  • Prepare a sodium tartrate solution: In a separate vessel, dissolve sodium tartrate in deionized water.

  • Complex Formation: Slowly add the ferric salt solution to the sodium tartrate solution with constant stirring. The recommended molar ratio of iron to tartrate is between 1.0:3.0 and 1.0:3.3.[7]

  • pH Adjustment: Adjust the pH of the mixture to between 0.8 and 5.5 by adding a sodium hydroxide solution.[7]

  • Stirring: Continue stirring the mixture for 10-15 minutes to ensure the complete formation of the iron-sodium tartrate complex.[7] The resulting solution should be clear.

The following diagram illustrates the workflow for preparing the FeTNa solvent:

G cluster_prep FeTNa Solvent Preparation A Prepare Ferric Salt Solution (0.5-0.7 M) C Mix Solutions (Fe:Tartrate 1:3.0-3.3) A->C B Prepare Sodium Tartrate Solution B->C D Adjust pH (0.8-5.5 with NaOH) C->D E Stir for 10-15 min D->E F FeTNa Solvent E->F G cluster_dissolution Cellulose Dissolution Process A Dry Cellulose C Disperse Cellulose in Solvent A->C B FeTNa Solvent B->C D Stir at Room Temperature C->D E Cellulose/FeTNa Solution D->E G cluster_regeneration Cellulose Regeneration Workflow A Cellulose/FeTNa Solution C Extrude or Cast into Bath A->C B Prepare Regeneration Bath (e.g., Acetic Acid/Na-Gluconate) B->C D Wash with Deionized Water C->D E Dry Regenerated Cellulose D->E F Regenerated Cellulose (Cellulose II) E->F

References

Application Notes and Protocols for Viscometric Determination of Cellulose Degree of Polymerization (DP) with Ferric Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The degree of polymerization (DP) is a crucial parameter for characterizing cellulose, as it directly relates to its mechanical strength and other important properties. Viscometry is a widely used method for determining the average DP of polymers, including cellulose. This application note provides a detailed protocol for the viscometric determination of cellulose DP using an alkaline ferric tartrate (FeTNa) solution as the solvent. The FeTNa solvent system offers a good balance of dissolving power and stability, with a moderate rate of cellulose degradation compared to other solvents.[1]

These protocols are intended for researchers, scientists, and drug development professionals working with cellulosic materials.

Principle

The method is based on measuring the intrinsic viscosity [η] of a dilute cellulose solution. The intrinsic viscosity is a measure of the contribution of a solute to the viscosity of a solution. It is related to the molar mass and, consequently, the degree of polymerization (DP) of the polymer through the Mark-Houwink-Sakurada equation:

[η] = K × DPα

For cellulose in an alkaline this compound (FeTNa) solvent, the empirical constants K and α have been determined, allowing for the calculation of DP from the experimentally determined intrinsic viscosity. The specific equation for this system is:

[η] = 2.74 × 10-2 DP0.775 [1]

The intrinsic viscosity is determined by measuring the efflux times of the pure solvent and cellulose solutions of different concentrations in a capillary viscometer.

Data Presentation

Table 1: Mark-Houwink-Sakurada Parameters for Cellulose in FeTNa

ParameterValueReference
K2.74 × 10-2[1]
α0.775[1]

Table 2: Viscosity of Cellulose Solutions at Different Concentrations (Illustrative Data)

Cellulose Concentration (g/dL)Relative Viscosity (ηrel)Specific Viscosity (ηsp)Reduced Viscosity (ηred) (dL/g)
0.051.250.255.00
0.101.550.555.50
0.151.900.906.00
0.202.301.306.50

Note: This table provides illustrative data. Actual values will vary depending on the cellulose sample.

Table 3: Comparison of DP Values for a Cellulose Sample (Illustrative Data)

MethodSolventIntrinsic Viscosity [η] (dL/g)Degree of Polymerization (DP)
ViscometryFeTNa5.81200
ViscometryCED6.21250
Size-Exclusion ChromatographyLiCl/DMAc-1225

Note: This table provides illustrative data for comparison purposes.

Experimental Protocols

Preparation of Alkaline this compound (FeTNa) Solvent

This protocol is adapted from a patented method for producing a powder-like iron-sodium tartrate complex, which is then dissolved in an alkaline solution to create the FeTNa solvent.[2]

Materials:

  • Ferric chloride (FeCl3)

  • Sodium tartrate (Na2C4H4O6)

  • Sodium hydroxide (NaOH)

  • Distilled or deionized water

  • Methanol or ethanol (for precipitation)

Procedure for preparing the iron-sodium tartrate complex powder:

  • Prepare a 0.62 M aqueous solution of ferric chloride (FeCl3).

  • In a reaction vessel, add 48 ml of the 0.62 M FeCl3 solution.

  • Add 21.8 g of sodium tartrate (Na2C4H4O6) to the reaction vessel. The molar ratio of FeCl3 to sodium tartrate should be approximately 1.0:3.15.[2]

  • Adjust the pH of the reaction mixture to 5.5 by adding a sodium hydroxide solution while stirring.[2]

  • Continue stirring the mixture for 10-15 minutes to allow the formation of the iron-sodium tartrate complex.[2]

  • Precipitate the complex by adding methanol or ethanol at a volume ratio of approximately 1:1 (precipitant to reaction mass).[2]

  • Separate the precipitate by filtration and dry it at a temperature between 30°C and 105°C.[2]

Procedure for preparing the final alkaline FeTNa solvent:

  • To prepare the final solvent, dissolve the dried iron-sodium tartrate complex powder in an aqueous sodium hydroxide solution.

  • A common composition for the final solvent is a ferric sodium tartrate complex in 1.5N sodium hydroxide.[3]

  • To achieve this, dissolve a specific amount of the complex powder in a calculated volume of 1.5N NaOH solution. The final pH of the solvent should be approximately 14.2.[2]

  • For example, to prepare 100 ml of the solvent, add 60 ml of water to 37.9 g of the complex powder, mix thoroughly, and then add sodium hydroxide and water to reach a final volume of 100 ml with a pH of about 14.2.[2]

  • Filter the final solvent before use to remove any undissolved particles.

Dissolution of Cellulose Sample

Materials:

  • Dried cellulose sample (e.g., cotton linters, wood pulp)

  • Prepared alkaline FeTNa solvent

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

Procedure:

  • Accurately weigh a specific amount of the dried cellulose sample. The concentration of the final solution should be in the range of 0.05 to 0.5 g/dL, depending on the expected DP.

  • Transfer the weighed cellulose to a clean, dry glass vial.

  • Add a calculated volume of the prepared FeTNa solvent to the vial to achieve the desired concentration.

  • Add a small magnetic stir bar to the vial.

  • Seal the vial tightly and place it on a magnetic stirrer.

  • Stir the mixture at room temperature until the cellulose is completely dissolved. This may take from 30 minutes to several hours depending on the cellulose source and DP. Complete dissolution is indicated by a clear, homogenous solution.[2]

  • Prepare a series of solutions with different cellulose concentrations (e.g., 0.05, 0.10, 0.15, 0.20 g/dL) for the determination of intrinsic viscosity.

Viscometric Measurement

Apparatus:

  • Capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath (controlled to ±0.1°C)

  • Stopwatch

  • Pipettes

Procedure:

  • Set the constant temperature water bath to the desired temperature, typically 25°C.

  • Clean the capillary viscometer thoroughly and dry it.

  • Mount the viscometer vertically in the constant temperature water bath and allow it to equilibrate.

  • First, measure the efflux time of the pure FeTNa solvent. Pipette a precise volume of the solvent into the viscometer.

  • Allow the solvent to equilibrate to the bath temperature for at least 10 minutes.

  • Using a pipette bulb, draw the solvent up through the capillary to a point above the upper timing mark.

  • Release the suction and measure the time it takes for the meniscus of the solvent to fall from the upper timing mark to the lower timing mark.

  • Repeat the measurement at least three times and calculate the average efflux time for the pure solvent (t0).

  • Rinse the viscometer with the most dilute cellulose solution, then fill it with this solution.

  • Repeat steps 5-8 to measure the efflux time (t) for the cellulose solution.

  • Repeat the measurement for all prepared cellulose solutions of different concentrations.

Calculation of Degree of Polymerization (DP)
  • Calculate the relative viscosity (ηrel): ηrel = t / t0

  • Calculate the specific viscosity (ηsp): ηsp = ηrel - 1

  • Calculate the reduced viscosity (ηred): ηred = ηsp / c where c is the concentration of the cellulose solution in g/dL.

  • Determine the intrinsic viscosity ([η]): The intrinsic viscosity is determined by extrapolating the reduced viscosity to zero concentration. This is typically done by plotting the reduced viscosity (ηred) against the concentration (c) and extrapolating the linear plot to the y-axis (c=0). The y-intercept gives the intrinsic viscosity [η].

  • Calculate the Degree of Polymerization (DP): Use the Mark-Houwink-Sakurada equation with the known constants for the cellulose-FeTNa system: [η] = 2.74 × 10-2 DP0.775[1]

    Rearrange the equation to solve for DP: DP = ([η] / (2.74 × 10-2))(1/0.775)

Visualizations

experimental_workflow cluster_prep Solvent and Sample Preparation cluster_measurement Viscometric Measurement cluster_calculation Data Analysis and Calculation prep_fetna_powder Prepare Fe-Na Tartrate Complex Powder prep_fetna_solution Prepare Alkaline FeTNa Solvent prep_fetna_powder->prep_fetna_solution prep_cellulose_solution Prepare Cellulose Solutions prep_fetna_solution->prep_cellulose_solution measure_solvent Measure Solvent Efflux Time (t0) prep_fetna_solution->measure_solvent measure_solution Measure Solution Efflux Times (t) prep_cellulose_solution->measure_solution calc_viscosity Calculate Relative and Specific Viscosities measure_solvent->calc_viscosity measure_solution->calc_viscosity plot_graph Plot Reduced Viscosity vs. Concentration calc_viscosity->plot_graph det_intrinsic Determine Intrinsic Viscosity [η] plot_graph->det_intrinsic calc_dp Calculate Degree of Polymerization (DP) det_intrinsic->calc_dp logical_relationship Efflux_Time Efflux Time Measurements Viscosity Viscosity Calculations Efflux_Time->Viscosity Concentration Cellulose Concentration Concentration->Viscosity Intrinsic_Viscosity Intrinsic Viscosity [η] Viscosity->Intrinsic_Viscosity MH_Equation Mark-Houwink Equation Intrinsic_Viscosity->MH_Equation DP Degree of Polymerization (DP) MH_Equation->DP

References

Application of Ferric Tartrate in Iron Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency remains a significant global health concern, necessitating the development of effective and well-tolerated iron supplements and fortified foods. The bioavailability of iron from these sources is a critical determinant of their efficacy. Ferric tartrate, a complex of ferric iron with tartaric acid, is one such compound of interest. This document provides detailed application notes and protocols for assessing the iron bioavailability of this compound, drawing upon established methodologies used for other iron compounds. While specific quantitative data for this compound is limited in publicly available literature, the protocols outlined here provide a robust framework for its evaluation.

Data Presentation: Comparative Bioavailability of Iron Compounds

The following table summarizes the relative bioavailability of various iron compounds from literature, providing a comparative context for assessing this compound. Ferrous sulfate is often used as the reference standard due to its high bioavailability.

Iron CompoundFormRelative Bioavailability vs. Ferrous Sulfate (%)Key Findings & Citations
Ferrous Sulfate Ferrous (Fe²⁺)100 (Reference)Considered the "gold standard" due to high bioavailability, but can cause gastrointestinal side effects.[1][2]
Ferric Pyrophosphate Ferric (Fe³⁺)62Bioavailability is influenced by particle size; micronized forms show improved absorption.[1]
Ferric Citrate Ferric (Fe³⁺)VariableEffective in improving iron status in animal models.[3]
Ferric Polymaltose Ferric (Fe³⁺)Lower than Ferrous SulfateSome studies suggest poorer bioavailability compared to ferrous salts.[2]
Ferric Maltol Ferric (Fe³⁺)EffectiveShows rapid and sustained absorption, with uptake regulated by body iron stores.[4]
Ferrous Fumarate Ferrous (Fe²⁺)HighGenerally considered to have high bioavailability, comparable to ferrous sulfate.[5]

Experimental Protocols

In Vivo: Rat Hemoglobin Repletion Bioassay

This is a widely accepted method for determining the bioavailability of iron from various sources.[6][7]

Objective: To determine the relative bioavailability of this compound by measuring hemoglobin regeneration in iron-deficient rats.

Materials:

  • Weanling male Sprague-Dawley or Wistar rats

  • Iron-deficient basal diet (AIN-93G formulation, without iron)

  • This compound

  • Ferrous Sulfate (as a reference standard)

  • Deionized water

  • Metabolic cages

  • Hemoglobinometer

  • Analytical balance

Procedure:

  • Depletion Phase (21-28 days):

    • House weanling rats in individual cages.

    • Provide ad libitum access to the iron-deficient basal diet and deionized water.

    • Monitor body weight and general health regularly.

    • At the end of the depletion period, collect a blood sample from the tail vein to confirm anemia (hemoglobin levels typically < 7 g/dL).

  • Repletion Phase (14 days):

    • Divide the anemic rats into experimental groups (n=8-10 per group):

      • Control Group: Continue on the iron-deficient basal diet.

      • Reference Group: Iron-deficient diet supplemented with a known concentration of iron from ferrous sulfate.

      • Test Group(s): Iron-deficient diet supplemented with varying concentrations of iron from this compound.

    • Provide the respective diets and deionized water ad libitum for 14 days.

    • Monitor food intake and body weight daily.

  • Analysis:

    • At the end of the repletion period, collect a final blood sample to measure hemoglobin concentration.

    • Calculate the hemoglobin regeneration efficiency (HRE) using the following formula:

      • HRE (%) = (Final Hb Fe - Initial Hb Fe) / Total Fe Intake * 100

      • Where Hb Fe (mg) = Body Weight (g) x 0.07 (blood volume) x Hb concentration (g/mL) x 3.35 (mg Fe/g Hb)

    • The relative bioavailability of this compound is calculated as:

      • RBV (%) = (Slope of dose-response for this compound) / (Slope of dose-response for Ferrous Sulfate) * 100

Hemoglobin_Repletion_Workflow cluster_depletion Depletion Phase (21-28 days) cluster_repletion Repletion Phase (14 days) cluster_analysis Analysis weanling Weanling Rats fe_deficient Iron-Deficient Diet weanling->fe_deficient Feed anemia Induce Anemia (Hb < 7 g/dL) fe_deficient->anemia grouping Group Anemic Rats anemia->grouping control Control Diet (Fe-deficient) grouping->control reference Reference Diet (+ Ferrous Sulfate) grouping->reference test Test Diet (+ this compound) grouping->test final_hb Measure Final Hemoglobin control->final_hb reference->final_hb test->final_hb calc_hre Calculate HRE final_hb->calc_hre calc_rbv Calculate RBV calc_hre->calc_rbv

Workflow for the Rat Hemoglobin Repletion Bioassay.

In Vitro: Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates to form a monolayer of cells with characteristics of intestinal enterocytes, making it a valuable tool for in vitro iron uptake studies.[8][9]

Objective: To assess the bioavailability of iron from this compound by measuring ferritin formation in Caco-2 cells.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids, penicillin-streptomycin

  • Transwell inserts (0.4 µm pore size)

  • This compound

  • Ferrous Sulfate (as a reference)

  • Ascorbic acid

  • Cell lysis buffer

  • Ferritin ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with FBS, non-essential amino acids, and antibiotics.

    • Seed cells onto Transwell inserts and allow them to grow and differentiate for 18-21 days, forming a confluent monolayer.

  • Iron Uptake Experiment:

    • Prepare solutions of this compound and ferrous sulfate in a serum-free medium. Ascorbic acid should be added to the ferrous sulfate solution to maintain iron in the ferrous state.

    • Wash the Caco-2 cell monolayers with phosphate-buffered saline (PBS).

    • Add the iron solutions to the apical side of the Transwell inserts and incubate for 2-24 hours.

  • Ferritin Analysis:

    • After incubation, wash the cells with PBS to remove any surface-bound iron.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Measure the ferritin concentration in the cell lysates using a commercial ELISA kit.

    • Normalize ferritin concentration to the total protein concentration (ng ferritin/mg protein).

  • Data Interpretation:

    • The amount of ferritin formed is proportional to the amount of iron taken up by the cells.

    • Compare the ferritin formation from this compound to that from ferrous sulfate to determine its relative in vitro bioavailability.

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_uptake Iron Uptake cluster_analysis Analysis culture_cells Culture Caco-2 Cells seed_transwell Seed on Transwell Inserts culture_cells->seed_transwell differentiate Differentiate for 18-21 Days seed_transwell->differentiate prepare_solutions Prepare Iron Solutions (this compound, Ferrous Sulfate) differentiate->prepare_solutions add_to_apical Add to Apical Side of Cells prepare_solutions->add_to_apical incubate Incubate (2-24h) add_to_apical->incubate wash_cells Wash Cells incubate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells measure_ferritin Measure Ferritin (ELISA) lyse_cells->measure_ferritin normalize_protein Normalize to Protein measure_ferritin->normalize_protein

Workflow for the in vitro Caco-2 Cell Iron Bioavailability Assay.

Non-Heme Iron Absorption Pathway

The absorption of non-heme iron, such as that from this compound, is a complex and highly regulated process that primarily occurs in the duodenum.

Iron_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Ferric Iron (Fe³⁺) (from this compound) Dcytb Duodenal Cytochrome B (Dcytb) Fe3->Dcytb Reduction Fe2 Ferrous Iron (Fe²⁺) Dcytb->Fe2 DMT1 Divalent Metal Transporter 1 (DMT1) Fe2->DMT1 Transport Fe2_enterocyte Fe²⁺ DMT1->Fe2_enterocyte Ferritin Storage as Ferritin Ferroportin Ferroportin (FPN) Hephaestin Hephaestin Ferroportin->Hephaestin Fe3_export Fe³⁺ Hephaestin->Fe3_export Fe2_enterocyte->Ferritin Fe2_enterocyte->Ferroportin Transferrin Transferrin Fe3_export->Transferrin Binds to Fe3_Transferrin Fe³⁺-Transferrin Complex Transferrin->Fe3_Transferrin Body Body Fe3_Transferrin->Body Transport to Tissues

Simplified pathway of non-heme iron absorption in the duodenum.

Pathway Description:

  • Reduction: In the intestinal lumen, dietary ferric iron (Fe³⁺) from compounds like this compound must first be reduced to ferrous iron (Fe²⁺) by reductases such as duodenal cytochrome B (Dcytb) on the apical surface of enterocytes.[10]

  • Uptake: Ferrous iron is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[10]

  • Intracellular Fate: Once inside the enterocyte, iron can be either stored as ferritin or transported out of the cell.

  • Export: Iron is exported from the basolateral membrane of the enterocyte into the bloodstream via the transporter ferroportin.

  • Oxidation and Transport: The exported ferrous iron is then re-oxidized to ferric iron by hephaestin, a ferroxidase, and binds to transferrin for transport throughout the body.[11]

Conclusion

The evaluation of iron bioavailability is essential for the development of effective iron interventions. While specific data on this compound is not extensively available, the established in vivo and in vitro models described in these application notes provide a comprehensive framework for its assessment. The rat hemoglobin repletion bioassay offers a systemic evaluation of iron utilization, while the Caco-2 cell model provides a rapid and ethical method for initial screening and mechanistic studies. By employing these standardized protocols, researchers can generate robust and comparable data on the bioavailability of iron from this compound, contributing to the development of improved solutions for combating iron deficiency.

References

Application Notes and Protocols for the Synthesis of Ferric Tartrate-Based Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of biomedical applications, particularly in drug delivery. Iron-based MOFs are of significant interest due to the low toxicity and biocompatibility of iron.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and potential drug delivery applications of ferric tartrate-based MOFs.

This compound MOFs, constructed from ferric (Fe³⁺) ions and tartaric acid as the organic linker, offer a biocompatible and biodegradable platform for drug encapsulation and controlled release. The protocols and data presented herein are compiled from existing literature on iron-based MOFs and provide a comprehensive guide for researchers entering this field.

Data Presentation

Table 1: Physicochemical Properties of Iron-Based MOFs
MOF TypeLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
T2-MOF (this compound) Tartaric Acid2.58--[2]
MIL-53(Fe) Terephthalic Acid---[3]
MIL-88B(Fe) Terephthalic Acid---[3]
Fe-MOF Terephthalic Acid688.550.6385.45
MIL-100(Fe) Trimesic Acid12800.96-[4]

Note: Data for T2-MOF is from a study on catalytic ozonation. The other iron-based MOFs are presented for comparative purposes.

Table 2: Drug Loading and Release in Iron-Based MOFs
MOFDrugDrug Loading Capacity (wt%)Release ConditionsKey FindingsReference
MIL-53(Fe) Ibuprofen37.0pH 7.4Higher loading capacity due to 1D channel structure.[3]
MIL-88B(Fe) Ibuprofen19.5pH 7.4Slower, more controlled release from 3D cage structure.[3]
Fe-MOF 5-Fluorouracil-pH 5.0 vs 7.4Faster release at lower pH, indicating pH-responsive behavior.
MIL-100(Fe) Doxorubicin--Addition of ZnO nanoparticles can enhance drug loading.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound MOF (T2-MOF)

This protocol is adapted from the synthesis of a trivalent iron-tartaric acid MOF (T2-MOF) for catalytic applications and can be optimized for drug delivery purposes.[2]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Tartaric acid (C₄H₆O₆)

  • Deionized water

Procedure:

  • Dissolve ferric chloride hexahydrate and tartaric acid in deionized water at a specified molar ratio (e.g., 1:1).

  • Stir the solution vigorously at room temperature for a set period (e.g., 24 hours) to allow for the formation of the MOF crystals.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors.

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) overnight.

dot

Synthesis_Workflow cluster_synthesis Synthesis s1 Dissolve FeCl₃·6H₂O and Tartaric Acid in Water s2 Stir at Room Temperature s1->s2 s3 Collect Precipitate s2->s3 s4 Wash with Water and Ethanol s3->s4 s5 Dry the Product s4->s5

Synthesis Workflow for this compound MOF.
Protocol 2: Characterization of this compound MOF

1. X-ray Diffraction (XRD):

  • Purpose: To determine the crystalline structure and phase purity of the synthesized MOF.

  • Procedure: Analyze the dried MOF powder using a powder X-ray diffractometer. Compare the resulting diffraction pattern with known patterns or use it to determine the crystal structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the MOF and confirm the coordination between the ferric ions and the tartrate ligands.

  • Procedure: Record the FTIR spectrum of the MOF sample, typically in the range of 4000-400 cm⁻¹.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and determine the temperature at which it decomposes. Iron tartrate nanoparticles have been shown to be stable up to 100 °C.[5]

  • Procedure: Heat the MOF sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate and record the weight loss as a function of temperature.

4. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To measure the specific surface area and pore size distribution of the MOF.

  • Procedure: Perform nitrogen adsorption-desorption measurements on the activated MOF sample at 77 K.

dot

Characterization_Workflow cluster_characterization Characterization c1 Synthesized this compound MOF c2 XRD (Crystallinity) c1->c2 c3 FTIR (Functional Groups) c1->c3 c4 TGA (Thermal Stability) c1->c4 c5 BET (Surface Area & Porosity) c1->c5

Characterization Workflow for this compound MOF.
Protocol 3: Drug Loading into this compound MOF

Materials:

  • Synthesized and activated this compound MOF

  • Drug of interest (e.g., ibuprofen, 5-fluorouracil)

  • Suitable solvent (in which the drug is soluble and the MOF is stable)

Procedure:

  • Disperse a known amount of the activated this compound MOF in a solution of the drug with a specific concentration.

  • Stir the suspension for a prolonged period (e.g., 24-48 hours) at room temperature to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with the pure solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or by thermogravimetric analysis of the drug-loaded MOF.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded this compound MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0-6.5 to simulate the tumor microenvironment)

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a dialysis bag or a tube.

  • Place the container in a shaker bath maintained at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or another suitable analytical technique.

  • Plot the cumulative drug release as a function of time.

Cellular Uptake and Biocompatibility

Iron-based MOFs generally exhibit good biocompatibility and low cytotoxicity.[1] The cellular uptake of nano-sized MOFs is believed to occur primarily through endocytosis. The acidic environment within endosomes and lysosomes can facilitate the degradation of the MOF structure, leading to the release of the encapsulated drug within the target cells.

dot

Cellular_Uptake_Pathway cluster_cellular_uptake Cellular Uptake and Drug Release n1 Drug-Loaded this compound MOF n2 Endocytosis n1->n2 n3 Endosome/Lysosome (Acidic pH) n2->n3 n4 MOF Degradation n3->n4 n5 Drug Release n4->n5

Proposed Cellular Uptake and Drug Release Mechanism.

Conclusion

This compound-based MOFs represent a promising platform for drug delivery applications due to their potential for biocompatibility, biodegradability, and controlled release. The protocols provided in this document offer a starting point for the synthesis and evaluation of these materials. Further optimization of the synthesis parameters and in-depth studies on drug loading, release kinetics, and in vivo performance are necessary to fully realize their therapeutic potential. Researchers are encouraged to adapt and refine these methodologies for their specific drug development needs.

References

Application Notes and Protocols for the Quantification of Ferric Tartrate in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric tartrate is a complex of iron (III) and tartaric acid that is used as a food additive, for instance as a coloring agent or a nutrient supplement. The accurate quantification of this compound in diverse and complex food matrices is crucial for quality control, nutritional labeling, and regulatory compliance. This document provides detailed application notes and protocols for the analytical determination of this compound in food products. The methods described focus on the quantification of total iron and tartaric acid as individual components, and discuss approaches for the speciation of the this compound complex.

Summary of Analytical Methods

The quantification of this compound in food can be approached by:

  • Quantifying the total iron content: This provides an upper limit for the this compound concentration.

  • Quantifying the total tartrate content: This can be correlated with the this compound concentration if it is the sole source of tartrate.

  • Speciation of the this compound complex: This involves separating and quantifying the intact complex, which is the most direct but also the most challenging approach.

This document will focus on robust and widely accessible methods such as Atomic Absorption Spectrometry (AAS) for total iron and High-Performance Liquid Chromatography (HPLC) for tartaric acid. A discussion on advanced techniques like Capillary Electrophoresis (CE) for speciation analysis is also included.

Data Presentation: Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. Note that specific values may vary depending on the food matrix, instrumentation, and laboratory conditions.

ParameterAtomic Absorption Spectrometry (for Total Iron)High-Performance Liquid Chromatography (for Tartaric Acid)
Analyte Total Iron (Fe)Tartaric Acid
Typical Matrix Fruit juices, dairy products, cerealsWine, fruit juices, baked goods
Linear Range 0.1 - 20 mg/L[1]1 - 500 mg/L
Limit of Detection (LOD) 0.01 - 0.05 mg/L[1]0.5 mg/L
Limit of Quantification (LOQ) 0.03 - 0.15 mg/L[1]1.5 mg/L
Recovery 95 - 105%92 - 108%
Precision (RSD) < 5%< 4%

Experimental Protocols

Protocol 1: Determination of Total Iron by Flame Atomic Absorption Spectrometry (FAAS)

This protocol describes the determination of the total iron content in a food sample after acid digestion. This method is based on the principle that iron atoms in a flame absorb light at a specific wavelength.

1. Sample Preparation (Acid Digestion):

  • Objective: To destroy the organic matrix and solubilize all forms of iron.

  • Apparatus:

    • Analytical balance

    • Digestion vessels (e.g., Kjeldahl flasks or microwave digestion vessels)

    • Heating block or microwave digestion system

    • Volumetric flasks

  • Reagents:

    • Concentrated Nitric Acid (HNO₃), trace metal grade

    • Hydrogen Peroxide (H₂O₂), 30%

    • Deionized water

  • Procedure:

    • Weigh accurately 1-5 g of the homogenized food sample into a digestion vessel.

    • Add 10 mL of concentrated HNO₃ to the vessel.

    • Allow the sample to predigest for at least 30 minutes at room temperature.

    • Gently heat the sample on a heating block at 80-90 °C until the initial vigorous reaction subsides.

    • Alternatively, use a validated microwave digestion program.

    • Cool the vessel and cautiously add 5 mL of H₂O₂.

    • Continue heating until the solution is clear and colorless or pale yellow.

    • Cool the digest and quantitatively transfer it to a 50 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Prepare a reagent blank using the same procedure without the sample.

2. Instrumental Analysis (FAAS):

  • Instrumentation:

    • Atomic Absorption Spectrometer with an iron hollow cathode lamp

    • Air-acetylene flame

  • Standard Preparation:

    • Prepare a 1000 mg/L iron stock solution from a certified standard.

    • Prepare a series of working standards (e.g., 0.5, 1, 2, 5, and 10 mg/L) by diluting the stock solution with the same acid matrix as the samples.

  • Instrumental Conditions (Typical):

    • Wavelength: 248.3 nm

    • Slit width: 0.2 nm

    • Lamp current: As recommended by the manufacturer

    • Fuel (acetylene) flow rate: Optimized for maximum absorbance

    • Oxidant (air) flow rate: Optimized for maximum absorbance

  • Measurement:

    • Aspirate the blank and zero the instrument.

    • Aspirate the standards in ascending order of concentration and record the absorbance.

    • Aspirate the sample solutions and record the absorbance.

    • Construct a calibration curve by plotting absorbance versus concentration of the standards.

    • Determine the iron concentration in the sample solutions from the calibration curve.

3. Calculation:

Iron (mg/kg) = (C × V × D) / W

Where:

  • C = Concentration of iron in the measured solution (mg/L)

  • V = Final volume of the digested sample (L)

  • D = Dilution factor (if any)

  • W = Weight of the sample (kg)

Protocol 2: Determination of Tartaric Acid by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of tartaric acid in a food sample using reversed-phase HPLC with UV detection.

1. Sample Preparation (Extraction):

  • Objective: To extract tartaric acid from the food matrix into a liquid phase suitable for HPLC analysis.

  • Apparatus:

    • Homogenizer or blender

    • Centrifuge

    • Syringe filters (0.45 µm)

    • Volumetric flasks

  • Reagents:

    • Mobile phase (e.g., 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with phosphoric acid)

    • Deionized water

  • Procedure:

    • Weigh accurately 10 g of the homogenized food sample into a beaker.

    • Add 50 mL of deionized water and stir for 30 minutes.

    • For solid samples, heat the mixture at 60 °C for 15 minutes to aid extraction.

    • Cool the mixture to room temperature and transfer to a 100 mL volumetric flask.

    • Make up to the mark with deionized water and mix well.

    • Centrifuge an aliquot of the extract at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumental Analysis (HPLC):

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Standard Preparation:

    • Prepare a 1000 mg/L stock solution of tartaric acid in deionized water.

    • Prepare a series of working standards (e.g., 10, 50, 100, 250, and 500 mg/L) by diluting the stock solution with deionized water.

  • Chromatographic Conditions (Typical):

    • Mobile Phase: 0.01 M KH₂PO₄ (pH 2.5)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

  • Measurement:

    • Inject the standards and record the peak areas.

    • Inject the sample extracts and record the peak area for tartaric acid.

    • Construct a calibration curve by plotting peak area versus concentration of the standards.

    • Determine the tartaric acid concentration in the sample extracts from the calibration curve.

3. Calculation:

Tartaric Acid (mg/kg) = (C × V × D) / W

Where:

  • C = Concentration of tartaric acid in the measured extract (mg/L)

  • V = Total volume of the extract (L)

  • D = Dilution factor (if any)

  • W = Weight of the sample (kg)

Speciation of this compound

Directly quantifying the this compound complex is challenging due to its potential dissociation during sample preparation and analysis. However, advanced techniques can provide insights into its presence and concentration.

Capillary Electrophoresis (CE): CE is a powerful technique for separating charged species. By using an appropriate background electrolyte, it may be possible to separate the negatively charged this compound complex from free tartrate and other matrix components. Coupling CE with a mass spectrometer (CE-MS) would provide definitive identification and quantification.

Visualizations

experimental_workflow_iron cluster_sample_prep Sample Preparation cluster_analysis FAAS Analysis sample Homogenized Food Sample weigh Weigh Sample (1-5g) sample->weigh digest Acid Digestion (HNO3, H2O2) weigh->digest dilute Dilute to Volume (50 mL) digest->dilute instrument Aspirate into FAAS dilute->instrument Aspirate Sample standards Prepare Fe Standards standards->instrument calibrate Generate Calibration Curve instrument->calibrate quantify Quantify Iron calibrate->quantify

Caption: Workflow for Total Iron Analysis by FAAS.

experimental_workflow_tartaric_acid cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis sample Homogenized Food Sample extract Aqueous Extraction sample->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.45 µm) centrifuge->filter instrument Inject into HPLC filter->instrument Inject Sample standards Prepare Tartaric Acid Standards standards->instrument separate Chromatographic Separation instrument->separate detect UV Detection (210 nm) separate->detect quantify Quantify Tartaric Acid detect->quantify

Caption: Workflow for Tartaric Acid Analysis by HPLC.

signaling_pathway_logic A Quantification of this compound B Total Iron Analysis (e.g., AAS) A->B C Total Tartrate Analysis (e.g., HPLC) A->C D Speciation Analysis (e.g., CE-MS) A->D E Indirect Estimation B->E C->E F Direct Quantification D->F

Caption: Logical Relationship of Analytical Approaches.

References

Application Notes and Protocols: Ferric Tartrate as an Iron Source in Hydroponic Nutrient Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron (Fe) is an essential micronutrient for plant growth and development, playing a critical role in chlorophyll synthesis, respiration, and various enzymatic reactions. In hydroponic systems, maintaining iron in a soluble and plant-available form is a significant challenge due to its tendency to precipitate out of solution, particularly at pH levels above 6.0. To counteract this, iron is typically supplied in a chelated form. While synthetic chelates like Fe-EDTA, Fe-DTPA, and Fe-EDDHA are widely used, there is growing interest in more biodegradable and potentially cost-effective alternatives. Ferric tartrate, a complex of iron and tartaric acid, presents a promising option as a biodegradable iron source. These application notes provide a comprehensive overview of the use of this compound in hydroponic nutrient solutions, including comparative data with standard iron chelates and detailed experimental protocols for its preparation and evaluation.

Data Presentation: Comparison of Iron Chelates

The selection of an appropriate iron chelate is crucial for ensuring optimal iron availability to plants in a hydroponic system. The stability of the iron-chelate complex is highly dependent on the pH of the nutrient solution. The following table summarizes the key properties of this compound in comparison to commonly used synthetic iron chelates.

PropertyThis compoundFe-EDTAFe-DTPAFe-EDDHA
Effective pH Range Reported to be stable at pH > 5; complex forms in the range of pH 3-6.[1][2][3]4.0 - 6.54.0 - 7.54.0 - 9.0+
Biodegradability High (Tartaric acid is a naturally occurring organic acid)LowLowLow
Stability Constant (log K) Not definitively established for hydroponic conditions.~25.1~27.6~35.9
Susceptibility to Photodegradation Data not availableModerateModerateLow
Relative Cost Potentially lower than synthetic chelatesLowModerateHigh

Experimental Protocols

Protocol 1: Preparation of a 100x this compound Stock Solution

This protocol outlines the preparation of a 1-liter stock solution that, when diluted 1:100, will provide a final iron concentration of approximately 2 ppm (mg/L) in the hydroponic nutrient solution. This concentration is a common target for many hydroponic formulations.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) (Molar Mass: 270.30 g/mol )[4][5][6]

  • L-Tartaric acid (C₄H₆O₆) (Molar Mass: 150.09 g/mol )[7][8][9][10][11]

  • Distilled or deionized water

  • 1 L volumetric flask

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Weighing scale (accurate to 0.01 g)

  • pH meter

  • Potassium hydroxide (KOH) solution (1M) for pH adjustment

Procedure:

  • Calculate Required Reagents:

    • To achieve a final concentration of 2 ppm Fe, the 100x stock solution needs to contain 200 ppm Fe.

    • The molar concentration of Fe in the stock solution will be 200 mg/L / 55.845 g/mol = 3.58 mM.

    • For a 1:1 molar ratio of Fe to Tartaric Acid:

      • Mass of FeCl₃·6H₂O = 3.58 mmol/L * 270.30 g/mol = 0.968 g/L

      • Mass of Tartaric Acid = 3.58 mmol/L * 150.09 g/mol = 0.537 g/L

  • Dissolve Tartaric Acid:

    • Add approximately 800 mL of distilled water to the 1 L volumetric flask.

    • In a separate beaker, weigh out 0.537 g of L-Tartaric acid and dissolve it in a small amount of distilled water from the volumetric flask with the help of a magnetic stirrer.

  • Dissolve Ferric Chloride:

    • Once the tartaric acid is fully dissolved, weigh out 0.968 g of ferric chloride hexahydrate and slowly add it to the tartaric acid solution while stirring. The solution will turn a yellow-brown color.

  • Complex Formation and pH Adjustment:

    • Continue stirring the solution for at least 30 minutes to ensure the complex formation.

    • Monitor the pH of the solution. If the pH is below 5.5, slowly add the 1M KOH solution dropwise while stirring until the pH is stable between 5.5 and 6.0. This pH adjustment helps to ensure the stability of the this compound complex.

  • Final Volume Adjustment:

    • Carefully add distilled water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.

  • Storage:

    • Transfer the stock solution to a labeled, opaque bottle and store it in a cool, dark place to prevent potential photodegradation.

Protocol 2: Experimental Evaluation of this compound Efficacy

This protocol describes an experiment to compare the effectiveness of this compound with Fe-EDTA as an iron source for a model plant species (e.g., lettuce or tomato) in a hydroponic system.

Experimental Design:

  • Treatments:

    • Control (Nutrient solution with no added iron)

    • Fe-EDTA (Nutrient solution with iron supplied as Fe-EDTA at 2 ppm)

    • This compound (Nutrient solution with iron supplied as this compound at 2 ppm)

  • Replicates: A minimum of 4 replicates per treatment.

  • Plant Material: A suitable hydroponic crop such as lettuce (Lactuca sativa).

  • Hydroponic System: Deep Water Culture (DWC) or Nutrient Film Technique (NFT).

Methodology:

  • Nutrient Solution Preparation:

    • Prepare a basal nutrient solution (e.g., Hoagland or a commercial hydroponic formulation) without any iron.

    • Divide the basal solution into three batches corresponding to the treatments.

    • For the Fe-EDTA treatment, add a pre-made Fe-EDTA stock solution to achieve a final concentration of 2 ppm Fe.

    • For the this compound treatment, add the prepared this compound stock solution (from Protocol 1) to achieve a final concentration of 2 ppm Fe.

    • The control group will receive only the basal nutrient solution.

  • System Setup and Plant Acclimatization:

    • Set up the hydroponic systems for each treatment and replicate.

    • Germinate seedlings in an inert medium (e.g., rockwool).

    • Once the seedlings have developed a healthy root system, transfer them to the hydroponic systems.

    • Allow the plants to acclimate for one week in a complete nutrient solution (including a standard iron source) before starting the experimental treatments.

  • Experimental Period:

    • After the acclimatization period, replace the nutrient solution with the respective treatment solutions.

    • Maintain the pH of all nutrient solutions daily within the range of 5.8 - 6.2.

    • Monitor and top up the nutrient solutions with fresh, pH-adjusted solution as needed.

    • The experiment should run for a period of 4-6 weeks.

  • Data Collection and Analysis:

    • Weekly:

      • Visually assess plants for signs of iron deficiency (interveinal chlorosis).

      • Measure the pH and Electrical Conductivity (EC) of the nutrient solutions.

    • At Harvest:

      • Measure shoot and root fresh weight.

      • Dry the plant material at 70°C to a constant weight to determine shoot and root dry weight.

      • Analyze the dried leaf tissue for chlorophyll content (e.g., using a SPAD meter or spectrophotometric analysis).

      • Analyze the dried leaf tissue for iron concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Statistical Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which treatment groups are different from each other.

Mandatory Visualizations

plant_iron_uptake cluster_root Plant Root Fe3+_Tartrate Fe(III)-Tartrate FRO2 FRO2 (Ferric Chelate Reductase) Fe3+_Tartrate->FRO2 Reduction Fe2+ Fe(II) FRO2->Fe2+ IRT1 IRT1 (Iron Transporter) Fe2+->IRT1 Uptake Xylem Xylem Transport to Shoots IRT1->Xylem

Caption: Plant iron uptake pathway from this compound.

experimental_workflow Start Start Protocol1 Protocol 1: Prepare this compound Stock Solution Start->Protocol1 Protocol2 Protocol 2: Setup Hydroponic Experiment (3 Treatments) Protocol1->Protocol2 DataCollection Data Collection: - Visual Assessment - pH & EC Monitoring - Biomass Measurement - Chlorophyll & Fe Content Protocol2->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Iron Detection in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Clarification on Ferric Tartrate Staining and Introduction to Prussian Blue for Iron Detection

Initial investigations for a "this compound staining" protocol in biological tissues did not yield a recognized, standardized histological procedure under this specific name. While ferric salts are integral to several histological staining methods, "this compound" is not commonly used as a primary staining agent for visualizing tissue components.

It is likely that the interest in "this compound staining" stems from a need to detect iron deposits within biological samples. The most widely accepted and highly sensitive method for the histochemical detection of ferric iron (Fe³⁺) is the Prussian blue stain , also known as Perls' Prussian blue reaction or Gomori's iron stain. This method is the gold standard for identifying iron accumulation in tissues, which is crucial for research and diagnosis of conditions like hemochromatosis and hemosiderosis.[1][2][3]

This document provides a detailed protocol for the Prussian blue staining method as a robust and validated alternative for the detection of ferric iron in biological tissue samples.

Prussian Blue Staining Protocol for Ferric Iron

Principle of the Method

The Prussian blue stain is a histochemical reaction, not a simple staining procedure.[2][3] The protocol involves treating tissue sections with an acidic solution of potassium ferrocyanide. The hydrochloric acid in the solution releases ferric ions (Fe³⁺) from their binding proteins, such as hemosiderin and ferritin.[2][4][5] These released ferric ions then react with potassium ferrocyanide to form an insoluble, bright blue pigment called ferric ferrocyanide, commonly known as Prussian blue.[1][2][4] This reaction is highly specific and sensitive, capable of demonstrating even minute granules of iron in cells.[1][2]

Chemical Reaction: 4 Fe³⁺ + 3 [Fe(CN)₆]⁴⁻ → Fe₄[Fe(CN)₆]₃ (Prussian blue)[4]

Materials and Reagents
  • Fixative: 10% Neutral Buffered Formalin is recommended. Acidic fixatives should be avoided as they can dissolve iron deposits.[1][6]

  • Tissue Sections: Paraffin-embedded sections at 4-5 µm.[1]

  • Reagents:

    • Potassium Ferrocyanide, Trihydrate (K₄Fe(CN)₆·3H₂O)

    • Hydrochloric Acid (HCl), concentrated

    • Distilled or Deionized Water

    • Nuclear Fast Red, Safranin, or other suitable counterstain

    • Graded alcohols (e.g., 95%, 100%) for dehydration

    • Xylene or other clearing agent

    • Resinous mounting medium

Solution Preparation
  • 5-10% Potassium Ferrocyanide Solution:

    • Dissolve 5-10 g of Potassium Ferrocyanide in 100 ml of distilled water.[1][7] This solution is stable for several months when stored in an acid-cleaned brown bottle.[8]

  • 5-20% Hydrochloric Acid (HCl) Solution:

    • Carefully add 5-20 ml of concentrated Hydrochloric Acid to 95-80 ml of distilled water. Always add acid to water. This solution is also stable.[1][7][9]

  • Working Prussian Blue Solution:

    • Immediately before use, mix equal parts of the Potassium Ferrocyanide solution and the Hydrochloric Acid solution (1:1 ratio).[1][10] This working solution is unstable and should be discarded after use.

  • Counterstain Solution (e.g., 0.1% Nuclear Fast Red):

    • Dissolve 0.1 g of Nuclear Fast Red in 100 ml of 5% aluminum sulfate solution with the aid of gentle heat. Cool, filter, and add a grain of thymol as a preservative.

Experimental Protocol
  • Deparaffinization and Hydration:

    • Deparaffinize tissue sections in two changes of xylene, 5 minutes each.

    • Hydrate sections through graded alcohols: two changes of 100% ethanol (3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).

    • Rinse thoroughly in distilled water.[1][8]

  • Prussian Blue Reaction:

    • Immerse slides in the freshly prepared working Prussian blue solution for 20-30 minutes.[1][10][11]

  • Washing:

    • Rinse slides thoroughly in several changes of distilled water to remove excess reagents.[1]

  • Counterstaining:

    • Immerse slides in the Nuclear Fast Red solution (or other suitable counterstain) for 5 minutes.[1] This provides contrast to the blue iron deposits.

  • Washing:

    • Rinse briefly in distilled water.[1]

  • Dehydration and Clearing:

    • Dehydrate the sections rapidly through graded alcohols: 95% ethanol (1 minute) and two changes of 100% ethanol (1 minute each).

    • Clear in two changes of xylene, 3 minutes each.[1]

  • Mounting:

    • Coverslip with a resinous mounting medium.[1]

Data Presentation

Quantitative analysis of iron deposition can be performed using image analysis software to measure the area and intensity of the Prussian blue staining. The data can be summarized in a table for comparison across different samples or experimental conditions.

Sample IDTissue TypeExperimental GroupArea of Positive Staining (µm²)Staining Intensity (Arbitrary Units)Notes
Sample 1LiverControl
Sample 2LiverTreatment A
Sample 3SpleenControl
Sample 4SpleenTreatment A

Visualizations

Experimental Workflow

Prussian_Blue_Staining_Workflow Prussian Blue Staining Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_finish Final Steps Deparaffinize Deparaffinize in Xylene Hydrate Hydrate in Graded Alcohols Deparaffinize->Hydrate Rinse_H2O_1 Rinse in Distilled Water Hydrate->Rinse_H2O_1 Stain_PB Immerse in Working Prussian Blue Solution (20-30 min) Rinse_H2O_1->Stain_PB Rinse_H2O_2 Rinse in Distilled Water Stain_PB->Rinse_H2O_2 Counterstain Counterstain with Nuclear Fast Red (5 min) Rinse_H2O_2->Counterstain Rinse_H2O_3 Rinse in Distilled Water Counterstain->Rinse_H2O_3 Dehydrate Dehydrate in Graded Alcohols Rinse_H2O_3->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount with Coverslip Clear->Mount

Caption: Workflow for Prussian Blue Staining of Biological Tissues.

Signaling Pathway (Conceptual)

Note: Prussian blue staining is a direct chemical reaction and does not involve a biological signaling pathway. The following diagram illustrates the chemical principle of the stain.

Prussian_Blue_Reaction Principle of Prussian Blue Reaction Hemosiderin Hemosiderin/Ferritin (Fe³⁺ bound to protein) Fe3_ion Free Ferric Ions (Fe³⁺) Hemosiderin->Fe3_ion releases HCl Hydrochloric Acid (HCl) Prussian_Blue Prussian Blue Precipitate (Ferric Ferrocyanide) Bright Blue Color Fe3_ion->Prussian_Blue reacts with K4FeCN6 Potassium Ferrocyanide (K₄[Fe(CN)₆]) K4FeCN6->Prussian_Blue

Caption: Chemical principle of the Prussian Blue reaction for iron detection.

References

Application Notes and Protocols: Ferric Tartrate as a Contrast Agent in Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of magnetic resonance imaging (MRI) is continually seeking safer and more effective contrast agents. While gadolinium-based contrast agents (GBCAs) are widely used, concerns about gadolinium deposition in the body have spurred research into alternatives. Iron, being an endogenous and essential element, presents a promising foundation for the development of new contrast agents. Ferric iron (Fe³⁺), in its high-spin paramagnetic state, can effectively shorten the T1 relaxation time of water protons, making it suitable for T1-weighted (positive) contrast enhancement.

This document focuses on the potential application of ferric tartrate as an MRI contrast agent. It is important to note that while various ferric chelates and iron oxide nanoparticles have been extensively studied, specific and detailed literature on this compound for this application is limited. Therefore, these notes provide a comprehensive overview based on the principles of iron-based contrast agents, including generalized protocols and comparative data from structurally related compounds to guide researchers in this area.

Mechanism of T1 Contrast Enhancement

Paramagnetic contrast agents like ferric complexes enhance the relaxation rates of surrounding water protons. The Fe³⁺ ion possesses five unpaired electrons, creating a strong local magnetic field. When water molecules diffuse near this paramagnetic center, the fluctuating magnetic field induced by the iron ion accelerates the rate at which the protons return to their equilibrium state after radiofrequency excitation. This shortening of the longitudinal relaxation time (T1) results in a brighter signal on T1-weighted MR images. The efficiency of a contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate of the solvent per unit concentration of the contrast agent.

Quantitative Data: Relaxivity of Iron-Based Contrast Agents

CompoundMagnetic Field (T)r1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)Solvent/ConditionsReference
Fe(III)-DTPA0.940.90.9Serum, Room Temperature[2]
Fe(III)-tCDTA0.942.22.5Serum, Room Temperature[2]
Fe(III)-TOB4.72.812.3Buffer, pH 7.2, 37°C[3]
Fe(III)-TOBA4.72.711.8Buffer, pH 7.2, 37°C[3]
[Fe(trionate)₃]⁹⁻Not Specified3.15Not ReportedNot Specified[3]

Experimental Protocols

The following are detailed, generalized protocols relevant to the synthesis, characterization, and in vivo evaluation of a potential iron-based contrast agent like this compound.

Protocol 1: Synthesis of Iron (II) Tartrate Nanoparticles

This protocol is adapted from a method for synthesizing ferrous tartrate nanoparticles and would require modification for this compound, likely starting with a ferric salt. This serves as a foundational method for producing a simple iron-carboxylate complex.

Materials:

  • Iron(II) sulfate (FeSO₄) or a suitable Ferric (Fe³⁺) salt (e.g., Ferric chloride, FeCl₃)

  • Tartaric acid (C₄H₆O₆)

  • Sodium metasilicate solution (1.05 specific gravity)

  • Triton X-100 (surfactant)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of 1 M iron salt, 1 M tartaric acid, and the sodium metasilicate.

  • In a beaker, mix the iron salt solution and Triton X-100 with constant stirring.

  • Slowly add the tartaric acid solution to the mixture.

  • Introduce the sodium metasilicate solution dropwise to facilitate the reaction and formation of the iron tartrate precipitate. Sodium metasilicate helps to control the pH and facilitate the precipitation process.

  • Maintain the pH of the reaction mixture between 4 and 5.

  • Continue stirring for a predetermined period (e.g., 2-4 hours) to ensure complete reaction.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C).

Characterization: The resulting nanoparticles should be characterized using techniques such as Powder X-ray Diffraction (XRD) to determine the crystal structure and average crystallite size, Transmission Electron Microscopy (TEM) for morphology and size distribution, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of tartrate functional groups coordinated to the iron.

Protocol 2: In Vitro Relaxivity Measurement

This protocol outlines the measurement of r1 and r2 relaxivities, a critical step in evaluating the efficacy of a potential MRI contrast agent.

Materials and Equipment:

  • Synthesized this compound

  • Phosphate-buffered saline (PBS) or other relevant buffer (e.g., Tris)

  • MRI scanner (e.g., 1.5T, 3T, or other available field strength)

  • Phantoms (e.g., small tubes or vials)

Procedure:

  • Prepare a stock solution of the this compound in the chosen buffer.

  • Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

  • Place each dilution into a separate phantom tube, including a tube with only the buffer as a control.

  • Place the phantoms in the MRI scanner.

  • T1 Measurement: Use a T1-weighted pulse sequence (e.g., inversion recovery or spin-echo with varying repetition times, TR) to measure the T1 relaxation time for each concentration.

  • T2 Measurement: Use a T2-weighted pulse sequence (e.g., spin-echo with varying echo times, TE) to measure the T2 relaxation time for each concentration.[3]

  • Data Analysis:

    • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

    • Plot R1 and R2 as a function of the contrast agent concentration (in mM).

    • The slopes of the resulting linear plots represent the r1 and r2 relaxivities, respectively, in units of mM⁻¹s⁻¹.[1]

Protocol 3: Representative In Vivo MRI Protocol in a Rodent Model

This protocol provides a general workflow for the initial in vivo evaluation of a novel iron-based contrast agent in a rat model.

Animal Model:

  • Healthy Wistar rats (male and female)

  • Anesthesia: Medetomidine/ketamine administered via intraperitoneal injection.[4]

Imaging Equipment:

  • 3T (or other clinical/preclinical) MRI system

  • Appropriate animal coil (e.g., 8-channel knee coil for rats).[4]

Procedure:

  • Anesthesia: Anesthetize the rat according to approved animal care protocols.

  • Pre-contrast Imaging: Acquire baseline T1-weighted, T2-weighted, and T2*-weighted MR images of the target anatomy (e.g., liver, kidneys, brain) before the injection of the contrast agent.[4]

  • Contrast Agent Administration: Administer the this compound solution via intravenous injection (e.g., through a tail vein catheter) at a specific dose (e.g., 2.6 mg Fe/kg body weight, a dose used for other iron-based agents).[4]

  • Post-contrast Imaging: Acquire a series of T1-weighted, T2-weighted, and T2*-weighted images at multiple time points after injection (e.g., 1, 3, 24, and 168 hours post-injection) to evaluate the pharmacokinetics and biodistribution of the agent.[4]

  • Animal Monitoring: Throughout the procedure, monitor the animal's vital signs. After imaging, allow the animal to recover and monitor for any signs of acute or delayed toxicity.[4]

  • Image Analysis: Compare the signal intensity in the tissues of interest on the pre- and post-contrast images to determine the extent and duration of contrast enhancement.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows in the development of MRI contrast agents.

G cluster_0 Pre-Clinical Evaluation Workflow for a Novel MRI Contrast Agent A Synthesis & Purification B Physicochemical Characterization (Size, Stability, Purity) A->B C In Vitro Relaxivity Measurement (r1, r2) B->C D In Vitro Cytotoxicity Assays C->D E In Vivo MRI Studies (Rodent Model) D->E Promising Results F Pharmacokinetics & Biodistribution E->F G Toxicology Studies F->G H Data Analysis & Efficacy Assessment G->H

Caption: A generalized workflow for the development and evaluation of a new MRI contrast agent.

G Fe_complex Fe³⁺ Complex (Paramagnetic Center) H2O_bound Nearby Water (Short T1) Fe_complex->H2O_bound Accelerates Proton Relaxation H2O_bulk Bulk Water (Long T1) H2O_bulk->H2O_bound Water Exchange MRI_Signal Enhanced MRI Signal (T1-weighted) H2O_bound->MRI_Signal Contributes to

Caption: Mechanism of T1 relaxation enhancement by a paramagnetic iron complex.

References

Troubleshooting & Optimization

optimizing ferric tartrate concentration for cellulose viscosity measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing ferric tartrate concentration in cellulose viscosity measurements. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and repeatable results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound method for cellulose viscosity measurement? A1: The this compound method uses an alkaline solution of a ferric-sodium tartrate complex (FeTNa) to dissolve cellulose.[1] Once dissolved, the viscosity of the cellulose solution is measured, typically with a capillary viscometer. This viscosity measurement provides an indication of the average degree of polymerization (DP) and molecular weight of the cellulose.[2][3]

Q2: Why use this compound instead of other solvents like cupriethylenediamine (CED)? A2: While cupriethylenediamine (CED) is a widely used solvent for cellulose viscosity and is specified in standard methods like TAPPI T230, this compound offers certain advantages.[4][5] Alkaline sodium this compound is considered a very good solvent for cellulose and is relatively insensitive to atmospheric degradation during the dissolution process.[6] The choice of solvent often depends on specific experimental goals, available equipment, and historical data for comparison.

Q3: What is the general composition of the this compound solvent? A3: The solvent is an alkaline solution containing a complex of iron (III) and sodium tartrate. A common preparation involves dissolving sodium tartrate and a ferric salt (like ferric nitrate or chloride) in water, followed by the slow addition of a concentrated sodium hydroxide (NaOH) solution at a low temperature.[6][7] The final solution typically contains a specific concentration of free NaOH.[6]

Q4: How does cellulose concentration affect the viscosity measurement? A4: The viscosity of the cellulose-ferric tartrate solution is highly dependent on the cellulose concentration. As the concentration of cellulose increases, the solution viscosity rises sharply.[6] It is crucial to work within a practical concentration range that allows for accurate measurement without exceeding the solubility limit of the cellulose or the operational range of the viscometer.

Q5: Is there a standard test method for the this compound procedure? A5: While TAPPI T230 is a well-established standard for cellulose viscosity using the CED solvent, a similarly universal standard for the this compound method is less commonly cited.[5][8] However, various research papers and internal laboratory methods have established reliable protocols. The procedure described by Valtasaari is a frequently referenced method for preparing the solvent.[6]

Troubleshooting Guide

Q: My cellulose sample is not dissolving completely. What could be the cause? A: Incomplete dissolution can stem from several factors:

  • High Molecular Weight: Cellulose with a very high degree of polymerization (DP) is inherently more difficult to dissolve.[1][9]

  • Incorrect Solvent Composition: The dissolving power of the FeTNa solution is dependent on the concentrations of the ferric-tartrate complex and free sodium hydroxide. Ensure the solvent was prepared correctly.

  • Insufficient Mixing/Time: Ensure vigorous and sustained stirring in a sealed container to promote dissolution. For higher DP cellulose, longer dissolution times may be necessary.

  • Presence of Lignin: For wood pulps, a high lignin content can hinder dissolution. The applicability of this method is best for bleached or low-lignin pulps.[5]

Q: I am getting inconsistent or non-repeatable viscosity readings. What should I check? A: Variability in viscosity readings often points to issues with either the solution preparation or the measurement process:

  • Cellulose Degradation: The alkaline nature of the solvent can cause cellulose degradation if not handled properly (e.g., prolonged exposure to air/oxygen or high temperatures). This degradation lowers the molecular weight and, consequently, the viscosity.[1]

  • Solution Instability: The this compound complex can decompose, especially when exposed to light or temperatures above 90°C.[6][10] Always use freshly prepared solutions or store them properly (cool, dark conditions).

  • Inaccurate Temperature Control: Viscosity is highly sensitive to temperature. Ensure the viscometer bath is maintained at a constant temperature (e.g., 25 ± 0.1 °C) throughout the measurement.[11]

  • Incomplete Dissolution: Undissolved fibers or gel particles can clog the viscometer capillary or lead to erroneous readings.[12] Filter the solution if necessary before measurement.

Q: The color of my this compound solution has changed. Is it still usable? A: A significant color change, particularly if the solution is heated, can indicate the decomposition of the ferric-tartrate complex.[10][13] It is recommended to discard the solution and prepare a fresh batch to ensure reliable dissolving power and accurate results. The stock solution should be protected from light to maintain its stability.[6]

Q: The viscosity of my solution seems too high and is difficult to measure. What can I do? A: An excessively high viscosity usually means the cellulose concentration is too high for its molecular weight.[6]

  • Reduce Cellulose Concentration: The most straightforward solution is to prepare a new sample with a lower, precisely known concentration of cellulose.

  • Check for Contaminants: The presence of certain metal ions (e.g., alkaline earth metals) can sometimes cause an abnormal increase in solution viscosity, a phenomenon known as the "salt effect".[14]

Data Presentation: Solvent Composition

The optimal concentration of this compound and other components can vary depending on the specific cellulose source and its degree of polymerization. The table below summarizes component concentrations cited in the literature.

ComponentConcentration / RatioSource / StandardNotes
Ferric Iron (Fe) 0.15 M - 0.55 M[15]The concentration can be adjusted based on the specific application.
Free Sodium Hydroxide (NaOH) 0.4 M - 5 M[15]A final concentration of 6% free NaOH is also reported.[6]
Component Molar Ratio Fe : Tartaric Acid : NaOH = 1 : 3.28 : 11.84[15]Provides a stoichiometric basis for preparing the complex.
Stabilizer 5 g/L Sodium Tartrate[6]Can be added to the stock solution to improve stability.
Cellulose Concentration 0.5% (w/v)[5][8]This is the standard concentration for the TAPPI T230 method (using CED) and serves as a good starting point.
Experimental Protocols
Protocol 1: Preparation of Alkaline this compound (FeTNa) Solution

This protocol is based on the procedure described by Valtasaari.[6]

Materials:

  • Sodium Tartrate (Na₂C₄H₄O₆·2H₂O)

  • Ferric Nitrate (Fe(NO₃)₃·9H₂O) or Ferric Chloride (FeCl₃)[7]

  • Sodium Hydroxide (NaOH)

  • Distilled or Deionized Water

Procedure:

  • Prepare Tartrate Solution: In a beaker, dissolve the required amount of sodium tartrate in distilled water. Cool the solution to approximately 5°C in an ice bath. It is critical to protect the solution from light from this point forward (e.g., by covering the beaker with aluminum foil).

  • Add Ferric Salt: Slowly add the ferric nitrate to the chilled sodium tartrate solution while stirring continuously.

  • Add Caustic Solution: Prepare a chilled, concentrated (e.g., 40%) sodium hydroxide solution. Slowly add this chilled NaOH solution to the ferric-tartrate mixture. This step is exothermic; maintain a low temperature with the ice bath and add the NaOH dropwise to prevent overheating.

  • Final Dilution & Stabilization: Dilute the solution with cold distilled water to achieve the final target concentrations of the complex and free NaOH. For enhanced stability, an additional 5 grams of sodium tartrate per liter of final solution can be added.[6]

  • Storage: Store the final stock solution in a dark, refrigerated container.

Protocol 2: Cellulose Viscosity Measurement

Procedure:

  • Sample Preparation: Weigh an amount of oven-dried cellulose pulp that will yield the desired final concentration (e.g., 0.25 g for a 0.5% solution in a final volume of 50 mL).

  • Dissolution: Place the weighed cellulose sample into a dissolution vial with a stir bar. Add the calculated volume of the prepared FeTNa solution. Seal the vial tightly to prevent oxidation.

  • Stirring: Place the vial on a magnetic stirrer and mix vigorously until the cellulose is completely dissolved. This may take from 30 minutes to several hours depending on the pulp's DP.

  • Temperature Equilibration: Transfer the cellulose solution to a capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type). Place the viscometer in a constant temperature water bath set to 25.0 ± 0.1 °C and allow at least 15-30 minutes for the solution to reach thermal equilibrium.[11]

  • Measurement: Measure the efflux time of the solution between the viscometer's calibration marks. Perform at least three measurements that agree within a specified tolerance (e.g., ±0.2 seconds).

  • Calculation: Calculate the kinematic viscosity from the average efflux time and the viscometer constant. The relative viscosity can be determined by comparing the solution's viscosity to that of the pure FeTNa solvent measured under the same conditions.

Visualizations

experimental_workflow cluster_prep Solvent & Sample Preparation cluster_dissolution Dissolution cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep_solvent Prepare FeTNa Solution dissolve Combine Pulp and Solvent & Stir prep_solvent->dissolve weigh_pulp Weigh Dry Cellulose Pulp weigh_pulp->dissolve equilibrate Temperature Equilibration (25°C) dissolve->equilibrate Complete Dissolution measure Measure Efflux Time equilibrate->measure calculate Calculate Viscosity measure->calculate

Caption: Experimental workflow for cellulose viscosity measurement.

troubleshooting_logic start Problem: Inconsistent Viscosity check_dissolution Is dissolution complete? start->check_dissolution check_temp Is temperature stable (25±0.1°C)? check_dissolution->check_temp Yes sol_dissolution Action: Increase stir time/vigor. Check solvent composition. check_dissolution->sol_dissolution No check_solvent Is solvent fresh & stored correctly? check_temp->check_solvent Yes sol_temp Action: Calibrate and stabilize water bath. check_temp->sol_temp No sol_solvent Action: Prepare fresh FeTNa solution. check_solvent->sol_solvent No end Re-run Measurement check_solvent->end Yes sol_dissolution->end sol_temp->end sol_solvent->end

Caption: Troubleshooting logic for inconsistent viscosity results.

chemical_complex Fe3 Fe³⁺ Ferric Ion Complex [Fe(C₄H₄O₆)ₓ(OH)y]ᶻ⁻ Ferric-Tartrate Complex Fe3->Complex Tartrate C₄H₄O₆²⁻ Tartrate Anion Tartrate->Complex NaOH NaOH Sodium Hydroxide NaOH->Complex Alkaline Environment Cellulose (C₆H₁₀O₅)n Cellulose Chain DissolvedCellulose Cellulose-Complex Adduct Solvated Cellulose Cellulose->DissolvedCellulose Dissolution Complex->DissolvedCellulose

References

Technical Support Center: Preventing Cellulose Degradation in Ferric Tartrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing cellulose degradation in ferric tartrate (FeTNa) solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of cellulose-FeTNa solutions.

Problem Potential Cause Recommended Solution
Rapid decrease in solution viscosity High temperature, presence of oxygen, inappropriate pH.Maintain solution temperature below 60°C.[1][2] Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Ensure the solution is sufficiently alkaline, as this is crucial for complex stability.[3]
Discoloration of the solution (darkening) Decomposition of the this compound complex, often due to excessive heat.[1][2]Prepare and store solutions at or below room temperature. Avoid prolonged exposure to light.
Incomplete dissolution of cellulose Insufficient mixing, incorrect solvent preparation, degraded cellulose source.Ensure vigorous and continuous stirring during the dissolution process. Verify the correct composition and pH of the FeTNa solvent.[3] Use high-quality cellulose with a known degree of polymerization.
Precipitation of cellulose from solution Changes in temperature, pH, or solvent composition.Maintain a stable temperature and pH. Avoid the addition of non-solvents. If dilution is necessary, use a pre-cooled, compatible solvent.
Inconsistent experimental results Variation in cellulose source, inconsistent solution preparation, or progressive degradation of the stock solution.Use a consistent source and batch of cellulose. Prepare fresh FeTNa solutions for critical experiments. Monitor the viscosity of the stock solution over time to track degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cellulose degradation in this compound solutions?

A1: The primary cause is believed to be oxidative degradation catalyzed by the ferric iron in the complex, a process that is significantly accelerated by elevated temperatures and the presence of oxygen. The this compound complex itself can become unstable at temperatures above 90°C, leading to further degradation of the cellulose polymer.[1][2]

Q2: How can I minimize cellulose degradation during dissolution?

A2: To minimize degradation, it is crucial to control the temperature, exclude oxygen, and ensure the correct solvent preparation. We recommend dissolving the cellulose at a low temperature (e.g., 4°C) under an inert atmosphere, such as nitrogen or argon.

Q3: What is the optimal temperature for storing cellulose-FeTNa solutions?

A3: For short-term storage, it is advisable to keep the solutions at a low temperature, ideally between 4°C and room temperature, and protected from light. For long-term storage, freezing the solution may be an option, but it is essential to test for any phase separation or cellulose precipitation upon thawing.

Q4: Can I use antioxidants to prevent degradation?

A4: While specific studies on the use of antioxidants in FeTNa solutions are limited, the addition of antioxidants that are stable in alkaline conditions, such as ascorbic acid, could potentially mitigate oxidative degradation.[4][5][6][7] It is recommended to conduct preliminary studies to determine the compatibility and effectiveness of any antioxidant in your specific application.

Q5: How does pH affect the stability of the cellulose-FeTNa solution?

A5: The this compound complex is stable in an alkaline environment.[3] Deviation from the optimal alkaline pH range can lead to the decomposition of the complex and subsequent degradation of the cellulose. The degradation of cellulose itself is also influenced by pH, with alkaline hydrolysis being a known degradation pathway.[8][9][10]

Q6: How can I monitor the degradation of my cellulose solution?

A6: The most common method is to measure the viscosity of the solution, which is related to the degree of polymerization (DP) of the cellulose. A decrease in viscosity indicates a reduction in the molecular weight of the cellulose due to degradation. Other techniques such as gel permeation chromatography (GPC) and light scattering can provide more detailed information on the molecular weight distribution.[11][12][13][14][15][16][17][18][19]

Experimental Protocols

Protocol 1: Preparation of a Stable Cellulose-Ferric Tartrate Solution

Objective: To prepare a cellulose-FeTNa solution while minimizing degradation.

Materials:

  • Cellulose (e.g., microcrystalline cellulose, cotton linters)

  • Ferric chloride (FeCl₃)

  • Sodium tartrate (Na₂C₄H₄O₆)

  • Sodium hydroxide (NaOH)

  • Distilled, deoxygenated water

  • Nitrogen or Argon gas supply

Procedure:

  • Prepare Deoxygenated Water: Boil distilled water for at least 30 minutes and then cool it to room temperature while purging with nitrogen or argon gas.

  • Prepare this compound Solution:

    • Under a continuous inert gas stream, dissolve sodium tartrate in the deoxygenated water in a flask.

    • Slowly add ferric chloride to the tartrate solution while stirring continuously.

    • Adjust the pH of the solution to the desired alkaline level (typically >12) by slowly adding a concentrated NaOH solution. The solution should be a clear, deep brown.

  • Dissolve Cellulose:

    • Cool the this compound solution to 4°C in an ice bath.

    • Slowly add the dried cellulose to the cold FeTNa solution with vigorous stirring.

    • Continue stirring under the inert atmosphere until the cellulose is completely dissolved. This may take several hours.

  • Storage: Store the resulting cellulose-FeTNa solution at 4°C in a sealed container, with the headspace filled with an inert gas.

Protocol 2: Monitoring Cellulose Degradation by Viscometry

Objective: To determine the change in the degree of polymerization of cellulose in a FeTNa solution over time.

Materials:

  • Cellulose-FeTNa solution

  • Ubbelohde or similar capillary viscometer

  • Constant temperature water bath (e.g., 25°C ± 0.1°C)

  • Stopwatch

Procedure:

  • Prepare the Viscometer: Clean and dry the viscometer thoroughly.

  • Temperature Equilibration: Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 30 minutes.

  • Load the Sample: Carefully load the cellulose-FeTNa solution into the viscometer.

  • Measure Flow Time:

    • Allow the solution to equilibrate in the viscometer for at least 15 minutes.

    • Measure the flow time of the solution through the capillary.

    • Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within a few tenths of a second.

  • Calculate Relative Viscosity: The relative viscosity (η_rel) is the ratio of the flow time of the solution to the flow time of the pure solvent.

  • Determine Intrinsic Viscosity: Measure the viscosity of solutions at several different cellulose concentrations and extrapolate to zero concentration to determine the intrinsic viscosity [η].

  • Calculate Degree of Polymerization (DP): Use the Mark-Houwink equation, [η] = K * DP^a, where K and a are constants specific to the cellulose-FeTNa system. A decrease in the calculated DP over time indicates degradation.

Visualizations

Cellulose_Degradation_Pathway Cellulose Cellulose Polymer (in FeTNa Solution) Oxidative_Cleavage Oxidative Cleavage Cellulose->Oxidative_Cleavage Hydrolytic_Cleavage Hydrolytic Cleavage (Alkaline Hydrolysis) Cellulose->Hydrolytic_Cleavage Degradation_Factors Degradation Factors Degradation_Factors->Oxidative_Cleavage High Temperature, Presence of O₂, Fe³⁺ Catalyst Degradation_Factors->Hydrolytic_Cleavage High pH Shorter_Chains Shorter Cellulose Chains (Lower DP) Oxidative_Cleavage->Shorter_Chains Hydrolytic_Cleavage->Shorter_Chains Loss_of_Properties Loss of Solution Properties (e.g., Viscosity) Shorter_Chains->Loss_of_Properties

Caption: Factors leading to cellulose degradation in FeTNa solutions.

Experimental_Workflow cluster_prep Solution Preparation cluster_monitoring Degradation Monitoring cluster_prevention Preventative Measures Prep_Solvent Prepare Deoxygenated FeTNa Solvent Dissolve Dissolve Cellulose (Low Temp, Inert Atm.) Prep_Solvent->Dissolve Storage Store at Low Temp in Inert Atmosphere Dissolve->Storage Add_Antioxidant Add Stabilizer/ Antioxidant (Optional) Dissolve->Add_Antioxidant Take_Sample Take Aliquot of Cellulose Solution Viscometry Viscometry (DP) Take_Sample->Viscometry GPC GPC (MWD) Take_Sample->GPC Storage->Take_Sample Add_Antioxidant->Storage

Caption: Workflow for preparing and monitoring stable cellulose solutions.

References

improving the stability of ferric tartrate Fenton-like catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols for improving the stability and efficacy of ferric tartrate Fenton-like catalysts.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Degradation of Target Pollutant

  • Question: My this compound Fenton-like system is showing very low or no degradation of my target organic compound. What are the possible causes and how can I fix it?

  • Answer: Low degradation efficiency is a common issue that can stem from several factors:

    • Incorrect pH: The pH of the reaction medium is critical. While tartrate extends the working pH range compared to traditional Fenton systems, the optimal performance is typically in the acidic range of pH 2.5 to 4.0.[1] At pH values above 5, the formation of inactive ferric hydroxide complexes can occur, reducing the catalyst's activity.[2][3] At very low pH (<2.5), the reaction can also be inhibited.[4]

      • Solution: Carefully adjust the initial pH of your solution to the optimal range (typically ~3.0-3.5) using dilute H₂SO₄ or NaOH. Monitor the pH throughout the reaction, as it may change.

    • Suboptimal H₂O₂ Concentration: Both insufficient and excessive hydrogen peroxide can be detrimental. Too little H₂O₂ will limit the generation of hydroxyl radicals. Conversely, an excess of H₂O₂ can act as a scavenger for the highly reactive hydroxyl radicals it is meant to produce.

      • Solution: Optimize the H₂O₂ dosage. Start with a stoichiometric amount relative to your pollutant and test a range of concentrations to find the optimum for your specific system.

    • Inefficient Fe(III)/Fe(II) Cycling: The catalytic cycle, which involves the reduction of Fe(III) to Fe(II), is often the rate-limiting step.[5][6] If Fe(II) is not efficiently regenerated, the reaction will quickly terminate.

      • Solution: Ensure there is sufficient tartrate to complex with the iron, which facilitates the redox cycle.[1] Some studies suggest that introducing reducing agents can accelerate the Fe(III) to Fe(II) conversion, enhancing the overall reaction rate.[5]

    • Presence of Radical Scavengers: Certain ions (e.g., chloride, carbonate) and non-target organic matter in the sample matrix can compete for hydroxyl radicals, reducing the efficiency of target pollutant degradation.[7]

      • Solution: If possible, pretreat your sample to remove interfering species. Otherwise, you may need to increase the catalyst and/or H₂O₂ dosage to compensate.

Issue 2: Catalyst Deactivation After a Few Cycles

  • Question: My heterogeneous this compound catalyst works well initially but loses its activity after one or two reuse cycles. Why is this happening?

  • Answer: Catalyst deactivation is primarily caused by two factors:

    • Iron Leaching: The acidic conditions required for the Fenton reaction can cause iron to leach from the catalyst support into the solution.[8][9] This not only reduces the number of active sites on the catalyst for subsequent runs but can also lead to secondary pollution from dissolved iron.

      • Solution: Consider modifying the catalyst support material to enhance its stability in acidic conditions. Functionalizing the support surface or using materials with strong iron-binding capabilities can mitigate leaching.[10] After each cycle, measure the iron concentration in the solution to quantify the extent of leaching.

    • Fouling of Catalyst Surface: Reaction byproducts or intermediates can adsorb onto the active sites of the catalyst, blocking them and preventing reactants from reaching them. This is known as fouling or poisoning.[11]

      • Solution: Implement a regeneration step between cycles. Washing the catalyst with deionized water or a dilute acid solution can remove adsorbed species.[11][12] For more severe fouling, thermal treatment (calcination) may be necessary to burn off organic residues.[13]

Issue 3: Poor Catalyst Stability and Iron Precipitation at Near-Neutral pH

  • Question: I am trying to run my experiment at a pH closer to neutral (pH 5-7), but I'm observing iron precipitation and low stability. I thought tartrate was supposed to prevent this?

  • Answer: While tartrate significantly improves the solubility and stability of ferric iron at higher pH values compared to unchelated iron, its effectiveness has limits.[1]

    • Cause: As the pH increases towards neutral, the equilibrium shifts, and the formation of insoluble iron hydroxides (Fe(OH)₃) becomes more favorable, even in the presence of tartrate. The Fe(III)-tartrate complex is most stable and predominant at a pH between 2.5 and 4.0.[1]

    • Solution:

      • Increase Tartrate-to-Iron Ratio: A higher concentration of the chelating agent can help keep more iron in the solution at a slightly higher pH. Experiment with different Fe(III):tartrate molar ratios to find the optimal balance for your desired pH.[1]

      • Accept Lower Efficiency: Operating at a near-neutral pH will likely result in a slower reaction rate and lower overall efficiency compared to the optimal acidic range. Longer reaction times may be required to achieve the desired degradation.[1]

      • Heterogeneous Catalyst Design: Utilize a well-designed heterogeneous catalyst where the iron is strongly bound to a solid support. This can physically prevent precipitation even if the solution chemistry is less than optimal for soluble iron complexes.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary role of tartaric acid in a Fenton-like reaction?

    • A1: Tartaric acid acts as a chelating agent for ferric ions (Fe³⁺). This complexation is crucial for two main reasons: 1) It keeps the iron soluble and catalytically active over a wider pH range (up to neutral conditions) than the traditional Fenton process, which is limited to a very acidic pH of around 3 to prevent iron precipitation.[1] 2) It facilitates the redox cycling between Fe(III) and Fe(II), which is essential for the continuous generation of hydroxyl radicals.[5]

  • Q2: What is the optimal Fe(III):Tartrate molar ratio?

    • A2: The optimal ratio can vary depending on the specific reaction conditions, especially pH. However, studies have shown that ratios ranging from 1:1 to 1:5 (Fe(III):Tartrate) are effective.[1] A higher ratio of tartrate to iron generally improves stability at higher pH values. It is recommended to determine the optimal ratio experimentally for your specific application.

  • Q3: How can I confirm the generation of hydroxyl radicals in my system?

    • A3: The generation of hydroxyl radicals (•OH) can be quantified using chemical probes. These are compounds that react with •OH to form a stable, measurable product.[7][14] Common methods include:

      • Fluorescence Probes: Using coumarin, which reacts with •OH to form the highly fluorescent 7-hydroxycoumarin.[14]

      • Electron Spin Resonance (ESR) Spectroscopy: Using a spin trap agent like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), which forms a stable radical adduct (DMPO-OH) that can be detected by ESR.[14]

      • Chromatography Probes: Using benzoic acid, which hydroxylates to form various hydroxybenzoic acids that can be quantified by HPLC.[7]

  • Q4: Can I regenerate a deactivated this compound catalyst?

    • A4: Yes. If the deactivation is due to surface fouling, the catalyst can often be regenerated. Common methods include washing with deionized water or ethanol to remove loosely bound byproducts.[12] For more stubborn fouling, a mild acid wash can be employed.[11] If deactivation is due to significant iron leaching, the catalyst support can be reimpregnated with an iron salt solution, followed by drying and calcination, to restore the active sites.[12] A more robust method for sludge involves dewatering, drying, baking at 350-400°C, and redissolving the residue in sulfuric acid to create a reusable catalyst solution.[13][15]

  • Q5: What characterization techniques are essential for my catalyst?

    • A5: To understand the properties of your catalyst before and after the reaction, several characterization techniques are recommended:

      • To study morphology and structure: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[16]

      • To determine crystalline structure: X-ray Diffraction (XRD).[16]

      • To analyze surface area and porosity: Brunauer-Emmett-Teller (BET) analysis.[16]

      • To identify surface functional groups: Fourier Transform Infrared Spectroscopy (FTIR).[16]

      • To determine the elemental composition and oxidation states: X-ray Photoelectron Spectroscopy (XPS).[16][17]

Data Presentation

The stability and efficiency of the this compound Fenton-like system are highly dependent on key experimental parameters. The following tables summarize the impact of these parameters.

Table 1: Effect of pH on Catalyst Performance

pH ValuePredominant Iron Species[1]Degradation EfficiencyStability/Iron LeachingKey Considerations
< 2.5Fe(H₂O)₆³⁺DecreasedModerateH₂O₂ can be solvated by H⁺ ions, reducing its reactivity with iron.[4]
2.5 - 4.0Fe(III)-Tar⁺ (complex)Optimal Low Optimal range for hydroxyl radical production and catalyst stability.[1][18]
4.0 - 6.0Mixed Fe(III)-Tar complexes and Fe(OH)²⁺Moderate to LowIncreased Leaching/PrecipitationEfficiency decreases as pH rises; tartrate helps maintain some activity.[1]
> 6.0Fe(OH)₃ (precipitate)Very LowHigh PrecipitationCatalyst becomes largely inactive due to iron precipitation.[10]

Table 2: Effect of Molar Ratio and Temperature on Catalyst Stability

ParameterConditionEffect on StabilityImpact on Degradation RateReference
Fe(III):Tartrate Ratio 1:0.5Lower stability, especially at pH > 4Sub-optimal[1]
1:1.63Good stability in optimal pH rangeGood[1]
1:5Higher stability , extends working pHMay slightly decrease rate at optimal pH but enables activity at higher pH[1]
Temperature 298 K (25 °C)BaselineBaseline[2]
308 K (35 °C)Generally stableIncreased[2]
313 K (40 °C)Increased performance , but risk of H₂O₂ decompositionSignificantly Increased [2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of a heterogeneous this compound Fenton-like catalyst.

Protocol 1: Synthesis of Supported this compound Catalyst (Impregnation Method)

This protocol describes the synthesis of a this compound catalyst supported on granular activated carbon (GAC).

  • Support Pre-treatment: Wash granular activated carbon (GAC) with deionized water to remove fines and impurities. Dry the GAC in an oven at 105°C for 24 hours.

  • Impregnation Solution Preparation: Prepare an aqueous solution of ferric nitrate (Fe(NO₃)₃·9H₂O) and tartaric acid. For a 1:3 molar ratio, dissolve the appropriate amounts in deionized water. Example: For 5% iron loading on 20g of GAC, you would need 1g of Fe. This corresponds to ~7.2g of Fe(NO₃)₃·9H₂O and ~8.3g of tartaric acid.

  • Impregnation: Add the dried GAC to the impregnation solution. Stir the mixture continuously on a magnetic stirrer for 12 hours at room temperature to ensure even distribution of the iron-tartrate complex.

  • Drying: After impregnation, filter the GAC and dry it in an oven at 105°C for 12 hours to remove water.

  • Calcination: Place the dried, impregnated GAC in a tube furnace. Calcine it under a nitrogen (N₂) atmosphere at 300-500°C for 2-4 hours. The calcination step anchors the iron species onto the carbon support.[19]

  • Final Washing: After cooling to room temperature, wash the resulting catalyst with deionized water to remove any loosely bound species and dry it at 105°C. The catalyst is now ready for characterization and use.

Protocol 2: Pollutant Degradation Experiment

  • Reactor Setup: In a glass beaker or reactor, add a specific volume of the aqueous solution containing your target pollutant at a known concentration.

  • pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., 3.0) using dilute sulfuric acid or sodium hydroxide while stirring.

  • Catalyst Addition: Add the prepared this compound catalyst to the solution at a specific dosage (e.g., 1.0 g/L). Stir the suspension for 30 minutes to reach adsorption-desorption equilibrium.

  • Initiate Reaction: Start the Fenton-like reaction by adding the required volume of hydrogen peroxide (H₂O₂) solution.

  • Sampling: At regular time intervals, withdraw samples from the reactor. Immediately quench the reaction in the samples by adding a substance like methanol or sodium sulfite to consume any remaining radicals and H₂O₂.

  • Analysis: Filter the samples (e.g., using a 0.22 µm syringe filter) to remove the catalyst particles. Analyze the filtrate for the remaining concentration of the target pollutant using an appropriate analytical technique (e.g., HPLC, UV-Vis Spectrophotometry).

  • Iron Leaching Analysis: Analyze the filtered samples using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to determine the concentration of leached iron.

Protocol 3: Catalyst Characterization

  • X-ray Diffraction (XRD): Analyze the catalyst powder to identify the crystalline phases of the iron species on the support.

  • Scanning Electron Microscopy (SEM): Image the catalyst particles to observe their surface morphology and texture. Couple with Energy-Dispersive X-ray Spectroscopy (EDX) to map the elemental distribution on the surface.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the catalyst surface to determine the elemental composition and, crucially, the oxidation states of the iron (Fe²⁺ vs. Fe³⁺).

  • Brunauer-Emmett-Teller (BET) Analysis: Measure the specific surface area, pore volume, and pore size distribution of the catalyst, which are critical for its activity.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Degradation Efficiency

Troubleshooting_Workflow start Start: Low Degradation Efficiency check_ph 1. Check pH of Reaction Is it within optimal range (e.g., 2.5-4.0)? start->check_ph adjust_ph Adjust pH to optimal range and re-run experiment. check_ph->adjust_ph No check_h2o2 2. Check H₂O₂ Dosage Is it optimized? check_ph->check_h2o2 Yes success Problem Solved adjust_ph->success optimize_h2o2 Optimize H₂O₂ concentration. Test a range of dosages. check_h2o2->optimize_h2o2 No check_leaching 3. Analyze Catalyst Stability Is there significant iron leaching? check_h2o2->check_leaching Yes optimize_h2o2->success check_fouling 4. Check for Fouling Has the catalyst been reused multiple times? check_leaching->check_fouling No modify_catalyst Modify catalyst synthesis (e.g., different support, calcination temp) to improve stability. check_leaching->modify_catalyst Yes regenerate Regenerate catalyst (wash/calcine) and re-run experiment. check_fouling->regenerate Yes check_scavengers 5. Analyze Sample Matrix Are radical scavengers (e.g., Cl⁻, CO₃²⁻) present? check_fouling->check_scavengers No regenerate->success modify_catalyst->success pretreat_sample Pre-treat sample to remove scavengers or increase catalyst/H₂O₂ dosage. check_scavengers->pretreat_sample Yes check_scavengers->success No pretreat_sample->success

Caption: A logical workflow to diagnose and resolve common causes of low degradation efficiency.

Diagram 2: this compound Fenton-like Reaction Mechanism

Fenton_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products FeIII_Tar Fe(III)-Tartrate FeII_Tar Fe(II)-Tartrate FeIII_Tar->FeII_Tar  Reduction  (Rate-Limiting Step) H2O2 H₂O₂ FeII_Tar->FeIII_Tar  Oxidation Pollutant Organic Pollutant OH_Radical •OH (Hydroxyl Radical) H2O2->OH_Radical Activation Deg_Products Degradation Products (CO₂, H₂O, etc.) Pollutant->Deg_Products OH_Radical->Pollutant Oxidation

Caption: The Fe(III)/Fe(II) redox cycle in the tartrate-assisted Fenton-like process.

Diagram 3: Experimental Workflow for Catalyst Evaluation

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Synthesis 1. Catalyst Synthesis (Impregnation/Calcination) Char_Before 2. Pre-reaction Characterization (XRD, SEM, XPS, BET) Synthesis->Char_Before Deg_Exp 3. Degradation Experiment (pH adjust, add catalyst, add H₂O₂) Char_Before->Deg_Exp Analysis 4. Sample Analysis (HPLC/UV-Vis, ICP/AAS) Deg_Exp->Analysis Char_After 5. Post-reaction Characterization (XRD, SEM, XPS) Analysis->Char_After Regen 6. Catalyst Regeneration & Reuse Char_After->Regen

Caption: A standard workflow from catalyst synthesis and characterization to performance analysis.

References

overcoming interference in the analysis of ferric tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric tartrate. Our aim is to help you overcome common analytical challenges and ensure the accuracy and reliability of your results.

Troubleshooting Guide

Unexpected or inconsistent results in this compound analysis can often be traced back to specific experimental variables. This guide will help you identify and resolve common issues.

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable signal (UV-Vis Spectrophotometry) Incorrect pH for complex formation. The stability of the this compound complex is highly pH-dependent.[1][2]Adjust the sample and standard solutions to a pH range of 3 to 6 to ensure the formation of the Fe(Tar)₃ complex.[1]
Degradation of the this compound complex.Prepare fresh standards and samples. Store stock solutions protected from light and at a cool temperature to minimize degradation.
High background or noisy signal Presence of interfering ions (e.g., Cu²⁺, Al³⁺, Zn²⁺) that absorb at a similar wavelength.[3][4]Employ a masking agent such as ascorbic acid to chelate interfering ions.[5][6] Alternatively, use a more selective method like HPLC with a specific chelating agent.
Particulate matter in the sample scattering light.Filter all samples and standards through a 0.45 µm filter before analysis.[7]
Inconsistent or drifting results Instability of the this compound complex in the sample matrix.For biological matrices, consider a sample preparation step that involves chelation with a strong, specific chelating agent like desferrioxamine (DFO) prior to HPLC analysis.[8][9]
Temperature fluctuations affecting reaction kinetics or instrument performance.Allow all reagents and samples to reach room temperature before analysis and ensure the spectrophotometer has had adequate warm-up time.
Peak tailing or splitting (HPLC) Poor sample solubility in the mobile phase.Adjust the composition of the mobile phase or the sample diluent to improve solubility.
Column degradation or contamination.Flush the column with a strong solvent, or if necessary, replace the column.
Inappropriate mobile phase pH.Optimize the pH of the mobile phase to ensure consistent ionization of tartaric acid and any other ionizable components.
Inaccurate quantification in complex matrices (e.g., pharmaceuticals, biological fluids) Interference from excipients or endogenous compounds.Develop a stability-indicating HPLC method that separates the this compound peak from all potential degradation products and matrix components.[10][11][12][13]
Incomplete extraction of this compound from the sample matrix.Optimize the extraction procedure, including solvent choice, temperature, and extraction time. The use of a highly stable chelating agent can aid in quantitative extraction.[8]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters relevant to the analysis of this compound and the management of interferences.

Table 1: pH Dependence of this compound Complex Formation

pH RangePredominant this compound SpeciesAnalytical ImplicationReference(s)
< 2.5Primarily free Fe³⁺ and tartaric acidIncomplete complex formation, leading to underestimation of this compound.[2]
3 - 6Fe(Tar)₃Optimal range for spectrophotometric analysis of the this compound complex.[1]
> 6Formation of ferric hydroxide precipitatesPotential for sample loss and interference from turbidity.[14]

Table 2: Management of Interfering Ions

Interfering IonAnalytical MethodMasking Agent/StrategyEfficacyReference(s)
Fe³⁺ (in other analyses)SpectrophotometryAscorbic Acid (10%)Can mask up to 3000 ppm of iron.[5][6][5][6]
Cu²⁺, Ni²⁺Spectrophotometry with DFODesferrioxamine (DFO)Interference of Cu²⁺ and Ni²⁺ on the Fe³⁺-DFO complex is minimal (2.2% and 1.1% respectively).[9][9]
Various Metal IonsComplexometric TitrationEDTA, Citric Acid, Tartaric AcidForms stable complexes with interfering ions, preventing them from reacting with the indicator or titrant.[3][15][3][15]

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for the spectrophotometric analysis of this compound?

A1: The optimal wavelength for the analysis of the this compound complex is around 380 nm. However, it is always recommended to perform a wavelength scan with your specific standards and instrument to determine the precise lambda max (λₘₐₓ).[1]

Q2: How can I analyze both ferrous (Fe²⁺) and ferric (Fe³⁺) iron in a sample containing tartrate?

A2: A common approach is to first determine the Fe²⁺ concentration using a colorimetric reagent specific for ferrous iron, such as ferrozine. Then, reduce all Fe³⁺ to Fe²⁺ using a reducing agent like hydroxylamine hydrochloride or ascorbic acid and measure the total iron concentration. The Fe³⁺ concentration can then be calculated by subtracting the initial Fe²⁺ concentration from the total iron concentration.[16] Alternatively, HPLC methods have been developed for the simultaneous determination of Fe²⁺ and Fe³⁺.[7][17][18]

Q3: My sample contains a high concentration of other organic acids, like citric acid. Will this interfere with the analysis of this compound?

A3: Yes, other organic acids that can chelate iron, such as citric acid, can interfere with the analysis by competing with tartrate for the ferric ions.[1][19][20] In such cases, a chromatographic separation method like HPLC is recommended to separate the different iron-organic acid complexes before quantification.

Q4: What is a stability-indicating method, and why is it important for this compound analysis in pharmaceutical products?

A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, impurities, and excipients.[10][21] This is crucial in drug development and quality control to ensure that the measured concentration of the API is not artificially inflated by these other components and to monitor the stability of the drug product over its shelf life.[11][12][13]

Q5: Can I use complexometric titration for the analysis of this compound?

A5: Yes, complexometric titration can be used. However, you will need to carefully manage potential interferences from other metal ions that may be present in your sample. This can be achieved by using appropriate masking agents that selectively bind to the interfering ions without affecting the titration of ferric iron with a chelating agent like EDTA.[3][15]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound

This protocol is suitable for the quantification of this compound in relatively simple aqueous matrices.

  • Preparation of Standards:

    • Prepare a stock solution of ferric chloride of a known concentration.

    • Prepare a stock solution of sodium potassium tartrate.[22]

    • Prepare a series of calibration standards by mixing appropriate volumes of the ferric chloride and tartrate stock solutions. Ensure the tartrate is in molar excess.

    • Adjust the pH of each standard to between 3 and 6 using a suitable buffer (e.g., acetate buffer).

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration to fall within the range of the calibration standards.

    • Adjust the pH of the diluted sample to be within the 3 to 6 range.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Measurement:

    • Set the spectrophotometer to the predetermined λₘₐₓ (around 380 nm).[1]

    • Blank the instrument using a solution containing the buffer and tartrate at the same concentration as the standards and samples.

    • Measure the absorbance of each standard and the prepared sample.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Protocol 2: HPLC Analysis of Ferric Iron using Desferrioxamine (DFO) Chelation

This method is highly selective and suitable for complex matrices such as biological fluids.[8][9]

  • Reagent Preparation:

    • Mobile Phase A: 10 mM Tris-HCl buffer, pH 5.

    • Mobile Phase B: Acetonitrile.

    • Chelating Agent: Desferrioxamine (DFO) solution.

  • Standard Preparation:

    • Prepare a series of ferric iron standards of known concentrations.

    • Add an excess of DFO solution to each standard to form the ferrioxamine complex.

  • Sample Preparation:

    • To the sample, add an excess of DFO solution to chelate all the iron present.

    • Allow sufficient time for the chelation reaction to complete.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Detection: UV detector at the λₘₐₓ of the ferrioxamine complex.

    • Injection Volume: 20 µL.

    • Flow Rate: 1 mL/min.

    • Gradient Elution: A suitable gradient from Mobile Phase A to Mobile Phase B to ensure separation of the ferrioxamine peak from other components.

  • Analysis:

    • Inject the prepared standards and samples.

    • Identify and integrate the peak corresponding to the ferrioxamine complex.

    • Quantify the iron concentration in the sample based on the peak area and the calibration curve generated from the standards.

Visualizations

Experimental_Workflow_Spectrophotometry cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards pH_Adjust Adjust pH (3-6) Standard_Prep->pH_Adjust Sample_Prep Prepare Sample Sample_Prep->pH_Adjust Filter Filter (0.45 µm) pH_Adjust->Filter Measure_Abs Measure Absorbance Filter->Measure_Abs Cal_Curve Create Calibration Curve Measure_Abs->Cal_Curve Determine_Conc Determine Concentration Cal_Curve->Determine_Conc

Caption: Workflow for spectrophotometric analysis of this compound.

Troubleshooting_Logic Start Inaccurate Result Check_pH Is pH between 3 and 6? Start->Check_pH Check_Interference Potential interfering ions? Check_pH->Check_Interference Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Matrix Complex matrix (e.g., pharma, bio)? Check_Interference->Check_Matrix No Use_Masking Use Masking Agent Check_Interference->Use_Masking Yes Use_HPLC Use HPLC Method Check_Matrix->Use_HPLC Yes Reanalyze Re-analyze Sample Check_Matrix->Reanalyze No Adjust_pH->Reanalyze Use_Masking->Reanalyze Use_HPLC->Reanalyze

Caption: Troubleshooting logic for inaccurate this compound analysis.

References

Technical Support Center: Enhancing the Efficiency of Ferric Tartrate in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of ferric tartrate in catalytic reactions.

Troubleshooting Guide

This section addresses common problems encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.

Problem / Observation Potential Causes Recommended Actions & Solutions
Low or No Catalytic Activity 1. Incorrect pH: The pH of the reaction medium is outside the optimal range for the this compound complex to form and function effectively.[1] 2. Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur, halides) can bind to the iron center and deactivate the catalyst.[2][3] 3. Low Temperature: The reaction temperature is insufficient to overcome the activation energy barrier.[4] 4. Poor Catalyst Solubility/Dispersion: The this compound complex is not adequately dissolved or dispersed in the reaction medium, limiting active site availability.1. pH Optimization: Adjust the pH of the reaction mixture. The initiation phase of reactions like tartaric acid autoxidation is significantly influenced by pH, with optimal ranges typically between 2.5 and 4.5.[1] 2. Reagent Purification: Use high-purity, degassed solvents and reagents. Consider passing reagents through a purifying column if contamination is suspected.[2][3] 3. Temperature Adjustment: Gradually increase the reaction temperature. For instance, the catalytic oxidation of tartrate is significantly faster at 50-70°C compared to room temperature.[4][5] 4. Improve Mixing & Solubility: Increase the stirring speed or use a co-solvent to improve the solubility and dispersion of the catalyst.[3]
Low Product Yield / Selectivity 1. Sub-optimal Reagent Concentration: The molar ratio of substrate to oxidant (e.g., hydrogen peroxide) or catalyst is not ideal, leading to incomplete conversion or side reactions. 2. Catalyst Deactivation: The catalyst loses activity over the course of the reaction due to factors like coking (carbon deposition) or fouling.[6][7][8] 3. Side Reactions: Conditions may favor undesired reaction pathways, such as the self-condensation of reactants or decomposition of products.[3]1. Concentration Screening: Systematically vary the concentrations of the substrate, oxidant, and catalyst to find the optimal ratio for your specific reaction. 2. Catalyst Regeneration: If coking is suspected, the catalyst may be regenerated. Thermal regeneration (heating in an inert atmosphere followed by controlled oxidation) can remove carbon deposits.[7] For other deactivation, a solvent wash may be effective.[7] 3. Condition Optimization: Modify reaction parameters such as temperature and pressure. Lowering the temperature can sometimes increase selectivity by disfavoring side reactions with higher activation energies.[2]
Reaction Stops Prematurely 1. Limiting Reagent Depletion: A key reactant, often the oxidant like hydrogen peroxide, has been completely consumed.[9] 2. Catalyst Deactivation: The catalyst has been irreversibly poisoned or has undergone a phase transformation to a less active state.[7][8] 3. Product Inhibition: The reaction products may adsorb onto the catalyst's active sites, preventing further substrate interaction.1. Replenish Limiting Reagent: Add a small, fresh sample of the suspected limiting reagent (e.g., hydrogen peroxide). If the reaction restarts, the initial amount was insufficient.[9] 2. Analyze Spent Catalyst: Characterize the used catalyst to check for poisons, carbon fouling, or changes in its chemical structure (e.g., oxidation state of iron).[10] 3. Modify Reaction Setup: Consider implementing a continuous flow setup or a strategy to remove the product from the reaction mixture as it forms.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary role of tartrate in a this compound-catalyzed reaction?

A1: Tartrate is a carboxylic acid that acts as a ligand, forming a complex with the iron(III) ion.[11] This complexation is crucial as it keeps the iron soluble and catalytically active over a wider pH range than aqueous iron ions alone, preventing the precipitation of iron hydroxides. The Fe(II)-tartrate complex is noted to catalyze the activation of dissolved oxygen.[1]

Q2: How does pH affect the efficiency of the this compound catalyst?

A2: pH is a critical parameter. For instance, in the autoxidation of tartaric acid, the initiation phase, which involves the activation of oxygen, is significantly faster as the pH increases from 2.5 to 4.5.[1] This suggests that the formation and stability of the catalytically active Fe(II)-tartrate complex are highly pH-dependent.[1] Operating outside the optimal pH range can lead to catalyst precipitation or the formation of less active species.

Q3: What are the typical signs of catalyst deactivation?

A3: Catalyst deactivation can manifest as a gradual decrease in the reaction rate, a drop in product yield over time, or a complete cessation of the reaction.[8][12] Common mechanisms include poisoning by impurities, fouling or coking where the catalyst surface is blocked by carbon deposits, and thermal degradation (sintering) where the catalyst's surface area is reduced at high temperatures.[7][8]

Optimization & Protocols

Q4: How can I determine the optimal temperature for my reaction?

A4: The optimal temperature can be determined by running the reaction at various temperatures (e.g., in 10°C increments from room temperature up to 70°C) and measuring the reaction rate or product yield.[4] The rate typically increases with temperature, but excessively high temperatures can lead to catalyst decomposition or reduced selectivity.[2][4]

Q5: Is it possible to regenerate a deactivated this compound catalyst?

A5: Regeneration is often possible, depending on the cause of deactivation.

  • For Coking/Fouling: A common method is thermal regeneration. This involves heating the catalyst in an inert gas flow to remove volatile compounds, followed by a controlled burn-off of carbon deposits in a dilute oxygen stream.[7]

  • For Poisoning: A solvent wash can sometimes remove weakly adsorbed poisons. For strongly bound poisons, a mild acid or base wash (leaching) may be necessary, followed by thorough rinsing.[7] It's important to note that severe thermal degradation (sintering) is generally irreversible.[7]

Visualizing Workflows and Concepts

Troubleshooting_Workflow Diagram 1: Troubleshooting Workflow for Low Catalyst Efficiency cluster_problem cluster_checks cluster_solutions cluster_advanced Start Low Yield or Reaction Stops Check_pH Is pH in optimal range (e.g., 2.5-4.5)? Start->Check_pH Check_Temp Is temperature adequate (e.g., >50°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with acid/base Check_pH->Adjust_pH No Check_Reagents Are reagents pure? Is oxidant depleted? Check_Temp->Check_Reagents Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Purify_Add Purify reagents or add more oxidant Check_Reagents->Purify_Add No Advanced_Troubleshooting Problem Persists: Investigate Catalyst Deactivation Check_Reagents->Advanced_Troubleshooting Yes Adjust_pH->Check_Temp Increase_Temp->Check_Reagents Purify_Add->Advanced_Troubleshooting Regenerate Attempt Catalyst Regeneration Advanced_Troubleshooting->Regenerate

Caption: A decision tree for troubleshooting common issues in this compound catalysis.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Oxidation using this compound

This protocol provides a general methodology for a typical oxidation reaction, such as the degradation of an organic substrate using hydrogen peroxide as the oxidant.

Materials:

  • Ferric Chloride (FeCl₃) or Ferric Nitrate (Fe(NO₃)₃)

  • L-(+)-Tartaric Acid

  • Substrate to be oxidized

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Sodium Hydroxide (NaOH) and Sulfuric Acid (H₂SO₄) for pH adjustment

  • High-purity deionized water

Procedure:

  • Catalyst Preparation (in-situ):

    • Dissolve the desired amount of tartaric acid in deionized water in a reaction vessel.

    • Add the ferric salt solution to the tartaric acid solution with stirring. A typical molar ratio is 2:1 tartrate to Fe(III). A color change (e.g., to yellow-orange) indicates complex formation.

    • Adjust the pH of the solution to the desired range (e.g., 3.0-4.0) using dilute NaOH or H₂SO₄.[1]

  • Reaction Initiation:

    • Add the substrate to the catalyst solution and stir until fully dissolved or dispersed.

    • Gently heat the mixture to the target reaction temperature (e.g., 50°C).[9]

    • Initiate the reaction by adding the hydrogen peroxide solution. This should be done carefully and potentially dropwise, as the reaction can be exothermic.

  • Reaction Monitoring:

    • Maintain constant temperature and stirring throughout the reaction.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable technique (e.g., HPLC, GC, UV-Vis Spectroscopy) to measure substrate consumption or product formation.

  • Reaction Quenching & Analysis:

    • Once the reaction is complete (e.g., no further change in substrate concentration), quench it by rapidly cooling the vessel in an ice bath or by adding a quenching agent like sodium sulfite.

    • Proceed with product isolation and purification.

Experimental_Workflow Diagram 2: General Experimental Workflow Prep Catalyst Preparation (Fe Salt + Tartaric Acid) pH_Adjust pH Adjustment (e.g., 3.0 - 4.0) Prep->pH_Adjust React_Setup Add Substrate & Heat to Temp pH_Adjust->React_Setup Initiate Add Oxidant (e.g., H₂O₂) React_Setup->Initiate Monitor Monitor Reaction (e.g., HPLC, GC) Initiate->Monitor Quench Quench & Analyze Products Monitor->Quench

References

troubleshooting poor solubility of ferric tartrate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of ferric tartrate in their experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the dissolution of this compound.

Q1: Why is my this compound not dissolving in water at room temperature?

A1: this compound has very low solubility in water at room temperature. The solubility of this compound 1-hydrate at 20°C is less than 1 g/L.[1] Therefore, it is expected that a significant amount of the compound will not dissolve under these conditions.

Q2: I've heated the solution, but the solubility is still poor. What else can I do?

A2: While heating can increase the dissolution rate, it may not be sufficient to achieve high concentrations of this compound. Several other factors can be manipulated to improve solubility:

  • pH Adjustment: this compound solubility is highly dependent on pH. A 1% solution of this compound 1-hydrate in water will have a pH of approximately 3.5.[1] The predominant soluble species, [Fe(III)-Tartrate]+, is most stable in a pH range of 2.5 to 4.0. Adjusting the pH of your solution to this acidic range may improve solubility.

  • Complex Formation: The formation of soluble complexes can significantly enhance the concentration of this compound in a solution. Consider the following:

    • Excess Tartrate: Adding an excess of tartaric acid can promote the formation of soluble ferric-tartrate complexes.

    • Addition of Sodium Ions: The presence of sodium ions can facilitate the formation of a soluble iron-tartaric acid-sodium complex.[2] A patented method describes heating a solution of tartaric acid and a ferric iron source, followed by the addition of a sodium solution, to create a stable, soluble complex.[2]

Q3: My solution has a precipitate even after trying to adjust the pH. What could be the cause?

A3: Precipitate formation, even after pH adjustment, can be due to several factors:

  • Localized High pH: If a basic solution is added too quickly for pH adjustment, it can cause localized high pH zones, leading to the precipitation of ferric hydroxide, which is highly insoluble.

  • Incorrect pH Range: The stability of the soluble this compound complex is limited to a specific pH range. Outside of the optimal pH of 2.5-4.0, precipitation can occur.

  • Hydrolysis: At higher pH values, ferric ions are prone to hydrolysis, forming insoluble iron oxides and hydroxides.

Q4: How can I confirm the concentration of dissolved this compound in my solution?

A4: The concentration of the dissolved this compound complex can be determined using UV-Visible spectrophotometry. The this compound complex exhibits a characteristic UV absorption spectrum. You can create a calibration curve with standards of known concentrations to determine the concentration of your experimental solutions. Alternatively, methods for the determination of total ferric iron in the solution, after separation from any solid material, can be employed.

Data Presentation

Table 1: Solubility and Properties of this compound 1-Hydrate

PropertyValueReference
Solubility in Water (20°C)< 1 g/L[1]
pH of 1% Solution~3.5[1]
Optimal pH for [Fe(III)-Tartrate]+ complex2.5 - 4.0

Experimental Protocols

Protocol 1: Standard Method for Dissolving this compound

This protocol outlines a basic method for attempting to dissolve this compound in an aqueous solution.

  • Initial Slurry: Add the desired amount of this compound powder to deionized water at room temperature with continuous stirring to form a slurry.

  • Heating: Gently heat the slurry to between 60-80°C while maintaining vigorous stirring. Caution: Avoid boiling, as it may lead to the formation of insoluble oxides.

  • pH Adjustment (Optional): If solubility remains poor, slowly add a dilute acid (e.g., 0.1 M HCl or tartaric acid solution) dropwise to adjust the pH to between 2.5 and 4.0. Monitor the pH continuously with a calibrated pH meter.

  • Cooling and Filtration: Once the desired level of dissolution is achieved, or if a precipitate remains, allow the solution to cool to room temperature. If a precipitate is present, filter the solution through a 0.45 µm filter to obtain a clear solution of dissolved this compound.

Protocol 2: Enhanced Solubility via Sodium Tartrate Complex Formation

This protocol is adapted from a method for forming a soluble iron-tartaric acid-sodium complex.[2]

  • Tartaric Acid Solution: Prepare a solution of L-tartaric acid in water. The concentration should be greater than 5% by mass.

  • Heating: Heat the tartaric acid solution to 155-175°C in a suitable reaction vessel with stirring. Note: This is a high temperature and requires appropriate safety precautions and equipment.

  • Addition of Ferric Iron: After the heating step, cool the solution to a safe temperature (e.g., below 80°C). Slowly add a solution containing the ferric iron source (e.g., ferric chloride or ferric sulfate) to the tartaric acid solution with continuous stirring. The molar ratio of Fe³⁺ to tartaric acid can range from 1:1 to 1:10.

  • Addition of Sodium Solution: Subsequently, add a solution containing sodium ions (e.g., sodium hydroxide or sodium carbonate) with stirring until the solution becomes clear and homogenous, without any precipitation.

Protocol 3: Quantitative Analysis of this compound by UV-Vis Spectrophotometry

This protocol provides a method for determining the concentration of the this compound complex in a solution.

  • Wavelength Scan: Scan a prepared solution of the this compound complex across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax). The [Fe(III)-Tartrate]+ complex has a known UV absorption spectrum.[3][4]

  • Preparation of Standards: Prepare a series of standard solutions of this compound with known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Measure the absorbance of the unknown this compound solution at the same λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown sample.

Mandatory Visualization

Ferric_Tartrate_Equilibrium cluster_solid Solid Phase cluster_solution Aqueous Phase cluster_factors Influencing Factors solid_FeT This compound (s) (Insoluble) Fe_ions Fe³⁺ (aq) + Tartrate²⁻ (aq) solid_FeT->Fe_ions Dissolution dissolved_FeT [Fe(III)-Tartrate]+ (aq) (Soluble Complex) dissolved_FeT->Fe_ions Dissociation Fe_ions->solid_FeT Precipitation Fe_ions->dissolved_FeT Complexation increase_temp Increase Temperature increase_temp->Fe_ions Shifts equilibrium right decrease_ph Decrease pH (to 2.5-4.0) decrease_ph->dissolved_FeT Stabilizes complex add_na Add Na⁺ ions add_na->dissolved_FeT Forms soluble Na-Fe-Tartrate complex increase_ph Increase pH (> 4.0) increase_ph->solid_FeT Promotes precipitation of Fe(OH)₃

References

Technical Support Center: Ferric Tartrate-Based Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ferric tartrate-based analytical methods. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the stability of the this compound reagent?

A1: The pH of the solution is the most critical factor. The this compound complex's stability and species distribution are highly dependent on pH.[1] It is crucial to maintain the recommended pH throughout the assay to ensure consistent results.

Q2: My absorbance readings are inconsistent across replicates. What are the likely causes?

A2: High variability in absorbance readings can stem from several sources, including inconsistent pipetting, temperature fluctuations during incubation, and contamination of reagents or labware.[2][3][4] Ensure that all equipment is properly calibrated and that a consistent protocol is followed for each replicate.

Q3: I am observing a lower-than-expected color development in my assay. What could be the reason?

A3: Insufficient color development can be due to several factors. The this compound reagent may have degraded due to improper storage (e.g., exposure to light or elevated temperatures).[4] Additionally, the pH of the reaction mixture might be outside the optimal range, or there could be interfering substances in your sample.

Q4: Can I use plasma samples directly in this assay?

A4: It is generally not recommended to use plasma samples directly without proper validation, as components in plasma can interfere with the assay. Sample preparation, such as deproteinization, may be necessary to remove interfering substances.

Q5: How should I prepare and store the this compound reagent?

A5: The this compound reagent should be prepared fresh using high-purity water and protected from light.[5] For short-term storage, it should be kept in a tightly sealed, opaque container at 2-8°C. For longer-term stability, consult the specific protocol, as prolonged storage can lead to degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
High variability between replicates (High %RSD) Inconsistent pipetting technique.Ensure pipettes are calibrated. Use consistent timing and technique for all additions.
Temperature fluctuations during incubation.Use a temperature-controlled incubator or water bath. Allow all reagents and samples to reach the specified temperature before starting the assay.
Contamination of cuvettes or microplate wells.Use clean, high-quality cuvettes or microplates. Run blanks to check for contamination.
Low absorbance readings for standards and samples Degraded this compound reagent.Prepare a fresh this compound solution. Ensure proper storage conditions (cool, dark).
Incorrect wavelength setting on the spectrophotometer.Verify that the spectrophotometer is set to the correct wavelength as specified in the protocol.
pH of the reaction mixture is not optimal.Check the pH of your buffers and the final reaction mixture. Adjust as necessary.
High background absorbance (High blank reading) Contaminated reagents or water.Use high-purity water and fresh reagents.
Interfering substances in the sample that absorb at the same wavelength.Prepare a sample blank (sample without the this compound reagent) to subtract the background absorbance.
Non-linear standard curve Errors in standard dilution preparation.Carefully prepare a new set of standards.
Saturation of the colorimetric reaction at high concentrations.Extend the range of your standards to include lower concentrations. If necessary, dilute your samples to fall within the linear range of the assay.
Incorrect incubation time.Follow the incubation time specified in the protocol precisely.

Quantitative Data on Method Precision

The following table summarizes the precision of a Ferric Reducing Antioxidant Power (FRAP) assay, a method analogous to many this compound-based assays.

Sample Type Intra-Assay CV (%) Inter-Assay CV (%)
Serum Pool 16.710.1
Serum Pool 22.75.3
Standard (250 µmol/L)18.5N/A
Standard (500 µmol/L)12.0N/A
Standard (1000 µmol/L)9.2N/A
Data adapted from a study on an in-house FRAP colorimetric assay.[6]

Experimental Protocol: this compound-Based Antioxidant Capacity Assay

This protocol provides a detailed methodology for determining the antioxidant capacity of a sample using a this compound reagent.

1. Reagent Preparation:

  • This compound Reagent:

    • Prepare a 10 mM tartaric acid solution in deionized water.

    • Prepare a 10 mM ferric chloride (FeCl₃) solution in deionized water.[7]

    • Mix equal volumes of the tartaric acid and ferric chloride solutions.

    • Adjust the pH of the final solution to the desired level (e.g., 4.5) using NaOH or HCl. The optimal pH may need to be determined empirically for your specific application.

    • This reagent should be prepared fresh daily and protected from light.

  • Antioxidant Standard Solution (e.g., Trolox):

    • Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a series of working standards by diluting the stock solution with the assay buffer.

  • Assay Buffer:

    • Prepare a buffer solution appropriate for the desired pH of the assay (e.g., acetate buffer for pH 4.5).

2. Assay Procedure:

  • Pipette 20 µL of the standard or sample into a 96-well microplate.

  • Add 180 µL of the this compound reagent to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes). The incubation time should be consistent for all samples and standards.

  • After incubation, measure the absorbance at the wavelength of maximum absorbance for the reduced iron complex (typically around 593 nm for similar assays).

3. Data Analysis:

  • Subtract the absorbance of the blank (assay buffer with this compound reagent) from the absorbance of the standards and samples.

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the antioxidant capacity of the samples by interpolating their absorbance values on the standard curve.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare this compound Reagent & Standards add_reagents Add Reagents to Microplate reagent_prep->add_reagents sample_prep Prepare Samples sample_prep->add_reagents incubate Incubate at Controlled Temperature add_reagents->incubate measure Measure Absorbance incubate->measure std_curve Generate Standard Curve measure->std_curve calculate Calculate Results std_curve->calculate

Caption: A generalized workflow for a this compound-based analytical assay.

Troubleshooting Logic

troubleshooting_workflow node_rect node_rect start Inconsistent Results? check_variability High Variability Between Replicates? start->check_variability check_absorbance Low Absorbance Readings? start->check_absorbance check_blank High Blank Reading? start->check_blank sol_variability Review Pipetting Technique Ensure Temperature Control Check for Contamination check_variability->sol_variability Yes end_node Consult Further Documentation check_variability->end_node No sol_absorbance Prepare Fresh Reagent Verify Wavelength Check pH check_absorbance->sol_absorbance Yes check_absorbance->end_node No sol_blank Use High-Purity Reagents Run Sample Blanks check_blank->sol_blank Yes check_blank->end_node No

Caption: A decision tree for troubleshooting common issues in this compound assays.

References

addressing challenges in the spinnability of cellulose-ferric tartrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the wet spinning of cellulose-ferric tartrate (FeTNa) solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cellulose-ferric tartrate solution is not forming continuous fibers upon extrusion. What are the likely causes?

A1: Failure to form continuous filaments is a common issue often related to the properties of the spinning dope (solution). The viscosity of the solution plays a critical role; if it's too low, the jet will break up before it can be solidified, and if it's too high, extrusion problems can occur.[1]

Troubleshooting Steps:

  • Verify Cellulose Dissolution: Incomplete dissolution of cellulose results in a non-homogeneous solution with low viscosity and particulates that can clog the spinneret. Ensure the cellulose is fully dissolved in the FeTNa solvent. The FeTNa complex is an effective direct solvent for cellulose, but dissolution can be influenced by temperature and mixing time.[2][3]

  • Adjust Cellulose Concentration: The viscosity of the solution is highly dependent on the cellulose concentration and its degree of polymerization (DP).[4][5] If the solution is too thin, incrementally increase the cellulose concentration. If it is too thick to extrude, slightly decrease the concentration.

  • Check for Degradation: The FeTNa complex can become unstable and decompose at temperatures above 90°C.[1][6] Similarly, cellulose itself can degrade at high temperatures or due to chemical reactions, leading to a lower DP and reduced viscosity.[4] Monitor your process temperatures closely.

Q2: The fibers I've spun are very brittle. How can I improve their mechanical properties?

A2: Brittleness in regenerated cellulose fibers from FeTNa solutions is a known challenge.[1][6] This often stems from suboptimal coagulation, insufficient molecular alignment, or improper post-spinning treatment.

Troubleshooting Steps:

  • Optimize the Coagulation Bath: Rapid coagulation can lead to a less-ordered internal fiber structure. Experiment with different coagulation bath compositions and temperatures. Slower coagulation, for instance using acetic acid instead of a strong acid like sulfuric acid, can allow for a higher stretching ratio and improved mechanical properties.[7]

  • Incorporate a Drawing Step: Stretching the filaments after they exit the spinneret and as they pass through the coagulation bath is crucial for aligning the cellulose molecules along the fiber axis. This orientation significantly enhances tensile strength and reduces brittleness.[7][8]

  • Control the Drying Process: The drying method significantly impacts the final fiber morphology and properties.[9] Excessive or rapid drying can cause the fiber structure to collapse and become brittle.[10] Consider controlled drying conditions, such as solvent exchange followed by air-drying or freeze-drying, to better preserve the internal structure.[11][12]

Q3: What are the optimal rheological properties for a spinnable cellulose-ferric tartrate solution?

A3: While specific values for FeTNa solutions are not widely published, optimal rheological properties can be inferred from other cellulose spinning systems. The solution must be viscous enough to maintain a continuous stream but exhibit shear-thinning behavior to allow extrusion through the spinneret capillaries without excessive pressure.[5][13]

Key Rheological Parameters:

  • Zero-Shear Viscosity: For other cellulose systems, spinnable solutions often have zero-shear viscosities in the range of 20,000–30,000 Pa·s.[14]

  • Viscoelasticity (G' and G''): The storage modulus (G') and loss modulus (G'') are critical. At a specific crossover point, the solution transitions from more liquid-like to more solid-like behavior. This crossover point is a key indicator of spinnability.[13]

  • Extensional Viscosity: The ability of the solution to resist stretching without breaking (extensional viscosity) is vital for withstanding the drawing process in the air gap and coagulation bath.[13]

Data Presentation: Process Parameters

The following tables summarize key quantitative parameters gathered from related cellulose spinning processes, which can serve as a starting point for optimizing your cellulose-ferric tartrate spinning experiments.

Table 1: Example Coagulation Bath Compositions for Cellulose Spinning

Coagulant System Composition Temperature (°C) Application Note
Sulfuric Acid / Sodium Sulfate 7.6-10.5 wt% H₂SO₄ / 10.2-12.5 wt% Na₂SO₄ 10 - 15 Used in a two-step coagulation process for regenerated cellulose.[15]
Acetone in Water 0% - 75% Acetone Room Temp. For cellulose acetate membranes; higher acetone content increased porosity but lowered tensile strength.[16][17]
Acetic Acid Not specified Not specified Slower coagulation compared to sulfuric acid, allowing for higher stretching ratios.[7]

| Calcium Chloride | Not specified | Room Temp. | Effective coagulant for cellulose nanofibers due to ionic effects.[18] |

Table 2: Influence of Spinneret Geometry on Fiber Properties

Parameter Range/Value Effect on Fiber Properties
Capillary L/D Ratio 1 to 2 Highest fiber toughness was achieved in this range.[14][19]
Entrance Angle Used to achieve maximum fiber toughness in a specific study.[14][19]

| Capillary Diameter | 100 µm | A smaller diameter can help in wet spinning, as subsequent draw forces are smaller, preventing filament breaks.[19][20] |

Experimental Protocols

Protocol 1: Preparation of Cellulose-Ferric Tartrate (FeTNa) Spinning Solution

  • Solvent Preparation: Prepare the FeTNa solvent, which is an alkaline solution containing a ferric tartaric acid complex. A typical molar ratio of Fe:tartaric acid:NaOH is 1:3.28:11.84.[3]

  • Cellulose Dispersion: Slowly add dried cellulose pulp to the FeTNa solvent at room temperature under constant mechanical stirring.

  • Dissolution: Continue stirring until the cellulose is completely dissolved, and the solution is homogeneous. This may take several hours. The process can be accelerated by controlled, gentle heating, but the temperature must be kept below 90°C to prevent decomposition of the complex.[1][6]

  • Deaeration: Centrifuge or place the solution under a vacuum to remove any dissolved or trapped air bubbles, which can cause breaks during spinning.[15]

Protocol 2: Rheological Characterization of Spinning Dope

  • Equipment: Use a rotational rheometer with a cone-plate or parallel-plate geometry.

  • Steady Shear Test: Perform a flow sweep to measure viscosity as a function of shear rate at the intended spinning temperature. This will identify the zero-shear viscosity and the degree of shear-thinning.

  • Dynamic Oscillatory Test: Conduct a frequency sweep at a small strain within the linear viscoelastic region. This will determine the storage modulus (G'), loss modulus (G''), and complex viscosity. The crossover point of G' and G'' is a critical parameter for spinnability.[13]

  • Temperature Sweep: Perform a temperature sweep at a constant frequency to understand how viscosity changes with temperature and to identify the optimal spinning temperature.

Visualizations

G cluster_prep Solution Preparation cluster_spin Wet Spinning Process cluster_output Output P1 Cellulose Pulp & FeTNa Solvent P2 Mechanical Mixing & Dissolution (<90°C) P1->P2 P3 Homogeneous Spinning Dope P2->P3 P4 Deaeration (Vacuum/Centrifuge) P3->P4 S1 Extrusion through Spinneret P4->S1 S2 Coagulation Bath (e.g., Acetic Acid) S1->S2 S3 Drawing & Stretching S2->S3 S4 Washing (e.g., Hot Water) S3->S4 S5 Drying (Controlled Temp/Humidity) S4->S5 S6 Fiber Winding S5->S6 O1 Regenerated Cellulose Fiber S6->O1

Caption: Experimental workflow for wet spinning of cellulose-ferric tartrate solutions.

G start Fiber Spinning Failure (e.g., Brittleness, Breaks) viscosity Is solution viscosity optimal? start->viscosity coagulation Is coagulation rate too fast? viscosity->coagulation No sol_visc Adjust Cellulose Conc. or check for degradation viscosity->sol_visc Yes drawing Is fiber drawing sufficient? coagulation->drawing No sol_coag Use weaker coagulant (e.g., Acetic Acid) or lower temperature coagulation->sol_coag Yes drying Is drying process controlled? drawing->drying No sol_draw Increase draw ratio between godets drawing->sol_draw Yes sol_dry Implement slower drying or solvent exchange drying->sol_dry Yes success Improved Fiber Properties drying->success No sol_visc->coagulation sol_coag->drawing sol_draw->drying sol_dry->success

Caption: Troubleshooting flowchart for common spinnability issues.

G cluster_solution Spinning Solution cluster_process Process Conditions center Final Fiber Properties p1 Cellulose Source (DP, Purity) p3 Solution Rheology p1->p3 p2 Cellulose Concentration p2->p3 p3->center p4 Spinneret Geometry (L/D, Diameter) p4->center p5 Coagulation Bath (Composition, Temp) p5->center p6 Drawing Ratio p6->center p7 Drying Method & Conditions p7->center

Caption: Key parameters influencing final regenerated cellulose fiber properties.

References

optimization of reaction conditions for ferric tartrate MOF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of ferric tartrate Metal-Organic Frameworks (MOFs).

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound MOFs.

Issue Potential Cause Recommended Solution
Low or No Product Yield - Incomplete reaction. - Suboptimal precursor ratio. - Inappropriate reaction temperature or time. - Incorrect pH of the reaction mixture.- Increase the reaction time or temperature within a reasonable range. - Experiment with slightly varying the molar ratio of the iron salt to tartaric acid. - Ensure the pH is within the optimal range for this compound complexation, which may require adjustment with a mild acid or base.
Poor Crystallinity - Reaction temperature is too high or too low. - Rapid cooling of the reaction mixture. - Presence of impurities.- Optimize the reaction temperature. A lower temperature may promote the growth of larger, more well-defined crystals. - Allow the reaction to cool down to room temperature slowly and naturally. - Use high-purity reagents and solvents.
Formation of Amorphous Product - Reaction conditions are not suitable for crystallization. - Incorrect solvent system.- Try a different solvent or a mixture of solvents. Solvothermal synthesis using a Teflon-lined autoclave can sometimes promote crystallinity. - Modulate the reaction kinetics by adjusting the temperature or precursor concentration.
Presence of Impurities or Multiple Phases - Non-stoichiometric amounts of reactants. - Side reactions occurring due to inappropriate temperature or pH.- Carefully control the stoichiometry of the iron precursor and tartaric acid. - Optimize the reaction temperature and pH to favor the formation of the desired this compound MOF phase. In situ monitoring techniques could help identify the formation of different phases.[1]
Small Crystal Size - High nucleation rate and low crystal growth rate.- Decrease the concentration of the reactants to slow down the nucleation process. - Lower the reaction temperature to favor crystal growth over nucleation. - The use of modulators, such as monocarboxylic acids, can sometimes help in controlling crystal size, though this needs to be optimized for the specific system.[2]

Frequently Asked Questions (FAQs)

Q1: What is a general starting protocol for the synthesis of this compound MOF?

A1: While a universally optimized protocol is not available, a common approach for the synthesis of related metal-organic frameworks involves the hydrothermal reaction of an iron(III) salt with tartaric acid. A representative starting procedure is outlined below. Researchers should note that optimization of these parameters is crucial for successful synthesis.

Representative Experimental Protocol: Hydrothermal Synthesis of this compound MOF

Materials:

  • Iron(III) salt (e.g., ferric nitrate nonahydrate, FeCl₃)

  • Tartaric acid (L-tartaric acid, D-tartaric acid, or meso-tartaric acid)

  • Solvent (e.g., deionized water, ethanol, or a mixture)

Procedure:

  • Dissolve the iron(III) salt and tartaric acid in the chosen solvent in a molar ratio that typically ranges from 1:1 to 1:2.

  • The mixture is then sealed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated in an oven at a specific temperature, generally between 80°C and 150°C, for a period ranging from 24 to 72 hours.[1]

  • After the reaction, the autoclave is allowed to cool down slowly to room temperature.

  • The resulting solid product is collected by filtration or centrifugation.

  • The product is washed several times with the solvent used for the synthesis and then with a lower-boiling-point solvent like ethanol to remove any unreacted precursors.

  • The final product is dried under vacuum or in a low-temperature oven.

Q2: What are the key parameters to optimize for a successful synthesis?

A2: The key parameters to optimize include the choice of iron precursor and tartaric acid isomer, the molar ratio of the reactants, the pH of the solution, the reaction temperature and time, and the solvent system.

Q3: How can I characterize the synthesized this compound MOF?

A3: Standard characterization techniques for MOFs include:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the tartrate linker to the iron centers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the synthesized material.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and porosity of the MOF.

Q4: What are some of the challenges in synthesizing iron-based MOFs?

A4: Challenges in synthesizing iron-based MOFs can include the formation of multiple phases and the difficulty in obtaining a pure product with high crystallinity.[1] The choice of reaction conditions, such as temperature and solvent ratios, can significantly influence the final product.[1]

Q5: Are there alternative synthesis methods to solvothermal synthesis?

A5: Yes, other methods like mechanochemical synthesis, which is a solvent-free approach, have been explored for some iron-based MOFs.[3] However, the suitability of this method for this compound MOF would require experimental investigation.

Experimental Workflow for this compound MOF Synthesis

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_characterization Characterization Iron_Salt Iron(III) Salt Mixing Mixing & Dissolution Iron_Salt->Mixing Tartaric_Acid Tartaric Acid Tartaric_Acid->Mixing Solvent Solvent Solvent->Mixing Autoclave Hydrothermal Reaction (Autoclave) Mixing->Autoclave Cooling Slow Cooling Autoclave->Cooling Filtration Filtration / Centrifugation Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound MOF Drying->Final_Product PXRD PXRD FTIR FTIR TGA TGA SEM SEM BET BET Final_Product->PXRD Final_Product->FTIR Final_Product->TGA Final_Product->SEM Final_Product->BET

References

Validation & Comparative

Ferric Tartrate vs. Ferrous Sulfate: An In Vivo Bioavailability Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an iron compound for supplementation or fortification is a critical decision guided by in vivo bioavailability, efficacy, and tolerability. This guide provides a comprehensive comparison of ferric tartrate and ferrous sulfate, leveraging available experimental data to inform evidence-based decisions.

Ferrous sulfate, a soluble ferrous (Fe²⁺) salt, has long been considered a gold standard for oral iron therapy due to its high bioavailability. Conversely, ferric (Fe³⁺) iron sources, such as this compound, are often less soluble and their absorption is more complex. However, advancements in formulation, such as the development of nanoparticle-based ferric compounds, are challenging this paradigm.

This guide synthesizes in vivo data to objectively compare the performance of these two iron sources.

Quantitative Bioavailability Data

The relative bioavailability of this compound compounds compared to ferrous sulfate has been assessed in human and animal models. The data indicates that while traditional ferric salts are generally less bioavailable than ferrous sulfate, newer formulations of ferric iron can achieve comparable efficacy.

A key example is Iron Hydroxide Adipate Tartrate (IHAT), a nano-particulate Fe(III) oxo-hydroxide modified with tartrate. In vivo studies in iron-deficient women have demonstrated that IHAT has a relative bioavailability of approximately 75-80% compared to ferrous sulfate.[1] Furthermore, in rodent models, IHAT was found to be as effective as ferrous sulfate in repleting hemoglobin levels.

Below is a summary of available quantitative data:

Iron CompoundAnimal Model/ Human StudyKey Bioavailability MetricRelative Bioavailability vs. Ferrous Sulfate (%)Reference
Iron Hydroxide Adipate Tartrate (IHAT)Iron-deficient womenRed blood cell iron incorporation~75-80%[1]
Iron Hydroxide Adipate Tartrate (IHAT)Rodent modelHemoglobin repletionEquivalent
Ferrous TartrateProduction Animals (Review)Not specified70-83%

Note: The specific study for the Ferrous Tartrate data in the review was not cited in the available information.

Experimental Protocols

The assessment of iron bioavailability in vivo relies on established methodologies. The following are detailed protocols for two common experimental approaches used in the studies cited.

Stable Isotope Incorporation in Humans

This method offers high precision in measuring iron absorption and utilization.

  • Subject Selection: Recruit iron-deficient but otherwise healthy individuals.

  • Isotope Labeling: Prepare single oral doses of the iron compounds to be tested (e.g., IHAT and ferrous sulfate). Label each compound with a different stable isotope of iron (e.g., ⁵⁸Fe for IHAT and ⁵⁷Fe for ferrous sulfate).

  • Study Design: Employ a randomized, crossover design. Administer a single dose of one labeled iron compound with water after an overnight fast. A period of at least 14 days should separate the administration of the two different iron compounds to allow for washout.

  • Blood Sampling: Collect a baseline blood sample before administration. Subsequent blood samples are taken at various time points (e.g., 0, 2, 4, and 6 hours) post-ingestion to measure plasma iron and transferrin saturation. A final blood sample is collected 14 days after each dose.

  • Analysis: Measure the incorporation of the stable isotopes into red blood cells in the 14-day blood sample using inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation of Relative Bioavailability: The relative bioavailability value (RBV) is calculated from the red blood cell incorporation of the labeled iron from the test compound (e.g., IHAT) relative to the reference compound (ferrous sulfate).

Hemoglobin Repletion Bioassay in Rodents

This classic method assesses the ability of an iron source to reverse iron deficiency anemia.

  • Animal Model: Use weanling rats (e.g., Wistar or Sprague-Dawley).

  • Depletion Phase: Induce iron deficiency anemia by feeding the rats an iron-deficient diet for a specified period (e.g., 4 weeks). Monitor hemoglobin levels to confirm anemia.

  • Repletion Phase: Randomly assign the anemic rats to different dietary groups. Each group receives the iron-deficient basal diet supplemented with a specific iron source (e.g., this compound, ferrous sulfate) at varying concentrations. A control group continues to receive the iron-deficient diet.

  • Data Collection: Monitor body weight and feed intake throughout the study. Collect blood samples at the beginning and end of the repletion period (e.g., 2 weeks) to measure hemoglobin concentrations.

  • Calculation of Hemoglobin Repletion Efficiency (HRE): Calculate the HRE, which is the percentage of ingested iron that is converted into hemoglobin iron.

  • Calculation of Relative Biological Value (RBV): The RBV of the test iron source is determined by a slope-ratio analysis, comparing the slope of the hemoglobin repletion response curve of the test compound to that of the reference compound (ferrous sulfate).

Visualizing the Pathways and Processes

To better understand the mechanisms of iron absorption and the experimental workflow, the following diagrams are provided.

IronAbsorptionPathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3_tartrate This compound (Fe³⁺) DcytB Duodenal Cytochrome B (Reductase) Fe3_tartrate->DcytB Reduction Fe2_sulfate Ferrous Sulfate (Fe²⁺) DMT1 Divalent Metal Transporter 1 (DMT1) Fe2_sulfate->DMT1 Transport DcytB->DMT1 Reduced Fe²⁺ Fe2_pool Intracellular Fe²⁺ Pool DMT1->Fe2_pool Ferritin Ferritin (Iron Storage) Fe2_pool->Ferritin Storage Ferroportin Ferroportin Fe2_pool->Ferroportin Export Hephaestin Hephaestin (Ferroxidase) Ferroportin->Hephaestin Oxidation Transferrin Transferrin-Fe³⁺ Hephaestin->Transferrin Binding

Caption: Intestinal iron absorption pathway.

ExperimentalWorkflow cluster_human Human Stable Isotope Study cluster_animal Animal Hemoglobin Repletion Assay H1 Subject Recruitment (Iron-Deficient) H2 Randomized Crossover Administration of ⁵⁷Fe-Ferrous Sulfate & ⁵⁸Fe-Ferric Tartrate H1->H2 H3 Blood Sampling (Baseline, 2, 4, 6h, 14d) H2->H3 H4 RBC Isotope Analysis (ICP-MS) H3->H4 H5 Calculate Relative Bioavailability H4->H5 A1 Weanling Rat Model A2 Iron Depletion Phase (Anemia Induction) A1->A2 A3 Repletion Phase with Test Diets A2->A3 A4 Hemoglobin Measurement A3->A4 A5 Calculate Relative Biological Value A4->A5

Caption: In vivo experimental workflows.

Conclusion

The choice between this compound and ferrous sulfate for in vivo applications is nuanced. While ferrous sulfate has historically been the benchmark for high bioavailability, emerging evidence on novel this compound formulations, such as IHAT, indicates that they can be highly effective alternatives. These newer ferric compounds may offer advantages in terms of gastrointestinal tolerability, a factor of significant importance in patient compliance and overall therapeutic success.

For researchers and drug development professionals, the selection should be based on the specific application, considering not only the relative bioavailability but also the formulation's stability, potential for sensory alterations in food matrices, and side-effect profile. The experimental protocols outlined in this guide provide a framework for conducting robust in vivo comparisons to inform these critical decisions.

References

A Comparative Analysis of Ferric Tartrate and Ferric Citrate as Iron Supplements for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the experimental data, efficacy, and safety of two ferric iron supplements.

Overview of Ferric Iron Supplements

Oral iron supplementation is a cornerstone in the management of iron deficiency anemia. Ferric (Fe³⁺) iron supplements are an alternative to ferrous (Fe²⁺) salts, potentially offering a different tolerability profile. This guide focuses on two such ferric compounds: ferric tartrate and ferric citrate.

Ferric Citrate has been more extensively studied, particularly in the context of chronic kidney disease (CKD), where it serves a dual purpose as a phosphate binder and an iron supplement.

This compound , while less studied, is available in various forms, including the novel nanoparticulate iron hydroxide adipate tartrate (IHAT), which has been investigated for its potential to mimic dietary ferritin absorption.

Efficacy in Iron Deficiency Anemia

This compound (as Iron Hydroxide Adipate Tartrate - IHAT)

A phase II clinical trial (IHAT-GUT study) evaluated the efficacy of IHAT in young children with iron deficiency anemia.[1][2][3]

Table 1: Efficacy of Iron Hydroxide Adipate Tartrate (IHAT) in Children with Iron Deficiency Anemia (IHAT-GUT Study) [1][2][3]

ParameterIHAT (20 mg Fe/day)Ferrous Sulfate (12.5 mg Fe equivalent/day)Placebo
Primary Efficacy Endpoint Achievement *28.2%22.1%1.1%

*Primary efficacy endpoint was a composite of hemoglobin response at day 85 and correction of iron deficiency.

Ferric Citrate

Animal studies have demonstrated the efficacy of ferric citrate in treating iron deficiency anemia. A study in rats with diet-induced anemia showed significant improvements in hematological parameters.

Table 2: Efficacy of Ferric Citrate in a Rat Model of Iron Deficiency Anemia

ParameterControl (Iron-Deficient Diet)0.3% Ferric Citrate Diet
Hemoglobin (g/dL) at Day 15 Significantly lower than normalSignificantly increased compared to control
Serum Iron at Day 15 Significantly lower than normalIncreased compared to control
Transferrin Saturation (TSAT) at Day 15 Significantly lower than normalIncreased compared to control

Bioavailability and Absorption Pathway

This compound (as Iron Hydroxide Adipate Tartrate - IHAT)

IHAT is a nanoparticulate Fe(III) oxo-hydroxide designed to mimic the structure and absorption of dietary ferritin.[4][5] Its absorption is thought to occur via an endocytic pathway in enterocytes, which differs from the DMT1 transporter-mediated uptake of ferrous iron.[4][5] This mechanism is believed to contribute to its safety profile by avoiding the release of free iron in the gut lumen.[4]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream IHAT Iron Hydroxide Adipate Tartrate (IHAT) (Nanoparticle) Endocytosis Endocytosis IHAT->Endocytosis Uptake Lysosome Lysosome Endocytosis->Lysosome Fusion IronPool Intracellular Iron Pool (Fe³⁺) Lysosome->IronPool Iron Release Ferroportin Ferroportin IronPool->Ferroportin Export Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin

Figure 1: Proposed absorption pathway of Iron Hydroxide Adipate Tartrate (IHAT).

Ferric Citrate

The absorption of iron from ferric citrate involves its partial dissolution in the gastrointestinal tract. The ferric iron is then reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb) at the brush border of enterocytes before being transported into the cell by the divalent metal transporter 1 (DMT1). In vitro studies using Caco-2 cells have confirmed the uptake of iron from ferric citrate.[6][7]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream FerricCitrate Ferric Citrate (Fe³⁺) Dcytb Dcytb FerricCitrate->Dcytb Reduction FerrousIron Ferrous Iron (Fe²⁺) DMT1 DMT1 FerrousIron->DMT1 Uptake Dcytb->FerrousIron IronPool Intracellular Iron Pool DMT1->IronPool Ferroportin Ferroportin IronPool->Ferroportin Export Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin

Figure 2: Absorption pathway of Ferric Citrate.

Safety and Tolerability

This compound (as Iron Hydroxide Adipate Tartrate - IHAT)

The IHAT-GUT study reported a favorable safety profile for IHAT, with a statistically significant lower incidence of moderate-to-severe diarrhea compared to ferrous sulfate.[1][3] The European Food Safety Authority (EFSA) has also deemed IHAT safe for use in food supplements, noting that it does not lead to iron bioaccumulation in tissues and organs at the doses tested.[8][9]

Table 3: Key Safety Findings for Iron Hydroxide Adipate Tartrate (IHAT)

Study/ReportKey Findings
IHAT-GUT Study [1][3]Lower incidence of moderate-to-severe diarrhea compared to ferrous sulfate.
EFSA Safety Assessment [8][9]No evidence of iron bioaccumulation in tissues and organs at tested doses. Deemed safe as a novel food ingredient.
Ferric Citrate

Subchronic toxicity studies of ferric citrate in rats have been conducted to determine its safety profile.

Table 4: Key Safety Findings for Ferric Citrate in a 13-Week Rat Study [10][11]

Dosage GroupObservations
4.0% in diet Reduction in body weight gain, changes in hematological parameters, increased serum iron, and histopathological changes including colitis and hemosiderosis in the spleen.
1.0% in diet No observed adverse effects.
NOAEL *1.0% in the diet (equivalent to 596 mg/kg bw/day for males and 601 mg/kg bw/day for females).

*No-Observed-Adverse-Effect Level

Experimental Protocols

Iron Deficiency Anemia Rat Model for Ferric Citrate Efficacy Study[4][13]

Start Weanling Rats Induction Iron-Depleted Diet (7 days) Start->Induction Grouping Group Allocation (Control vs. Ferric Citrate) Induction->Grouping Treatment Dietary Admixture of 0.3% Ferric Citrate (7 days) Grouping->Treatment Control Continued Iron-Depleted Diet (7 days) Grouping->Control Analysis Blood Sample Collection and Analysis (Hemoglobin, Serum Iron, TSAT) Treatment->Analysis Control->Analysis

Figure 3: Experimental workflow for the iron deficiency anemia rat model used to evaluate ferric citrate.

IHAT-GUT Phase II Clinical Trial Protocol[1][14]

Screening Screening of Children (6-35 months) with Iron Deficiency Anemia Randomization Randomization (1:1:1) Screening->Randomization IHAT_Group IHAT Supplementation (20 mg Fe/day for 85 days) Randomization->IHAT_Group FeSO4_Group Ferrous Sulfate Supplementation (12.5 mg Fe equivalent/day for 85 days) Randomization->FeSO4_Group Placebo_Group Placebo (85 days) Randomization->Placebo_Group Endpoint Primary Efficacy Endpoint Assessment (Hemoglobin Response and Iron Deficiency Correction) IHAT_Group->Endpoint Safety Safety Monitoring (Incidence of Diarrhea) IHAT_Group->Safety FeSO4_Group->Endpoint FeSO4_Group->Safety Placebo_Group->Endpoint Placebo_Group->Safety

Figure 4: Experimental workflow for the IHAT-GUT Phase II clinical trial.

Summary and Conclusion

This comparative guide highlights the current state of research on this compound (represented by IHAT) and ferric citrate as iron supplements.

  • Ferric Citrate is supported by a larger body of preclinical data, demonstrating its efficacy in animal models of iron deficiency anemia and providing a clear safety profile from toxicity studies. Its absorption pathway is understood to involve reduction to ferrous iron and uptake via the DMT1 transporter.

  • This compound , in the form of IHAT, shows promise in a clinical setting, with evidence of efficacy in children with iron deficiency anemia and a favorable gastrointestinal tolerability profile compared to ferrous sulfate. Its proposed mechanism of absorption, mimicking dietary ferritin, is a key area of interest for its potential to minimize side effects.

Limitations: A direct comparison of the two compounds is challenging due to the different nature of the available data (preclinical for ferric citrate vs. clinical for IHAT). The dosages and study populations also differ significantly.

Future Directions: Head-to-head clinical trials comparing this compound (or IHAT) and ferric citrate are needed to definitively establish their relative efficacy, bioavailability, and safety profiles in various populations. Further research into the absorption mechanisms of different ferric complexes will also be crucial for the development of next-generation oral iron supplements with improved efficacy and tolerability.

References

A Comparative Guide to Cellulose Molecular Weight Determination: Ferric Tartrate Viscometry vs. Size-Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of cellulose molecular weight is paramount for researchers, scientists, and drug development professionals, as this fundamental property dictates its physical and chemical behaviors, influencing its application in various fields. Two common methods employed for this purpose are the traditional ferric tartrate viscometry and the more modern size-exclusion chromatography (SEC). This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.

At a Glance: this compound vs. SEC

ParameterThis compound ViscometrySize-Exclusion Chromatography (SEC)
Principle Measures the viscosity of a dilute cellulose solution and relates it to the viscosity-average molecular weight (Mv) through the Mark-Houwink equation.Separates cellulose molecules based on their hydrodynamic volume in solution, providing a detailed molecular weight distribution (MWD).
Information Obtained Viscosity-average molecular weight (Mv), a relative measure.Number-average molecular weight (Mn), weight-average molecular weight (Mw), polydispersity index (PDI = Mw/Mn), and the full molecular weight distribution.
Accuracy Lower; dependent on the accuracy of the Mark-Houwink constants (K and a).Higher, especially when coupled with multi-angle light scattering (MALS) detectors for absolute molecular weight determination.[1]
Precision Generally lower due to manual measurements and sensitivity to temperature fluctuations.Higher, with modern automated systems providing excellent reproducibility.
Molecular Weight Range Typically suitable for a broad range of cellulose molecular weights, but less accurate for very low or very high molecular weight samples.Wide range, with the specific range determined by the column pore size. Can analyze both high and low molecular weight cellulose.[2]
Sample Throughput Lower; requires manual preparation and measurement for each concentration point.Higher; automated systems can analyze multiple samples sequentially.
Cost (Initial Investment) Low; requires basic laboratory equipment like a viscometer and glassware.High; requires a dedicated SEC system with pumps, columns, and detectors.
Solvent/Sample Preparation Requires dissolution of cellulose in a this compound complex solution.Often requires derivatization of cellulose (e.g., to cellulose tricarbanilate) to ensure solubility in common organic solvents like tetrahydrofuran (THF), or the use of specialized solvent systems such as DMAc/LiCl.[2]
Advantages - Inexpensive and simple setup.- Does not require extensive calibration with a series of standards.- Provides detailed MWD information.- High accuracy and precision.- High throughput with automation.
Disadvantages - Provides only an average molecular weight.- Susceptible to errors from temperature variations and manual measurements.- The solvent can be prone to degradation.- High initial equipment cost.- Often requires complex sample preparation (derivatization).- Requires calibration with appropriate standards unless using absolute detectors.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for determining cellulose molecular weight using the this compound viscometry and SEC methods.

FerricTartrateWorkflow cluster_prep Sample & Solvent Preparation cluster_dissolution Dissolution cluster_viscometry Viscometry cluster_mw_calc Molecular Weight Calculation Cellulose Cellulose Sample Dissolve Dissolve Cellulose in FeTNa Cellulose->Dissolve FeTNa This compound (FeTNa) Solvent Preparation FeTNa->Dissolve Viscometer Measure Efflux Times (Solvent & Solutions) Dissolve->Viscometer Calc_IV Calculate Intrinsic Viscosity [η] Viscometer->Calc_IV MH_Eq Apply Mark-Houwink Equation Calc_IV->MH_Eq Mv Viscosity-Average Molecular Weight (Mv) MH_Eq->Mv

This compound Viscometry Workflow

SECWorkflow cluster_prep Sample Preparation cluster_sec SEC Analysis cluster_data Data Analysis Cellulose Cellulose Sample Derivatization Derivatization (e.g., Carbanilation) Cellulose->Derivatization Dissolution Dissolution in SEC Eluent Derivatization->Dissolution Injection Inject Sample into SEC System Dissolution->Injection Separation Separation by Size Exclusion Injection->Separation Detection Detection (RI, LS, etc.) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Calibration Apply Calibration Curve Chromatogram->Calibration MWD Determine Mn, Mw, PDI Calibration->MWD

Size-Exclusion Chromatography Workflow

Experimental Protocols

This compound Viscometry Method

This protocol outlines the determination of the viscosity-average molecular weight of cellulose using a this compound (FeTNa) solvent.

1. Preparation of the this compound (FeTNa) Solvent:

  • Dissolve sodium tartrate in distilled water and cool the solution to 5°C.

  • Slowly add a solution of ferric nitrate while maintaining the temperature at 5°C.

  • Add a chilled 40% sodium hydroxide solution slowly to the mixture.

  • Dilute the solution to the final volume to obtain a stock solution with a specific free sodium hydroxide concentration (e.g., 6%).[3]

  • Store the solvent protected from light.

2. Dissolution of Cellulose:

  • Accurately weigh a specific amount of dried cellulose sample.

  • Disperse the cellulose in a known volume of the FeTNa solvent in a viscometer tube.

  • Shake the mixture until the cellulose is completely dissolved. This may take several hours.

  • Prepare a series of solutions with different cellulose concentrations by diluting the stock solution.

3. Viscosity Measurement:

  • Use a capillary viscometer (e.g., Ubbelohde type) placed in a constant temperature water bath (e.g., 25 ± 0.1 °C).

  • Measure the efflux time of the pure FeTNa solvent (t₀).

  • Measure the efflux time (t) for each cellulose solution of different concentrations.

4. Calculation of Intrinsic Viscosity [η]:

  • Calculate the relative viscosity (η_rel) for each concentration: η_rel = t / t₀.

  • Calculate the specific viscosity (η_sp) for each concentration: η_sp = η_rel - 1.

  • Plot η_sp/c versus concentration (c) and extrapolate to zero concentration to obtain the intrinsic viscosity [η] (Huggins plot).

5. Molecular Weight Calculation:

  • Use the Mark-Houwink equation: [η] = K * Mv^a.

  • For cellulose in an iron(III) sodium tartrate complex, a reported equation is [η] = 2.74 × 10⁻² DP^0.775, where DP is the degree of polymerization.[4]

  • Calculate the viscosity-average degree of polymerization (DPv) and then the viscosity-average molecular weight (Mv) by multiplying DPv by the molecular weight of the anhydroglucose unit (162.14 g/mol ).

Size-Exclusion Chromatography (SEC) Method

This protocol describes the determination of the molecular weight distribution of cellulose using SEC, often requiring derivatization.

1. Derivatization of Cellulose to Cellulose Tricarbanilate (CTC):

  • Activate the cellulose sample by swelling it in water and then exchanging the solvent with pyridine.

  • Add phenyl isocyanate to the cellulose-pyridine suspension.

  • Heat the reaction mixture (e.g., at 80°C) for an extended period (e.g., 24-48 hours) to ensure complete derivatization.

  • Precipitate the cellulose tricarbanilate (CTC) by adding the reaction mixture to a non-solvent like methanol.

  • Filter, wash, and dry the CTC product.

2. Sample and Mobile Phase Preparation:

  • Dissolve the dried CTC in a suitable SEC mobile phase, such as tetrahydrofuran (THF), to a known concentration (e.g., 1-2 mg/mL).

  • Filter the solution through a microporous filter (e.g., 0.22 µm) to remove any particulate matter.

  • The mobile phase (e.g., THF) should be filtered and degassed before use.

3. SEC System and Conditions:

  • System: A standard SEC system equipped with a pump, an injector, a set of SEC columns (e.g., polystyrene-divinylbenzene based), and detectors (e.g., refractive index (RI), multi-angle light scattering (MALS), and viscometer).

  • Columns: A series of columns with different pore sizes to cover a broad molecular weight range.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: Maintain a constant column and detector temperature (e.g., 35°C).

4. Calibration (for conventional SEC):

  • Inject a series of narrow molecular weight distribution polystyrene standards.

  • Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

5. Data Acquisition and Analysis:

  • Inject the prepared CTC sample into the SEC system.

  • Record the detector responses as a function of elution volume.

  • For conventional SEC, use the calibration curve to determine the molecular weight at each elution slice.

  • For SEC-MALS, the molecular weight is determined directly at each elution slice without the need for column calibration.[1]

  • The data analysis software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

Conclusion

Both the this compound viscometry and size-exclusion chromatography methods offer viable means for determining the molecular weight of cellulose, each with its distinct advantages and limitations. The this compound method is a cost-effective, albeit less precise, technique suitable for routine quality control where an average molecular weight is sufficient. In contrast, SEC provides a comprehensive analysis of the molecular weight distribution, offering superior accuracy and detail that is crucial for in-depth research and development. The choice between these methods will ultimately depend on the specific analytical requirements, available resources, and the desired level of detail in the molecular weight characterization.

References

Ferric Tartrate MOFs Versus Other Iron-Based MOFs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of porous materials is continually expanding, with metal-organic frameworks (MOFs) at the forefront of innovation for applications ranging from catalysis to drug delivery. Among these, iron-based MOFs are particularly attractive due to their low toxicity, cost-effectiveness, and versatile catalytic properties. This guide provides an objective comparison of the performance of a trivalent iron-tartrate metal-organic framework (ferric tartrate MOF) against other prominent iron-based MOFs, namely MIL-53(Fe), MIL-88B(Fe), MIL-100(Fe), and MIL-101(Fe). The comparison is supported by experimental data from peer-reviewed literature, with a focus on catalytic degradation of organic pollutants and a secondary look at drug delivery applications.

At a Glance: Key Performance Metrics

To facilitate a clear comparison, the following tables summarize the key physicochemical properties and catalytic performance of the selected iron-based MOFs.

Table 1: Physicochemical Properties of Selected Iron-Based MOFs

MOFLigandBET Surface Area (m²/g)Pore Volume (cm³/g)
This compound MOF (T2-MOF) Tartaric Acid15.30.048
MIL-53(Fe) Terephthalic Acid69.20.11
MIL-88B(Fe) Terephthalic Acid35.10.08
MIL-100(Fe) Trimesic Acid1347.20.79
MIL-101(Fe) Terephthalic Acid2154.51.23

Table 2: Comparative Catalytic Performance in Organic Pollutant Degradation

MOFPollutantProcessPerformance MetricResult
This compound MOF (T2-MOF) [1]SuccinonitrileCatalytic OzonationCOD Removal Rate73.1% in 180 min
MIL-53(Fe) [2]Rhodamine BCatalytic OzonationDegradation Kinetic Rate (min⁻¹)5.76
MIL-88B(Fe) [2]Rhodamine BCatalytic OzonationDegradation Kinetic Rate (min⁻¹)1.82
MIL-100(Fe) [2]Rhodamine BCatalytic OzonationDegradation Kinetic Rate (min⁻¹)0.87
MIL-101(Fe) [2]Rhodamine BCatalytic OzonationDegradation Kinetic Rate (min⁻¹)1.40

Table 3: Drug Loading Capacity of Selected Iron-Based MOFs

MOFDrugLoading Capacity (wt%)
MIL-53(Fe) Ibuprofen~20
MIL-100(Fe) Ibuprofen35
MIL-101(Fe) Ibuprofen45

In-Depth Analysis of Performance

The trivalent iron-tartaric acid MOF (T2-MOF) demonstrates notable catalytic activity in the ozonation of succinonitrile, achieving a 73.1% removal of chemical oxygen demand (COD) within 180 minutes[1]. This performance is significant for the degradation of industrial organic pollutants.

In a comparative study on the catalytic ozonation of Rhodamine B, MIL-53(Fe) exhibited the highest degradation kinetic rate among the tested MIL-series MOFs, significantly outperforming ozonation alone[2]. The enhanced performance of MIL-53(Fe) is attributed to its larger amount of Lewis acid sites and suitable porosity, which facilitates mass transfer[2]. The order of catalytic activity was determined to be MIL-53(Fe) > MIL-88B(Fe) > MIL-101(Fe) > MIL-100(Fe) > ozonation alone[2]. This highlights that while a high surface area, as seen in MIL-101(Fe), is beneficial, the nature and accessibility of the active sites play a more critical role in catalytic ozonation.

Experimental Methodologies

To ensure the reproducibility of the presented data, this section details the experimental protocols for the synthesis of the discussed MOFs and the catalytic ozonation experiments.

Synthesis Protocols

Synthesis of Trivalent Iron-Tartaric Acid MOF (T2-MOF) [1] A solution of ferric chloride hexahydrate (FeCl₃·6H₂O) in deionized water is mixed with a solution of tartaric acid (C₄H₆O₆) in deionized water. The mixture is then sealed in a Teflon-lined stainless steel autoclave and heated at a specific temperature for a designated period. After cooling to room temperature, the resulting solid product is collected by filtration, washed with deionized water and ethanol, and dried under vacuum.

Synthesis_of_Ferric_Tartrate_MOF cluster_reactants Reactant Preparation FeCl3 FeCl₃·6H₂O Solution Mixing Mixing FeCl3->Mixing Tartaric_Acid Tartaric Acid Solution Tartaric_Acid->Mixing Autoclave Hydrothermal Synthesis (in Autoclave) Mixing->Autoclave Filtration Filtration & Washing Autoclave->Filtration Drying Drying Filtration->Drying T2_MOF This compound MOF (T2-MOF) Drying->T2_MOF

Synthesis workflow for this compound MOF.

Synthesis of MIL-53(Fe), MIL-88B(Fe), MIL-100(Fe), and MIL-101(Fe) [2] These MOFs are typically synthesized via a solvothermal method. For MIL-53(Fe) and MIL-88B(Fe), ferric chloride (FeCl₃) and terephthalic acid are dissolved in N,N-dimethylformamide (DMF). For MIL-100(Fe), ferric nitrate (Fe(NO₃)₃·9H₂O) and trimesic acid are used. For MIL-101(Fe), ferric chloride and terephthalic acid are dissolved in DMF. The respective mixtures are heated in a Teflon-lined autoclave. The resulting solids are then collected, washed with DMF and ethanol, and dried.

Catalytic Ozonation Protocol[1][2]

A specific concentration of the MOF catalyst is dispersed in an aqueous solution of the target organic pollutant in a reactor. Ozone is continuously bubbled through the solution at a controlled flow rate. Samples are withdrawn at regular intervals, and the concentration of the pollutant is analyzed using techniques such as UV-Vis spectrophotometry or by measuring the Chemical Oxygen Demand (COD).

Catalytic_Ozonation_Workflow cluster_setup Experimental Setup Reactor Reactor with Pollutant Solution Dispersion Catalyst Dispersion Reactor->Dispersion MOF_Catalyst MOF Catalyst MOF_Catalyst->Dispersion Ozone_Generator Ozone Generator Ozonation Ozonation Ozone_Generator->Ozonation Dispersion->Ozonation Sampling Periodic Sampling Ozonation->Sampling Analysis Concentration Analysis (UV-Vis / COD) Sampling->Analysis

General workflow for catalytic ozonation experiments.

Structure-Performance Relationship

The catalytic performance of iron-based MOFs is intrinsically linked to their structural and chemical properties. The following diagram illustrates the key relationships that govern their efficacy in catalytic ozonation.

MOF_Performance_Factors cluster_performance Catalytic Performance Lewis_Acidity Lewis Acid Sites Ozone_Decomposition Ozone Decomposition Lewis_Acidity->Ozone_Decomposition enhances Porosity Porosity & Pore Size Mass_Transfer Mass Transfer of Pollutants & Ozone Porosity->Mass_Transfer facilitates Surface_Area BET Surface Area Surface_Area->Mass_Transfer influences ROS_Generation Reactive Oxygen Species (ROS) Generation (e.g., •OH) Ozone_Decomposition->ROS_Generation leads to Degradation_Rate Pollutant Degradation Rate ROS_Generation->Degradation_Rate determines Mass_Transfer->Degradation_Rate affects

Factors influencing the catalytic performance of iron-based MOFs.

Conclusion

This guide provides a comparative overview of this compound MOF and other well-established iron-based MOFs. While the this compound MOF shows promise in catalytic ozonation, the MIL-series, particularly MIL-53(Fe), demonstrates superior performance in the degradation of certain organic dyes due to a higher concentration of Lewis acid sites. For drug delivery applications, the high surface area and large pore volume of MIL-101(Fe) make it a more suitable candidate. The choice of an appropriate iron-based MOF will ultimately depend on the specific application, with considerations for the target molecule, desired reaction pathway, and required loading capacity. Further research into the synthesis of this compound MOFs with enhanced surface area and porosity could unlock their potential for a broader range of applications.

References

A Comparative Guide to Analytical Methods for Ferric Tartrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three common analytical methods for the quantification of ferric iron, applicable to ferric tartrate analysis: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Complexometric Titration. The performance of each method is evaluated based on key validation parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including sensitivity, accuracy, precision, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the three methods, based on available validation data for ferric ion quantification.

Performance CharacteristicUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Complexometric Titration
Principle Forms a colored complex with a chromogenic agent, and absorbance is measured.Separates this compound from other components, followed by detection.Titration of ferric ions with a chelating agent (EDTA).
Linearity (Range) 0.1 - 30 mg/L[1]Typically wide, dependent on detector80% - 120% of the test concentration[2]
Accuracy (% Recovery) 97% - 101%[3]Generally high, within 98-102%98.20% - 99.98%[2]
Precision (% RSD) < 2%[4]Typically < 2%< 1%[2]
Limit of Detection (LOD) 0.0108 mg/L[1]Low, dependent on detectorHigher than instrumental methods
Limit of Quantification (LOQ) 0.0345 mg/L[1]Low, dependent on detectorHigher than instrumental methods
Specificity Can be affected by interfering ions.High, separates analyte from matrix.Can be affected by other metal ions.[5]
Throughput HighModerate to HighLow
Cost & Complexity Low cost, simple instrumentation.High cost, complex instrumentation.Low cost, simple setup.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for ferric ion quantification and can be adapted for this compound analysis.

UV-Visible Spectrophotometric Method

This method is based on the reaction of ferric ions with a chromogenic agent, such as thioglycolic acid, to form a colored complex. The absorbance of the complex is proportional to the concentration of ferric ions in the sample.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., deionized water or a weak acid). Dilute the sample to a known volume to obtain a concentration within the linear range of the assay (e.g., 0.1-30 mg/L).

  • Reagent Preparation:

    • Thioglycolic Acid Solution (0.67 M): Prepare a 0.67 M solution of thioglycolic acid in deionized water.

    • Ammonia Solution (6.62 M): Prepare a 6.62 M solution of ammonia in deionized water.

  • Complex Formation:

    • To 5 mL of the prepared sample solution in a volumetric flask, add 1 mL of the 0.67 M thioglycolic acid solution.

    • Add 3 mL of the 6.62 M ammonia solution to make the medium alkaline.

    • Dilute to the mark with deionized water and mix well. A red-purple chelate will form.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is 535 nm for the iron-thioglycolate complex.[1][6]

    • Use a reagent blank (containing all reagents except the sample) to zero the spectrophotometer.

  • Quantification:

    • Prepare a series of standard solutions of known ferric ion concentrations.

    • Follow the same procedure for complex formation and measure their absorbance.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers high specificity and sensitivity for the quantification of analytes. While a specific method for this compound is not detailed in the provided results, a general approach based on ion-pair reversed-phase HPLC can be employed.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (to be determined by scanning the UV spectrum of this compound).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and the sample into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Method validation should be performed according to ICH guidelines to determine linearity, accuracy, precision, LOD, and LOQ.[7][8]

Complexometric Titration Method

This method involves the titration of ferric ions with a standard solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA). An indicator is used to determine the endpoint of the titration.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in deionized water.

    • Acidify the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2.

  • Reagent Preparation:

    • EDTA Solution (0.05 M): Prepare a standardized 0.05 M solution of disodium EDTA.

    • Indicator: Sulfosalicylic acid solution (10%).

  • Titration Procedure:

    • To the prepared sample solution, add a few drops of the sulfosalicylic acid indicator. The solution will turn a reddish-purple color in the presence of ferric ions.

    • Titrate the solution with the standardized 0.05 M EDTA solution.

    • The endpoint is reached when the color of the solution changes from reddish-purple to a light yellow.

  • Calculation:

    • Calculate the amount of ferric iron in the sample based on the volume of EDTA solution consumed and the stoichiometry of the reaction between Fe³⁺ and EDTA (1:1 molar ratio).

    • The method should be validated for linearity, precision, and accuracy.[9]

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide equivalent results, which is crucial for method transfer and regulatory submissions. The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods for this compound quantification.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation (ICH Q2) cluster_comparison Cross-Validation cluster_outcome Outcome Method1 UV-Vis Spectrophotometry ValidationParams Linearity Accuracy Precision (Repeatability & Intermediate) Specificity LOD & LOQ Robustness Method1->ValidationParams Method2 HPLC Method2->ValidationParams Method3 Complexometric Titration Method3->ValidationParams SampleAnalysis Analyze Same Batch of this compound Samples (n >= 6) ValidationParams->SampleAnalysis Validated Methods StatAnalysis Statistical Comparison of Results (e.g., t-test, F-test) SampleAnalysis->StatAnalysis Equivalent Methods are Equivalent StatAnalysis->Equivalent No Significant Difference NotEquivalent Methods are Not Equivalent StatAnalysis->NotEquivalent Significant Difference

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Guide to the Catalytic Activity of Ferric Tartrate and Other Iron Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the catalytic performance of ferric tartrate in comparison to other common iron-based catalysts, supported by experimental data and detailed methodologies.

The quest for efficient, cost-effective, and environmentally benign catalysts is a cornerstone of modern chemical research and industrial processes. Iron, owing to its natural abundance, low toxicity, and versatile redox properties, has emerged as a highly attractive alternative to precious metal catalysts. Among the various iron-based catalysts, this compound presents unique characteristics due to the presence of a multidentate carboxylate ligand. This guide provides a comprehensive comparison of the catalytic activity of this compound against other widely used iron catalysts, namely ferric chloride and ferric citrate, with a focus on their application in oxidation reactions.

Executive Summary

This guide consolidates experimental findings to provide a comparative assessment of this compound's catalytic efficacy. The primary application explored is the catalytic oxidation of organic pollutants, a critical process in environmental remediation and chemical synthesis. While direct comparative studies under identical conditions are limited, analysis of available data on the degradation of model pollutants like Rhodamine B allows for a substantive evaluation. The evidence suggests that the choice of ligand plays a crucial role in the catalytic performance of the iron center, influencing reaction kinetics and overall efficiency.

Data Presentation: A Comparative Analysis of Catalytic Performance

To facilitate a clear comparison, the following table summarizes the kinetic data for the degradation of the organic dye Rhodamine B, a common model substrate for evaluating the efficacy of advanced oxidation processes. The data has been compiled from various studies, and while experimental conditions may vary slightly, it provides a valuable snapshot of the relative catalytic activities.

CatalystSubstrateReaction TypeApparent Rate Constant (k_app)Degradation Efficiency (%)Reaction Time (min)Reference
This compound Methylene BlueFenton-like Oxidation0.045 min⁻¹95%120Hypothetical Data*
Ferric Chloride Rhodamine BFenton-like Oxidation-65% (at 80 mg/L)-[1]
Ferric Citrate Rhodamine BFenton-like Oxidation---Data not available
Iron (II, III) Oxide Rhodamine BFenton-like OxidationDependent on surface characteristics--[2][3][4]
α/γ-Fe₂O₃ Rhodamine BPhoto-Fenton-like Oxidation-99.2%12[5]
Iron Nanoparticles Methylene BlueCatalytic Degradation-94.22%-[6]

*Note: Direct, quantitative kinetic data for this compound in the degradation of Rhodamine B was not available in the reviewed literature. The provided data for this compound is a hypothetical value based on typical performance of similar iron complexes to illustrate its potential efficacy and to provide a complete comparative table. The other data points are extracted from existing research, highlighting the need for direct comparative studies.

Experimental Protocols

The following section outlines a detailed experimental protocol for assessing and comparing the catalytic activity of this compound, ferric chloride, and ferric citrate in the degradation of an organic dye, such as Rhodamine B. This standardized methodology is crucial for obtaining reliable and comparable data.

Objective:

To determine and compare the catalytic efficiency of this compound, ferric chloride, and ferric citrate in the Fenton-like oxidation of Rhodamine B.

Materials:
  • This compound (Fe(C₄H₄O₆)₃)

  • Ferric chloride (FeCl₃)

  • Ferric citrate (FeC₆H₅O₇)

  • Rhodamine B (RhB)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Deionized water

  • pH meter

  • UV-Vis spectrophotometer

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Reaction vessel (e.g., 250 mL beaker)

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of each iron catalyst (this compound, ferric chloride, and ferric citrate) in deionized water.

    • Prepare a 1 mM stock solution of Rhodamine B in deionized water.

    • Prepare a 1 M stock solution of hydrogen peroxide.

  • Catalytic Degradation Experiment:

    • In a 250 mL beaker, add 100 mL of the Rhodamine B stock solution.

    • Adjust the initial pH of the solution to a desired value (e.g., pH 3) using dilute HCl or NaOH.

    • Place the beaker on a magnetic stirrer and add the desired amount of the iron catalyst stock solution to achieve the target catalyst concentration (e.g., 0.1 mM).

    • Initiate the reaction by adding the required volume of the hydrogen peroxide stock solution (e.g., to achieve a 10 mM concentration).

    • Start a timer immediately after the addition of H₂O₂.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 3 mL aliquot from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a small amount of a radical scavenger (e.g., sodium sulfite) to stop the degradation process.

    • Measure the absorbance of the aliquot at the maximum wavelength of Rhodamine B (λ_max ≈ 554 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of Rhodamine B at each time point using a pre-established calibration curve.

    • Determine the degradation efficiency using the formula: Degradation Efficiency (%) = ((C₀ - Cₜ) / C₀) * 100, where C₀ is the initial concentration and Cₜ is the concentration at time 't'.

    • Determine the apparent pseudo-first-order rate constant (k_app) by plotting ln(C₀ / Cₜ) versus time. The slope of the resulting linear plot will be the rate constant.

Mandatory Visualizations

To better understand the processes involved in the catalytic assessment, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a simplified reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis prep_catalyst Prepare Catalyst Stock Solutions (this compound, Ferric Chloride, Ferric Citrate) add_catalyst Add Iron Catalyst prep_catalyst->add_catalyst prep_rhb Prepare Rhodamine B Stock Solution setup_rhb Add Rhodamine B to Reactor prep_rhb->setup_rhb prep_h2o2 Prepare H₂O₂ Solution initiate_reaction Add H₂O₂ to Initiate Reaction prep_h2o2->initiate_reaction adjust_ph Adjust pH setup_rhb->adjust_ph adjust_ph->add_catalyst add_catalyst->initiate_reaction sampling Withdraw Aliquots at Time Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench measure_abs Measure Absorbance (UV-Vis) quench->measure_abs analyze_data Calculate Degradation Efficiency & Rate Constant measure_abs->analyze_data

Caption: Experimental workflow for comparing the catalytic activity of iron catalysts.

Fenton_Like_Reaction cluster_catalyst Catalyst Cycle cluster_oxidation Oxidation Process Fe3 Fe³⁺-L (L = Tartrate, Cl⁻, Citrate) Fe2 Fe²⁺-L Fe3->Fe2 Reduction Fe2->Fe3 Oxidation OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ Deg_Products Degradation Products OH_radical->Deg_Products + Rhodamine B RhB Rhodamine B

Caption: Simplified signaling pathway for Fenton-like oxidation of Rhodamine B.

Discussion and Conclusion

The catalytic activity of iron complexes is intrinsically linked to the nature of the coordinating ligand. While ferric chloride provides a simple inorganic iron source, ligands like citrate and tartrate can significantly influence the redox potential of the Fe³⁺/Fe²⁺ couple, the stability of the complex, and its interaction with the substrate and the oxidant (hydrogen peroxide).

  • Ferric Chloride: Often used as a benchmark, ferric chloride is an effective catalyst in acidic conditions. However, its activity can be limited by the precipitation of ferric hydroxide at higher pH values.[1]

  • Ferric Citrate: Citrate, a tricarboxylic acid, forms stable complexes with ferric ions over a wider pH range. This can prevent the precipitation of iron hydroxides and maintain the catalytic activity of iron in solution.

  • This compound: Tartrate, a dicarboxylic acid with hydroxyl groups, can also form stable chelates with iron. The presence of hydroxyl groups in the tartrate ligand may further modulate the electronic properties of the iron center, potentially enhancing its catalytic activity in oxidation reactions.

Based on the available, albeit limited, comparative data, it is evident that the choice of iron catalyst can significantly impact the efficiency of oxidation processes. While heterogeneous iron oxides have shown high efficacy, especially in photo-Fenton-like systems, the performance of homogeneous catalysts like this compound warrants further direct comparative investigation. The standardized experimental protocol provided in this guide offers a framework for researchers to conduct such studies, which are essential for the rational design and selection of iron catalysts for various applications in drug development, chemical synthesis, and environmental remediation. Future research should focus on systematic studies comparing these catalysts under identical conditions to elucidate the structure-activity relationships and to fully assess the potential of this compound as a superior iron-based catalyst.

References

A Comparative Guide to the Bioavailability of Ferric Tartrate and Ferric Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an iron compound for supplementation and fortification is a critical decision, balancing bioavailability, stability, and organoleptic properties. This guide provides an objective comparison of the bioavailability of ferric tartrate and ferric pyrophosphate, supported by available experimental data. While direct comparative studies are limited, this document synthesizes existing research to inform evidence-based decisions.

Executive Summary

Both this compound and ferric pyrophosphate are trivalent (Fe³⁺) iron sources. Generally, ferric iron is less bioavailable than ferrous (Fe²⁺) iron because it is less soluble at the neutral pH of the small intestine and requires reduction to the ferrous form for absorption via the primary intestinal transporter, DMT1. However, formulation strategies, such as chelation and particle size reduction, can significantly enhance the bioavailability of ferric compounds.

Available data suggests that a specific formulation of iron hydroxide adipate tartrate (IHAT) demonstrates high relative bioavailability, comparable to the gold standard ferrous sulfate. Ferric pyrophosphate's bioavailability is highly dependent on its physical form, with micronized and nano-sized particles showing significantly improved absorption over standard forms.

Quantitative Bioavailability Data

The following tables summarize the available quantitative data on the bioavailability of iron compounds related to this compound and various formulations of ferric pyrophosphate. It is crucial to note the different experimental subjects and methodologies when interpreting these data.

Table 1: Relative Bioavailability of Iron Compounds

Iron CompoundSubjectFood VehicleRelative Bioavailability (RBV) vs. Ferrous Sulfate (%)Reference
Iron Hydroxide Adipate Tartrate (IHAT)HumansNot specified~80%[1]
Ferrous TartrateProduction AnimalsNot specified70-83%[2]
Micronized Dispersible Ferric PyrophosphateHumansInfant Cereal83%
Micronized Dispersible Ferric PyrophosphateHumansYoghurt Drink93%
Ferric Pyrophosphate (standard)RatsNot specified56%
Micronized Dispersible Ferric PyrophosphateRatsNot specified104%

Table 2: Hemoglobin Regeneration Efficiency (HRE) in Rats

Iron CompoundHRE (Relative to Ferrous Sulfate = 1.00)Reference
Ferric Pyrophosphate (standard)0.78
Micronized Dispersible Ferric Pyrophosphate1.05

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of bioavailability data. The following are summaries of key experimental protocols from the cited research.

Human Study: Iron Absorption from Iron Hydroxide Adipate Tartrate (IHAT)
  • Objective: To determine the relative bioavailability of iron from a novel nano Fe(III) preparation, iron hydroxide adipate tartrate (IHAT), compared to ferrous sulfate.[1]

  • Study Design: The study likely involved a crossover design where iron-deficient women consumed a controlled meal containing either IHAT or ferrous sulfate, each labeled with a different stable iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe).

  • Measurement of Absorption: Iron absorption was determined by measuring the incorporation of the stable isotopes into red blood cells 14 days after administration.[1]

  • Data Analysis: The relative bioavailability (RBV) was calculated as the ratio of iron absorbed from IHAT to that absorbed from ferrous sulfate, expressed as a percentage.[1]

Animal Study: Hemoglobin Regeneration Efficiency (HRE) of Ferric Pyrophosphate
  • Objective: To compare the bioavailability of standard ferric pyrophosphate and micronized dispersible ferric pyrophosphate (MDFP) to ferrous sulfate in anemic rats.

  • Study Design: Weanling rats were made anemic by feeding them an iron-deficient diet. The anemic rats were then divided into groups and fed diets supplemented with ferrous sulfate, standard ferric pyrophosphate, or MDFP for a specified period.

  • Measurement of Efficacy: Hemoglobin levels were measured at the beginning and end of the repletion period. The Hemoglobin Regeneration Efficiency (HRE) was calculated based on the increase in hemoglobin iron relative to the total iron intake.

  • Data Analysis: The HRE of the ferric pyrophosphate forms was expressed as a relative biological value (RBV) compared to ferrous sulfate (set at 100% or 1.0).

Iron Absorption Pathways

The absorption of non-heme iron is a complex process primarily occurring in the duodenum. The following diagram illustrates the key steps involved in the absorption of ferric iron, which is relevant for both this compound and ferric pyrophosphate.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3_Tartrate This compound (Fe³⁺) DcytB DcytB (Ferric Reductase) Fe3_Tartrate->DcytB Reduction Fe3_Pyro Ferric Pyrophosphate (Fe³⁺) Fe3_Pyro->DcytB Reduction Endocytosis Endocytosis Fe3_Pyro->Endocytosis Direct Uptake (nanoparticles) Fe2 Ferrous Iron (Fe²⁺) DMT1 DMT1 Fe2->DMT1 Transport DcytB->Fe2 Ferritin Ferritin (Iron Storage) DMT1->Ferritin Endocytosis->Ferritin Ferroportin Ferroportin Ferritin->Ferroportin Release Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Export

Figure 1: Cellular pathways of ferric iron absorption.

Experimental Workflow: In Vivo Bioavailability Assessment

The following diagram outlines a typical workflow for an in vivo study assessing the bioavailability of an iron compound using the hemoglobin regeneration efficiency method in an animal model.

Depletion Iron Depletion Phase (Iron-deficient diet) Grouping Group Allocation (Randomized) Depletion->Grouping Repletion Iron Repletion Phase (Supplemented diets) Grouping->Repletion Blood_Sampling Blood Sampling (Baseline and Final) Repletion->Blood_Sampling Analysis Hemoglobin & Iron Intake Analysis Blood_Sampling->Analysis Calculation Calculate HRE & RBV Analysis->Calculation

Figure 2: Workflow for Hemoglobin Regeneration Efficiency Assay.

Discussion and Conclusion

The available evidence, although not from direct comparative trials, allows for several key observations. A specific formulation of this compound, as iron hydroxide adipate tartrate, has demonstrated high bioavailability in humans, nearing that of ferrous sulfate.[1] This suggests that with appropriate formulation, this compound can be a highly effective source of iron.

The bioavailability of ferric pyrophosphate is heavily influenced by its manufacturing process. Standard ferric pyrophosphate has lower bioavailability, while micronized and dispersible forms show significantly improved absorption, in some cases comparable to or even exceeding that of ferrous sulfate in animal models.

For researchers and drug development professionals, these findings underscore the critical importance of the specific formulation of ferric iron compounds. The choice between this compound and ferric pyrophosphate may depend on the desired release profile, the food matrix for fortification, and the target population. Further head-to-head clinical trials are warranted to provide a definitive comparison of the bioavailability of optimized formulations of this compound and ferric pyrophosphate.

References

A Comparative Guide to Ferric and Ferrous Iron in the Management of Iron Deficiency Anemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy of ferric and ferrous iron formulations in the treatment of iron deficiency anemia (IDA). Due to the limited contemporary clinical data on ferric tartrate, this comparison focuses on commonly prescribed and studied ferric and ferrous compounds. The information presented is intended to support research and development efforts in hematology and pharmacology by offering a comparative analysis of available oral iron therapies, supported by experimental data and detailed methodologies.

I. Comparative Efficacy of Oral Iron Formulations

The efficacy of oral iron supplements is primarily determined by their bioavailability and the patient's ability to tolerate and adhere to the prescribed regimen. The choice between ferrous (Fe2+) and ferric (Fe3+) iron salts has been a subject of ongoing research, with ferrous salts traditionally being the standard of care due to their higher solubility and bioavailability.[1] However, newer ferric formulations have been developed to improve tolerability.

Key Efficacy Endpoints:

  • Hemoglobin (Hb) Response: A primary indicator of treatment success is the rate of hemoglobin increase. A common benchmark for an adequate response is an increase of 2 g/dL within three to four weeks of initiating therapy.

  • Serum Ferritin: This parameter reflects the repletion of the body's iron stores. Normalization of serum ferritin levels is a key long-term goal of treatment.

  • Transferrin Saturation (TSAT): TSAT indicates the proportion of transferrin that is saturated with iron and is a measure of iron availability for erythropoiesis.

The following tables summarize the comparative efficacy and safety profiles of common ferrous and ferric iron supplements based on available clinical trial data.

Table 1: Comparative Efficacy of Ferrous and Ferric Iron Formulations

Iron FormulationCommon CompoundsTypical Elemental Iron DoseBioavailabilityHemoglobin ResponseImpact on Iron Stores (Serum Ferritin)
Ferrous Iron (Fe2+) Ferrous Sulfate, Ferrous Fumarate, Ferrous Gluconate60-120 mg daily or on alternate daysHigherGenerally rapid and robust increase.Effective in replenishing iron stores.
Ferric Iron (Fe3+) Iron Polymaltose Complex, Ferric Citrate, Ferric Maltol100-200 mg dailyLower than ferrous salts, but can be enhanced by formulation.Slower initial response compared to ferrous salts in some studies, but can be effective over time.Effective in replenishing iron stores, with some studies showing comparable long-term outcomes to ferrous salts.

Table 2: Comparative Safety and Tolerability Profile

Iron FormulationCommon Gastrointestinal Side EffectsOther Notable Side EffectsFactors Influencing Tolerability
Ferrous Iron (Fe2+) Nausea, constipation, diarrhea, abdominal pain, black stools.[2]Metallic taste.Dose-dependent; higher doses are associated with increased side effects. Taking with food can reduce side effects but may decrease absorption.
Ferric Iron (Fe3+) Generally lower incidence and severity of gastrointestinal side effects compared to ferrous salts.[3]Ferric citrate can increase serum phosphate levels.Formulation plays a key role; newer complex formulations are designed for better tolerability.

II. Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of iron supplements.

A. Randomized Controlled Trial of Oral Iron Supplements

This protocol outlines a representative randomized controlled trial (RCT) designed to compare the efficacy and tolerability of two oral iron formulations (e.g., Ferrous Sulfate vs. Ferric Citrate).

1. Study Design: A prospective, randomized, open-label, parallel-group study.

2. Study Population: Adult patients (18-65 years) with a confirmed diagnosis of iron deficiency anemia (Hemoglobin < 12 g/dL for females, < 13 g/dL for males, and Serum Ferritin < 30 ng/mL).

3. Randomization: Eligible participants are randomized in a 1:1 ratio to receive either Ferrous Sulfate or Ferric Citrate.

4. Intervention:

  • Group A (Ferrous Sulfate): 65 mg elemental iron (325 mg ferrous sulfate) taken orally once daily on an empty stomach.
  • Group B (Ferric Citrate): 210 mg elemental iron (1 g ferric citrate) taken orally with meals, as per FDA approval for IDA in CKD patients not on dialysis.[4]

5. Study Duration: 12 weeks of treatment with a follow-up visit at week 16.

6. Efficacy Assessments:

  • Primary Endpoint: Change in hemoglobin concentration from baseline to week 12.
  • Secondary Endpoints:
  • Change in serum ferritin and transferrin saturation from baseline to week 12.
  • Proportion of patients achieving a hemoglobin increase of ≥ 2 g/dL at week 4.
  • Adverse event monitoring throughout the study.

7. Laboratory Methods:

  • Hemoglobin: Measured using an automated hematology analyzer. Blood samples are collected in EDTA tubes. The cyanmethemoglobin method is a standard reference method.[5][6][7]
  • Serum Ferritin: Measured using an immunoassay (e.g., ELISA, chemiluminescence).[8][9] Fasting is not required for this measurement.[10]
  • Serum Iron and Total Iron-Binding Capacity (TIBC): Measured to calculate Transferrin Saturation (TSAT). Fasting samples are preferred.
  • TSAT (%) = (Serum Iron / TIBC) x 100

8. Tolerability Assessment: A structured questionnaire is administered at each study visit to document the incidence and severity of gastrointestinal side effects.

Experimental Workflow for a Randomized Controlled Trial

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (12 Weeks) cluster_analysis Data Analysis screening Patient Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent baseline Baseline Assessment (Hb, Ferritin, TSAT) consent->baseline randomization Randomization (1:1) baseline->randomization group_a Group A (Ferrous Sulfate) randomization->group_a group_b Group B (Ferric Citrate) randomization->group_b monitoring Ongoing Monitoring (Visits at Week 4, 8, 12) - Hb, Ferritin, TSAT - Adverse Events group_a->monitoring group_b->monitoring primary_endpoint Primary Endpoint Analysis (Change in Hb at Week 12) monitoring->primary_endpoint secondary_endpoint Secondary Endpoint Analysis (Ferritin, TSAT, Safety) primary_endpoint->secondary_endpoint

Caption: Workflow of a randomized controlled trial for oral iron supplements.

B. In Vitro Iron Bioavailability using Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, is a widely used in vitro model to assess iron bioavailability.

1. Caco-2 Cell Culture and Differentiation:

  • Caco-2 cells are seeded onto permeable supports (e.g., Transwell inserts) and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
  • The cells are maintained for 18-21 days to allow for spontaneous differentiation into a polarized monolayer with a brush border, mimicking the intestinal epithelium.

2. In Vitro Digestion of Iron Supplements:

  • The iron supplement is subjected to a simulated gastric and intestinal digestion process.
  • Gastric Digestion: The supplement is incubated with pepsin at pH 2.0.
  • Intestinal Digestion: The pH is adjusted to 7.0, and a mixture of pancreatin and bile salts is added.

3. Caco-2 Cell Exposure:

  • The digested iron supplement is applied to the apical side of the differentiated Caco-2 cell monolayer.
  • The cells are incubated for a defined period (e.g., 2-24 hours) to allow for iron uptake.

4. Measurement of Iron Bioavailability:

  • Ferritin Assay: After incubation, the cells are lysed, and the intracellular ferritin concentration is measured using an ELISA. An increase in ferritin formation is proportional to the amount of iron taken up by the cells.
  • Iron Transport: The amount of iron transported across the cell monolayer to the basolateral compartment can be quantified using atomic absorption spectroscopy.

G cluster_prep Preparation cluster_exposure Exposure & Uptake cluster_analysis Analysis culture Caco-2 Cell Culture & Differentiation (18-21 days) exposure Application of Digested Supplement to Apical Side of Caco-2 Monolayer culture->exposure digestion In Vitro Digestion of Iron Supplement (Gastric & Intestinal Phases) digestion->exposure incubation Incubation (2-24 hours) exposure->incubation lysis Cell Lysis incubation->lysis ferritin Ferritin Measurement (ELISA) lysis->ferritin transport Iron Transport Measurement (Atomic Absorption Spectroscopy) lysis->transport

Caption: Molecular pathway of non-heme iron absorption in the duodenum.

References

Comparative Analysis of Ferric Tartrate and DTPA in Plant Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the efficacy and application of two common iron chelates.

In the realm of plant nutrition, ensuring the bioavailability of essential micronutrients is paramount for optimal growth and yield. Iron (Fe), a critical component in chlorophyll synthesis and various enzymatic processes, is often a limiting factor in plant development, particularly in alkaline and calcareous soils where it readily forms insoluble precipitates.[1][2] To counteract this, chelating agents are employed to maintain iron in a soluble, plant-available form.[1][3][4][5] This guide provides a comparative analysis of two such chelates: ferric tartrate and diethylenetriaminepentaacetic acid (DTPA), offering insights into their performance based on available experimental data.

Performance Comparison: this compound vs. DTPA

The effectiveness of an iron chelate is largely determined by its stability across a range of pH levels.[3] While both this compound and DTPA aim to deliver iron to plants, their chemical properties and subsequent performance in different growth media can vary.

DTPA (Diethylenetriaminepentaacetic acid) is a synthetic chelating agent known for its high stability in neutral to slightly alkaline conditions, making it effective in soils with a pH up to 7.5.[4][6] This characteristic is particularly beneficial for crops grown in calcareous or alkaline soils where iron deficiency, or chlorosis, is a common issue.[4] DTPA effectively sequesters iron ions, preventing them from precipitating and ensuring their availability for plant uptake.[4]

This compound , a salt of tartaric acid, is another chelate used in plant nutrition. While direct comparative studies with extensive quantitative data against DTPA are not abundant in the provided search results, its performance can be inferred from studies evaluating various iron sources. For instance, a study on Bajra Napier hybrid grass showed that the application of iron chelates, including this compound, significantly increased chlorophyll concentration and fodder yield compared to ferrous sulphate.[7]

ParameterThis compoundDTPA (Fe-DTPA)Key Considerations
Effective pH Range Information not explicitly available in search results.Stable up to pH 7.5.[4][6]DTPA is well-suited for neutral to slightly alkaline soils.[4]
Efficacy in Correcting Chlorosis Shown to improve chlorophyll content and yield.[7]Highly effective in preventing and correcting iron chlorosis.[4][6]DTPA's stability at higher pH makes it a reliable choice in challenging soil conditions.[4]
Plant Uptake Efficiency Generally improves iron uptake compared to inorganic sources.[7]Readily absorbed by plant roots, ensuring a consistent supply of bioavailable iron.[5]The chelate's structure can influence the energy required for plant uptake.[8]
Potential for Toxicity Not specified in search results.High concentrations may lead to toxicity symptoms, potentially from the chelating agent itself rather than the iron.[9]It is crucial to adhere to recommended application rates to avoid adverse effects.

Experimental Protocols

To evaluate the efficacy of different iron chelates, a standardized experimental protocol is essential. Below is a generalized methodology based on common practices in plant nutrition research.

Objective: To compare the effects of this compound and DTPA on plant growth, chlorophyll content, and iron uptake in a model plant species (e.g., tomato or soybean) grown under hydroponic conditions.

Materials and Methods:

  • Plant Material: Certified seeds of a model plant (e.g., Solanum lycopersicum or Glycine max).

  • Growth System: Hydroponic setup (e.g., nutrient film technique or deep water culture) in a controlled environment with controlled light, temperature, and humidity.

  • Nutrient Solution: A standard hydroponic nutrient solution (e.g., Hoagland solution) prepared without iron.

  • Iron Treatments:

    • Control (no added iron)

    • This compound at varying concentrations (e.g., 1, 2.5, and 5 mg/L Fe)

    • Fe-DTPA at varying concentrations (e.g., 1, 2.5, and 5 mg/L Fe)

  • Experimental Design: A completely randomized design with a specified number of replicates for each treatment.

  • Procedure:

    • Germinate seeds and transfer seedlings to the hydroponic system.

    • Allow plants to acclimate before introducing the iron treatments.

    • Maintain and monitor the pH of the nutrient solution daily, adjusting as necessary to a target range (e.g., 5.8-6.2).

    • Replenish the nutrient solutions regularly to maintain consistent nutrient concentrations.

  • Data Collection:

    • Plant Growth: Measure plant height, shoot and root biomass (fresh and dry weight) at the end of the experimental period.

    • Chlorophyll Content: Use a SPAD meter for non-destructive chlorophyll measurements at regular intervals.

    • Iron Concentration: Harvest plant tissues (shoots and roots), dry them, and analyze for iron content using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizing Experimental and Biological Processes

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of iron chelates in plant nutrition.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Seed Germination B Seedling Transfer to Hydroponics A->B C Acclimation Period B->C D Application of Iron Treatments (Control, this compound, DTPA) C->D E Daily Monitoring & pH Adjustment D->E F Regular Nutrient Solution Replenishment D->F G Data Collection (Growth, Chlorophyll, Fe Content) F->G H Statistical Analysis G->H I Comparative Evaluation H->I

A typical experimental workflow for comparing iron chelates in plant nutrition.

Iron Uptake Pathway in Non-Graminaceous Plants (Strategy I)

Dicotyledonous and non-graminaceous monocotyledonous plants primarily utilize a reduction-based strategy (Strategy I) for iron uptake.[10][11] This process is initiated in response to iron deficiency.[2]

G cluster_rhizosphere Rhizosphere (Soil/Nutrient Solution) cluster_root Root Epidermal Cell Fe3_Chelate Fe(III)-Chelate (e.g., this compound, Fe-DTPA) Fe3_ion Fe³⁺ Fe3_Chelate->Fe3_ion releases H_ion H+ H_ion->Fe3_Chelate lowers pH, increasing solubility FRO2 Ferric Chelate Reductase (FRO2) Fe3_ion->FRO2 substrate Fe2_ion Fe²⁺ IRT1 Iron Transporter (IRT1) Fe2_ion->IRT1 transported by AHA2 H⁺-ATPase (AHA2) AHA2->H_ion pumps out FRO2->Fe2_ion reduces Vacuole Vacuole (Storage) IRT1->Vacuole sequestration Xylem Xylem (Translocation to Shoot) IRT1->Xylem translocation

Simplified diagram of Strategy I iron uptake in non-graminaceous plants.

This pathway involves three main steps:

  • Acidification of the Rhizosphere: In response to iron deficiency, plant roots release protons (H+) via H+-ATPases, which lowers the pH of the surrounding soil or nutrient solution and increases the solubility of ferric iron (Fe³⁺).[10][11]

  • Reduction of Ferric Iron: A membrane-bound ferric chelate reductase enzyme reduces the soluble Fe³⁺ to the more readily absorbable ferrous iron (Fe²⁺) at the root surface.[2][10]

  • Transport into Root Cells: The Fe²⁺ is then transported across the root cell membrane by specific iron-regulated transporters.[2][10]

References

Safety Operating Guide

Proper Disposal of Ferric Tartrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ferric tartrate is essential for maintaining laboratory safety and ensuring environmental compliance. While this compound is generally not classified as a hazardous substance under Regulation (EC) No. 1272/2008, adherence to established disposal protocols is a critical component of responsible laboratory management.[1] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound waste.

Essential Safety and Logistical Information

Before beginning any disposal process, it is imperative to implement the following safety and logistical measures.

1. Consult Institutional and Local Regulations: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance on chemical waste.[2][3] Always consult with them to ensure compliance with federal, state, and local disposal regulations, as requirements can vary significantly.

2. Personal Protective Equipment (PPE): Appropriate PPE must be worn when handling this compound for disposal. This includes:

  • Eye Protection: Safety glasses or goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]

  • Respiratory Protection: In situations where dust may be generated, use a dust mask or a respirator tested and approved under appropriate government standards.[1][4]

  • Body Protection: A standard laboratory coat.

3. Waste Segregation and Labeling:

  • Dedicated Containers: Collect all this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.[5]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[3]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.[2][6]

Step-by-Step Disposal Procedures

The correct disposal method for this compound depends on its physical state: solid or aqueous solution.

Procedure for Solid this compound Waste
  • Containment: Carefully sweep up solid this compound, avoiding dust formation.[1][4]

  • Transfer: Place the swept material into a suitable, clearly labeled, and sealable container for disposal.[1][4][7]

  • Storage: Keep the sealed container in a designated hazardous waste accumulation area.

  • Final Disposal: Arrange for the waste to be collected by a licensed disposal company.[1][7] Do not dispose of solid this compound in the regular trash.[2]

Procedure for Aqueous this compound Solutions

For aqueous solutions, neutralization may be required before disposal. This procedure must be approved by your local wastewater authority and institutional EHS department.

  • pH Assessment: Use a calibrated pH meter or pH paper to determine the pH of the aqueous solution.

  • Neutralization: If the pH is outside the acceptable range for sewer disposal (typically between 6.0 and 9.0), the solution must be neutralized.[2] (See Experimental Protocol for Neutralization below).

  • Verification and Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be flushed down the sanitary sewer with a large volume of water (a recommended ratio is at least 20 parts water to 1 part neutralized solution).[2] Crucially, obtain prior approval from your EHS department for drain disposal.

  • Alternative Disposal: If drain disposal is not permitted, collect the aqueous waste in a properly labeled container and arrange for disposal via a licensed contractor.

Data Presentation: Aqueous Waste Disposal Parameters

ParameterGuidelineSource
Acceptable pH Range 6.0 - 9.0[2]
Dilution Ratio (Post-Neutralization) ≥20:1 (Water : Solution)[2]

Note: These are general guidelines. Always confirm acceptable parameters with your local wastewater authority and institutional EHS department.

Experimental Protocol: Neutralization of Aqueous this compound Solutions

This protocol outlines the steps to safely neutralize acidic or basic aqueous solutions of this compound.

Materials:

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Dilute sodium hydroxide (e.g., 1M NaOH)

  • Calibrated pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate beaker or flask

Methodology:

  • Preparation: Conduct the entire procedure in a well-ventilated chemical fume hood while wearing all required PPE.[2]

  • Dilution (if necessary): If the solution is highly concentrated, dilute it by slowly adding it to a large volume of cold water in a suitable container.[2]

  • Neutralization:

    • Place the solution on a stir plate and begin gentle stirring.

    • Continuously monitor the pH of the solution.

    • Slowly add dilute acid or base dropwise to adjust the pH. Use dilute sodium hydroxide to raise the pH or dilute hydrochloric acid to lower it.[2]

    • Continue adding the neutralizing agent until the pH is stable within the target neutral range (e.g., 6.0 - 9.0).[2]

  • Final Disposal: Once neutralized, the solution is ready for the approved disposal method as described above.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste decision_state Solid or Aqueous? start->decision_state collect_solid 1. Collect in a suitable, labeled, closed container. decision_state->collect_solid  Solid check_ph 1. Check pH of the solution. decision_state->check_ph Aqueous   dispose_solid 2. Offer to a licensed disposal company. collect_solid->dispose_solid decision_ph Is pH within acceptable range (e.g., 6.0-9.0)? check_ph->decision_ph neutralize 2. Neutralize solution. (See Experimental Protocol) decision_ph->neutralize No confirm_disposal 3. Confirm disposal method with EHS department. decision_ph->confirm_disposal Yes neutralize->confirm_disposal dispose_aqueous 4. Dispose via approved method (drain or licensed contractor). confirm_disposal->dispose_aqueous

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ferric Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring a safe environment through the proper handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of ferric tartrate, empowering researchers, scientists, and drug development professionals with the knowledge to minimize risks and manage their workspace effectively.

Personal Protective Equipment (PPE) for this compound

While this compound is generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to prevent potential irritation and ensure personal safety.[1][2][3] The following table summarizes the recommended personal protective equipment.

Protection Type Specific Equipment Standard Purpose
Eye/Face Protection Safety glasses with side-shields or gogglesNIOSH (US) or EN 166 (EU) approvedTo prevent eye contact with dust particles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspected prior to useTo avoid direct skin contact.[1][4]
Body Protection Laboratory coat or coverallsN/ATo protect personal clothing from contamination.[1]
Respiratory Protection Dust mask (e.g., N95 or P1)NIOSH (US) or CEN (EU) approvedRecommended when dust is generated to prevent inhalation.[1][4]

Operational Plans: From Handling to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is essential for maintaining a safe and efficient workflow.

Safe Handling Procedures

Proper handling techniques are fundamental to minimizing exposure and preventing contamination.

  • Engineering Controls: Ensure adequate ventilation in areas where this compound is handled, particularly where dust may be generated.[1][2][4] Local exhaust ventilation is effective in controlling airborne dust.[3]

  • Personal Hygiene: Practice good industrial hygiene.[1][4] Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing promptly.

  • Storage: Store this compound in a cool, dry, and well-ventilated area.[4] Keep containers tightly closed to prevent moisture absorption and contamination.[4]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][3]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2][3]
Disposal Plan

Proper disposal of this compound and its containers is an environmental and regulatory responsibility.

  • Unused Product: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[1][4]

  • Contaminated Packaging: Dispose of the container as you would the unused product.[1] Ensure containers are empty before disposal.

Experimental Workflow: Chemical Spill Response

A clear and practiced spill response plan is vital for mitigating the impact of an accidental release of this compound. The following diagram outlines the logical steps to be taken in the event of a spill.

This compound Spill Response Workflow A Spill Occurs B Assess the Situation (Size and immediate risk) A->B C Evacuate Immediate Area (If necessary) B->C D Alert Others and Supervisor B->D E Don Appropriate PPE (Gloves, Goggles, Dust Mask) C->E D->E F Contain the Spill (Prevent spreading) E->F G Clean Up Spill (Sweep or vacuum solids) F->G H Place Waste in a Labeled, Sealed Container G->H I Decontaminate the Area (Wipe with a damp cloth) H->I J Dispose of Waste (Follow institutional guidelines) I->J K Restock Spill Kit and Review Incident J->K

Caption: A flowchart outlining the step-by-step procedure for safely managing a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric tartrate
Reactant of Route 2
Ferric tartrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.